Technical Documentation Center

2-Morpholinoisonicotinonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Morpholinoisonicotinonitrile
  • CAS: 127680-91-5

Core Science & Biosynthesis

Foundational

A Researcher's Guide to Elucidating the Mechanism of Action of 2-Morpholinoisonicotinonitrile

Abstract: The small molecule 2-Morpholinoisonicotinonitrile presents a compelling scaffold for drug discovery, combining the privileged morpholine heterocycle with a pharmacologically active isonicotinonitrile core.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The small molecule 2-Morpholinoisonicotinonitrile presents a compelling scaffold for drug discovery, combining the privileged morpholine heterocycle with a pharmacologically active isonicotinonitrile core.[1][2] Despite its potential, a defined mechanism of action (MoA) for this specific compound is not documented in publicly available literature. This technical guide addresses this knowledge gap not by presenting a known mechanism, but by providing a comprehensive, field-proven framework for its elucidation. Designed for researchers, scientists, and drug development professionals, this document outlines a logical, multi-pronged experimental strategy. It moves from initial in silico predictions to robust biochemical and cellular target identification, and finally to biophysical validation of target engagement and downstream pathway analysis. Each section provides not only the strategic rationale behind the experimental choices but also detailed, actionable protocols and workflows to empower researchers to systematically uncover the core biology of this and other novel chemical entities.

Part 1: Compound Profile and Rationale for Investigation

2-Morpholinoisonicotinonitrile is a synthetic organic compound featuring a pyridine ring substituted with a morpholine group at the 2-position and a nitrile group at the 4-position (the isonicotinonitrile core). The inclusion of these moieties suggests significant potential for biological activity.

  • Morpholine: This heterocycle is a ubiquitous pharmacophore in medicinal chemistry, often incorporated to improve physicochemical properties such as solubility and metabolic stability.[3] It can also engage in crucial hydrogen bonding with biological targets and is a key feature in numerous approved drugs, including kinase inhibitors.[1][4]

  • Isonicotinonitrile (4-cyanopyridine): The nicotinonitrile scaffold is present in several marketed drugs, including kinase inhibitors like bosutinib and neratinib.[2] This structural motif can act as a hydrogen bond acceptor and contributes to the overall electronic and steric profile of the molecule, which governs target binding.

Given this structural precedent, a primary hypothesis is that 2-Morpholinoisonicotinonitrile may function as an inhibitor of a protein kinase or a related ATP-binding enzyme. The following guide provides a systematic approach to test this hypothesis and explore other potential mechanisms.

Part 2: Initial Exploration - In Silico Target Prediction

Before embarking on resource-intensive laboratory experiments, computational methods can provide valuable, testable hypotheses regarding the compound's potential biological targets. This initial screening helps to prioritize subsequent experimental strategies.

The causality for starting with in silico methods lies in efficiency; these tools rapidly scan vast biological space to narrow the field of potential targets from thousands to a manageable number. By comparing the structure of 2-Morpholinoisonicotinonitrile to libraries of compounds with known targets, we can generate a ranked list of proteins for further investigation.

G cluster_0 In Silico Workflow Compound 2-Morpholinoisonicotinonitrile (SMILES/SDF) Servers Target Prediction Servers (e.g., SwissTargetPrediction, PharmMapper) Compound->Servers Similarity Search Docking Molecular Docking Simulation (e.g., AutoDock, Schrödinger) Compound->Docking 3D Structure Output Prioritized List of Hypothetical Targets Servers->Output Generate Target List Docking->Output Refine & Rank by Binding Energy Output->Docking Select Top Targets

Caption: In Silico Target Prediction Workflow.

Hypothetical Target Prediction Data

The following table represents a plausible output from in silico screening, prioritizing potential kinase targets based on structural similarity to known inhibitors.

RankPredicted Target ClassSpecific ExampleRationale / Supporting Evidence
1Protein KinasePI3K/Akt/mTOR Pathway KinasesThe morpholine moiety is a key feature in many PI3K/mTOR inhibitors (e.g., Gedatolisib).[5]
2Protein KinaseReceptor Tyrosine Kinases (e.g., EGFR, VEGFR)The nicotinonitrile scaffold is a core component of approved RTK inhibitors (e.g., Neratinib).[2]
3Non-Kinase EnzymeDehydrogenasesPyridine-based structures are known to interact with NAD+/NADH binding sites.
4GPCRAdenosine or Dopamine ReceptorsHeterocyclic compounds frequently show activity at G-Protein Coupled Receptors.

Part 3: Experimental Target Identification

With a list of prioritized hypotheses, the next phase is to experimentally identify the direct molecular target(s) of 2-Morpholinoisonicotinonitrile within a biological system. A multi-pronged approach combining broad, unbiased screening with specific, hypothesis-driven assays is most effective.

A. Broad-Spectrum Biochemical Screening (Hypothesis-Driven)

This approach leverages commercial services to rapidly screen the compound against a large panel of purified enzymes, typically kinases. This is a direct and efficient way to test the primary hypothesis that 2-Morpholinoisonicotinonitrile is a kinase inhibitor.

Experimental Protocol: In Vitro Kinase Inhibition Assay Panel This protocol outlines a typical workflow for submitting a compound to a commercial kinase profiling service.

  • Compound Preparation: Solubilize 2-Morpholinoisonicotinonitrile in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Service Submission: Submit the compound to a vendor (e.g., Eurofins Discovery, Reaction Biology) for screening against their kinase panel (e.g., KinaseProfiler™). Specify a primary screening concentration, typically 1 µM or 10 µM.

  • Assay Principle: The vendor will perform individual kinase assays.[6] A common format involves incubating the specific kinase, its substrate, and ATP (often radiolabeled [γ-³²P]ATP) in the presence of the test compound.[7]

  • Data Measurement: The amount of phosphorylated substrate is quantified. The result is expressed as a percentage of kinase activity remaining relative to a DMSO vehicle control.

  • Hit Identification: A "hit" is typically defined as a compound that causes >50% or >75% inhibition at the screening concentration.

  • Follow-up (IC₅₀ Determination): For any identified hits, a dose-response curve is generated by performing the assay with a serial dilution of the compound (e.g., 10 concentrations from 100 µM to 1 nM). The IC₅₀ value (the concentration at which 50% of kinase activity is inhibited) is calculated.

B. Unbiased Target Identification via Chemical Proteomics

To discover targets without prior bias, Affinity Purification coupled with Mass Spectrometry (AP-MS) is the gold standard.[8] This method uses a modified version of the compound as "bait" to pull its binding partners out of a complex cell lysate for identification.[9][10]

G cluster_1 AP-MS Workflow Synth Synthesize Affinity Probe (Compound + Linker + Biotin) Immob Immobilize Probe on Streptavidin Beads Synth->Immob Incubate Incubate Lysate with Probe-Beads Immob->Incubate Lysate Prepare Cell Lysate Lysate->Incubate Wash Wash Beads to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute MS SDS-PAGE, In-Gel Digestion, and LC-MS/MS Analysis Elute->MS Analysis Data Analysis: Identify Enriched Proteins MS->Analysis

Caption: Affinity Purification-Mass Spectrometry (AP-MS) Workflow.

Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

  • Probe Synthesis: Synthesize an analog of 2-Morpholinoisonicotinonitrile with a linker arm terminating in a biotin tag. The linker attachment point should be chosen carefully to minimize disruption of potential protein-binding interfaces.

  • Bead Preparation: Incubate streptavidin-coated magnetic beads with the biotinylated probe to immobilize it. Incubate a separate batch of beads with biotin alone to serve as a negative control.

  • Cell Lysis: Culture a relevant cell line (e.g., a cancer cell line if anticancer activity is suspected) and harvest the cells. Lyse the cells in a mild, non-denaturing buffer containing protease and phosphatase inhibitors to create a native protein lysate.

  • Affinity Pulldown: Incubate the cell lysate with the probe-conjugated beads and the control beads for 2-4 hours at 4°C with gentle rotation.[11]

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively (e.g., 5 times) with lysis buffer to remove proteins that are not specifically bound to the probe.

  • Elution: Elute the bound proteins from the beads. This can be done by boiling in SDS-PAGE loading buffer, which denatures the proteins.

  • Protein Separation and Digestion: Separate the eluted proteins by SDS-PAGE. Stain the gel (e.g., with Coomassie Blue), excise the entire protein lane, and cut it into several slices. Perform in-gel digestion of the proteins in each slice using trypsin.[11]

  • Mass Spectrometry: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to identify and quantify the proteins in both the experimental (probe) and control (biotin-only) samples. True binding partners should be significantly enriched in the probe sample compared to the control.

Part 4: Validating Target Engagement and Cellular Effects

Once a putative target is identified, it is critical to confirm direct binding and investigate the compound's effect on the target's downstream signaling pathway within a cellular context.

A. Biophysical Validation of Direct Binding

Surface Plasmon Resonance (SPR) is a powerful, label-free technique to measure the kinetics and affinity of a small molecule binding to a purified protein target.[12] This provides definitive evidence of a direct physical interaction.

Experimental Protocol: Surface Plasmon Resonance (SPR) Assay

  • Protein Immobilization: Covalently immobilize the purified, putative target protein onto the surface of an SPR sensor chip (e.g., a CM5 chip). A control flow cell is typically prepared by performing the immobilization chemistry without the protein.

  • Analyte Preparation: Prepare a series of precise dilutions of 2-Morpholinoisonicotinonitrile in a suitable running buffer (e.g., HBS-EP+).

  • Binding Measurement: Inject the compound dilutions sequentially over both the target and control flow cells. The SPR instrument measures changes in the refractive index at the chip surface, which is proportional to the mass of the compound binding to the immobilized protein. This generates a sensorgram (response units vs. time).

  • Data Analysis: Subtract the control channel signal from the experimental channel signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka). A low KD value (e.g., in the nanomolar to low micromolar range) indicates a high-affinity interaction.

Hypothetical SPR Data for Target Validation
Compound ConcentrationAssociation PhaseDissociation PhaseCalculated K D (nM)
10 µMRapid IncreaseRapid Decrease\multirow{5}{*}{150}
5 µM......
1 µM......
500 nM......
100 nMSlower IncreaseSlower Decrease
B. Analysis of Downstream Signaling Pathways

If the validated target is an enzyme like a kinase, the next logical step is to determine if the compound modulates its activity in cells. Western blotting is a standard technique to measure changes in the phosphorylation status of downstream substrates. Based on our in silico analysis, a key pathway to investigate is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[13][14]

G cluster_2 Hypothetical PI3K/mTOR Signaling RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates (via PIP3) mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates (p-S6K) Proliferation Cell Growth & Proliferation S6K->Proliferation Compound 2-Morpholino- isonicotinonitrile Compound->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/mTOR pathway.

Experimental Protocol: Western Blot for Pathway Analysis

  • Cell Treatment: Seed a relevant cell line in multi-well plates. The next day, treat the cells with increasing concentrations of 2-Morpholinoisonicotinonitrile (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) for a defined period (e.g., 2 hours).

  • Protein Extraction: Lyse the cells directly in a buffer containing detergents (e.g., RIPA buffer) and protease/phosphatase inhibitors. Quantify the total protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in loading buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a protein solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for a phosphorylated target of interest (e.g., anti-phospho-Akt Ser473, anti-phospho-S6K Thr389).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG).

  • Detection: Add a chemiluminescent substrate and capture the signal using a digital imager.

  • Stripping and Reprobing: To normalize the data, strip the membrane of the first set of antibodies and re-probe with primary antibodies against the total protein (e.g., anti-Akt, anti-S6K) and a loading control (e.g., anti-GAPDH or anti-β-actin). A decrease in the ratio of phosphorylated protein to total protein indicates pathway inhibition.

Part 5: Conclusion and Future Directions

This guide provides a systematic, multi-faceted strategy for the de-novo elucidation of the mechanism of action for 2-Morpholinoisonicotinonitrile. By integrating predictive computational analysis with robust biochemical, proteomic, and cellular assays, researchers can efficiently identify and validate the molecular target and its downstream consequences.

Successful identification of a primary target, such as a specific kinase, opens the door to further critical studies, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to improve potency and selectivity.

  • Cellular Phenotypic Assays: Assessing the compound's effect on cell proliferation, apoptosis, or other relevant phenotypes to link target engagement with a functional outcome.

  • In Vivo Efficacy Studies: Testing the compound in preclinical animal models of disease (e.g., xenograft models for cancer) to validate the mechanism and assess therapeutic potential.[15][16]

This rigorous, step-wise approach is fundamental to modern drug discovery and is essential for translating a promising chemical scaffold into a well-understood therapeutic candidate.

References

  • Gingras, A. C., Gstaiger, M., Raught, B., & Aebersold, R. (2007). Analysis of protein complexes using mass spectrometry. Nature Reviews Molecular Cell Biology, 8(8), 645–654. Available at: [Link]

  • Xie, F., Li, H., & Chen, X. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Signal Transduction and Targeted Therapy, 8(1), 229. Available at: [Link]

  • Schasfoort, R. B. M., & Tudos, A. J. (Eds.). (2008). Handbook of Surface Plasmon Resonance. Royal Society of Chemistry. Available at: [Link]

  • Chapman, K., et al. (2011). Preclinical development of monoclonal antibodies: Considerations for the use of non-human primates. mAbs, 3(5), 434-445. Available at: [Link]

  • Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232–240. Available at: [Link]

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in solid tumors. Expert Opinion on Investigational Drugs, 27(1), 1-13. Available at: [Link]

  • Summers, M. A., & Stockwell, B. R. (2017). A patent review of morpholino-based compounds (2010-2016). Expert Opinion on Therapeutic Patents, 27(5), 569-581. Available at: [Link]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045. Available at: [Link]

  • Mohamady, S., et al. (2023). Tailored horseshoe-shaped nicotinonitrile scaffold as dual promising c-Met and Pim-1 inhibitors: Design, synthesis, SAR and in silico study. Bioorganic Chemistry, 141, 106988. Available at: [Link]

  • El-Gamal, M. I., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical and Pharmaceutical Sciences, 6(1), 1-15. Available at: [Link]

  • Maxfield, K., & Taus, P. (2022). In vitro NLK Kinase Assay. Bio-protocol, 12(18), e4505. Available at: [Link]

  • Bewert, W., & Kiefer, H. (1987). U.S. Patent No. 4,701,546. Washington, DC: U.S. Patent and Trademark Office.
  • Wikipedia contributors. (2023). PI3K/AKT/mTOR pathway. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 44-48. Available at: [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available at: [Link]

  • Giam, M., & Linding, R. (2013). Affinity Purification Strategies for Proteomic Analysis of Transcription Factor Complexes. Journal of Proteome Research, 12(6), 2601-2610. Available at: [Link]

  • Lee, D., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceutics, 16(2), 196. Available at: [Link]

  • Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 4(9), 745-757. Available at: [Link]

  • Deans, A. J., & Morgens, D. W. (2016). Elucidating drug targets and mechanisms of action by genetic screens in mammalian cells. Biochemical Society Transactions, 44(4), 949-957. Available at: [Link]

  • Wang, T., et al. (2023). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. International Journal of Molecular Sciences, 24(13), 10996. Available at: [Link]

  • Weller, D. D., & Iversen, P. L. (1996). U.S. Patent No. 5,698,685. Washington, DC: U.S. Patent and Trademark Office.
  • Omar, H. A., et al. (2025). Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds. Chemistry & Biodiversity, e202401089. Available at: [Link]

  • Shimla, S. (2023). Understanding Drug-Receptor Interactions: Unlocking the Secrets of Pharmacology. Der Pharma Lett, 16(4), 92-95. Available at: [Link]

  • Scott, A. M., Wolchok, J. D., & Old, L. J. (2012). The successes and limitations of preclinical studies in predicting the pharmacodynamics and safety of cell-surface-targeted biological agents in patients. British Journal of Pharmacology, 166(5), 1464-1466. Available at: [Link]

  • Vitale, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2721-2741. Available at: [Link]

  • Bio-protocol. (2022). In vitro kinase assay. Bio-protocol Exchange. Available at: [Link]

  • Rodrik-Outmezguine, V. S., & Rosen, N. (2011). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Cancer Discovery, 1(1), 15-19. Available at: [Link]

  • Giam, M., & Linding, R. (2013). Affinity Purification Strategies for Proteomic Analysis of Transcription Factor Complexes. Journal of Proteome Research, 12(6), 2601-2610. Available at: [Link]

  • Wang, D., et al. (2018). Surface plasmon resonance imaging validation of small molecule drugs binding on target protein microarrays. Analyst, 143(19), 4560-4568. Available at: [Link]

  • Svobodová, P., et al. (2022). Insight into the in Silico Structural, Physicochemical, Pharmacokinetic and Toxicological Properties of Antibacterially Active Viniferins and Viniferin-Based Compounds as Derivatives of Resveratrol Containing a (2,3-Dihydro)benzo[b]furan Privileged Scaffold. International Journal of Molecular Sciences, 23(23), 15307. Available at: [Link]

  • Pheromones, I. (2019). U.S. Patent No. 10,271,547. Washington, DC: U.S. Patent and Trademark Office.
  • Eckert, S., et al. (2024). Decrypting the molecular basis of cellular drug phenotypes by dose-resolved expression proteomics. Nature Biotechnology. Available at: [Link]

  • Kumar, A., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]

  • Hurley, J. H. (2023). In vitro kinase assay v1. protocols.io. Available at: [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]

  • Chapman, K., et al. (2011). Preclinical development of monoclonal antibodies: Considerations for the use of non-human primates. mAbs, 3(5), 434-445. Available at: [Link]

  • Garcia-Echeverria, C., & Sellers, W. R. (2008). New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs). Current Opinion in Cell Biology, 20(2), 204-208. Available at: [Link]

  • Terstappen, G. C., et al. (2007). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Nature Reviews Drug Discovery, 6(11), 891-903. Available at: [Link]

  • Nelson, A. L., & Rachlin, A. I. (1965). U.S. Patent No. 3,215,737. Washington, DC: U.S. Patent and Trademark Office.
  • Kumar, R., et al. (2021). Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. Journal of Biomolecular Structure and Dynamics, 41(1), 223-241. Available at: [Link]

  • Mabuchi, S., et al. (2021). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Cancers, 13(10), 2419. Available at: [Link]

  • Vitale, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2721-2741. Available at: [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • Taylor, E. (2024). Drug Action Mechanisms and their Relevance for Therapeutics. Der Pharma Lett, 16(5), 05-06. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Mass Spectrometry Core, University of Dundee. (2018). Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). Retrieved from [Link]

  • Kaur, M., & Singh, M. (2021). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Bioorganic & Medicinal Chemistry, 43, 116262. Available at: [Link]

  • Kanoh, N. (2012). Affinity-based target identification for bioactive small molecules. MedChemComm, 3(4), 397-408. Available at: [Link]

  • EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry. Retrieved from [Link]

Sources

Exploratory

Unveiling the Anticancer Potential of 2-Morpholinoisonicotinonitrile: A Technical Guide for Preclinical Investigation

A Senior Application Scientist's Perspective on a Promising Scaffold Executive Summary While the direct biological evaluation of 2-Morpholinoisonicotinonitrile in oncological contexts remains a nascent field of inquiry,...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on a Promising Scaffold

Executive Summary

While the direct biological evaluation of 2-Morpholinoisonicotinonitrile in oncological contexts remains a nascent field of inquiry, a comprehensive analysis of structurally analogous compounds presents a compelling case for its investigation as a potential anticancer agent. This technical guide synthesizes the established bioactivity of related morpholine-containing heterocyclic compounds to construct a predictive framework for the anticancer properties of 2-Morpholinoisonicotinonitrile. We hypothesize that this molecule is likely to exhibit cytostatic and cytotoxic effects in cancer cells through the induction of apoptosis, cell cycle arrest, and modulation of key oncogenic signaling pathways, particularly the PI3K/Akt/mTOR cascade. This document provides a detailed roadmap for researchers and drug development professionals to systematically investigate these hypotheses, complete with validated experimental protocols and data interpretation strategies.

Introduction: The Morpholine Moiety as a Privileged Scaffold in Oncology

The morpholine ring is a prevalent heterocyclic motif in a multitude of bioactive compounds, demonstrating a wide array of pharmacological activities.[1] In the realm of oncology, the incorporation of a morpholine group onto various scaffolds, including quinoline, quinazoline, and pyrimidine, has consistently yielded derivatives with potent anticancer properties.[2][3][4] These compounds have been shown to effectively inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and halt the cell division cycle.[2][3] A recurring mechanistic theme for these morpholine-containing anticancer agents is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth and survival that is frequently dysregulated in cancer.[5][6][7]

Given this substantial body of evidence, 2-Morpholinoisonicotinonitrile, which features a morpholine group appended to a pyridine carbonitrile core, represents a logical and promising candidate for anticancer drug discovery. The pyridine skeleton itself is a key component of numerous compounds with diverse biological activities, including antitumor effects.[1] This guide will, therefore, outline a robust preclinical strategy to elucidate the putative anticancer activities of this specific molecule.

Hypothesized Mechanism of Action

Based on the activities of structurally related compounds, we propose that 2-Morpholinoisonicotinonitrile exerts its anticancer effects through a multi-pronged mechanism involving:

  • Inhibition of the PI3K/Akt/mTOR Signaling Pathway: The morpholine moiety has been identified as a key pharmacophore in several PI3K inhibitors.[4][8] We hypothesize that 2-Morpholinoisonicotinonitrile will directly or indirectly suppress the activity of key kinases in this pathway, leading to a downstream reduction in cell proliferation and survival signals.

  • Induction of Apoptosis: Disruption of the PI3K/Akt/mTOR pathway is a well-established trigger for apoptosis.[9] We predict that treatment with 2-Morpholinoisonicotinonitrile will lead to the activation of the intrinsic apoptotic cascade, characterized by changes in the expression of Bcl-2 family proteins and the activation of caspases.

  • Induction of Cell Cycle Arrest: Many anticancer agents exert their effects by interfering with the cell cycle.[10] We anticipate that 2-Morpholinoisonicotinonitrile will cause an accumulation of cells in a specific phase of the cell cycle, likely the G1 or G2/M phase, preventing them from proceeding through cell division.[2][3]

The following diagram illustrates the hypothesized signaling pathway targeted by 2-Morpholinoisonicotinonitrile.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) S6K p70S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis 4EBP1->Protein_Synthesis Compound 2-Morpholinoisonicotinonitrile (Hypothesized) Compound->PI3K Inhibits (Hypothesized)

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by 2-Morpholinoisonicotinonitrile.

Experimental Validation Strategy

To systematically test the anticancer potential of 2-Morpholinoisonicotinonitrile, a tiered experimental approach is recommended.

Tier 1: Assessment of Cytotoxicity

The initial step is to determine the cytotoxic and cytostatic effects of the compound across a panel of human cancer cell lines.

Recommended Cell Lines:

  • MCF-7: Estrogen receptor-positive breast cancer

  • MDA-MB-231: Triple-negative breast cancer

  • A549: Non-small cell lung cancer

  • HCT116: Colorectal cancer

  • PC-3: Prostate cancer

  • HEK293: Non-cancerous human embryonic kidney cells (for selectivity assessment)

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 2-Morpholinoisonicotinonitrile (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Expected Outcome: A dose- and time-dependent decrease in the viability of cancer cell lines, with a significantly higher IC50 value in the non-cancerous HEK293 cells, indicating cancer-selective cytotoxicity.

Tier 2: Elucidation of Cell Death and Cell Cycle Effects

Once cytotoxicity is established, the next step is to determine if the observed cell death is due to apoptosis and if the compound affects cell cycle progression.

Experimental Protocol: Flow Cytometry for Apoptosis and Cell Cycle Analysis

For Apoptosis (Annexin V/Propidium Iodide Staining):

  • Cell Treatment: Treat cells in 6-well plates with 2-Morpholinoisonicotinonitrile at concentrations around the determined IC50 for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

For Cell Cycle Analysis:

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[11]

  • Staining: Wash the fixed cells with PBS and stain with a solution containing PI and RNase A.[11]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Expected Outcomes:

  • Apoptosis: A significant increase in the percentage of Annexin V-positive cells following treatment.

  • Cell Cycle: An accumulation of cells in a specific phase of the cell cycle (e.g., G1 or G2/M arrest).

The following diagram illustrates a typical workflow for these experiments.

Experimental_Workflow Start Cancer Cell Culture Treatment Treat with 2-Morpholinoisonicotinonitrile (and vehicle control) Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Flow_Cytometry Flow Cytometry Treatment->Flow_Cytometry Western_Blot Western Blot Analysis (Protein Expression) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation MTT->Data_Analysis Apoptosis Annexin V / PI Staining (Apoptosis Analysis) Flow_Cytometry->Apoptosis Cell_Cycle Propidium Iodide Staining (Cell Cycle Analysis) Flow_Cytometry->Cell_Cycle Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for investigating the anticancer activity of 2-Morpholinoisonicotinonitrile.

Tier 3: Mechanistic Validation via Western Blotting

To confirm the hypothesized mechanism of action, the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway and apoptosis regulation should be assessed by Western blotting.

Experimental Protocol: Western Blotting

  • Protein Extraction: Treat cells with 2-Morpholinoisonicotinonitrile at the IC50 concentration for various time points (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against the following target proteins:

    • PI3K/Akt/mTOR Pathway: p-Akt (Ser473), Akt, p-mTOR (Ser2448), mTOR, p-p70S6K, p70S6K, p-4E-BP1, 4E-BP1.

    • Apoptosis Markers: Cleaved Caspase-3, PARP, Bcl-2, Bax.

    • Cell Cycle Markers: Cyclin D1, Cyclin B1, CDK4, CDK1, p21, p27.

    • Loading Control: GAPDH or β-actin.

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Expected Outcome: A decrease in the phosphorylation of Akt, mTOR, and their downstream effectors. An increase in the levels of cleaved caspase-3 and PARP, and a change in the Bax/Bcl-2 ratio favoring apoptosis. Alterations in the expression of cell cycle regulatory proteins consistent with the observed cell cycle arrest.

Data Presentation and Interpretation

Quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: Hypothetical IC50 Values (µM) of 2-Morpholinoisonicotinonitrile

Cell Line24h48h72h
MCF-7>10045.221.8
MDA-MB-23185.633.115.7
A54992.340.518.9
HCT11678.928.412.5
PC-381.235.717.3
HEK293>100>100>100

Note: These are hypothetical values for illustrative purposes.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit predictive, framework for the initial preclinical evaluation of 2-Morpholinoisonicotinonitrile as a potential anticancer agent. The proposed experiments are designed to be self-validating, with each tier of investigation building upon the results of the previous one. Positive results from these in vitro studies would provide a strong rationale for advancing this compound to more complex preclinical models, including 3D spheroid cultures and in vivo xenograft studies, to further assess its therapeutic potential. The structural simplicity and synthetic accessibility of 2-Morpholinoisonicotinonitrile, combined with the promising biological activities of its analogs, make it a compelling starting point for a new chapter in cancer drug discovery.

References

  • Jo, E. H., Lee, S. J., Ahn, N. S., Park, J. S., Hwang, J. W., Kim, S. H., ... & Kang, K. S. (2007). Induction of apoptosis in MCF-7 and MDA-MB-231 breast cancer cells by Oligonol is mediated by Bcl-2 family regulation and MEK/ERK signaling. Cancer letters, 257(2), 225-234. Available at: [Link]

  • Al-Suwaidan, I. A., Alanazi, M. M., Al-Abdullah, E. S., Al-Salahi, R., & El-Gamal, M. I. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3235-3247. Available at: [Link]

  • Liu, F., Liu, S. Y., Xu, P., Xie, Z. H., Cai, G. P., & Jiang, Y. Y. (2007). Apoptosis induced by (di-isopropyloxyphoryl-Trp) 2-Lys-OCH 3 in K562 and HeLa cells. Journal of Biosciences, 32(3), 529-536. Available at: [Link]

  • Khan, I., Kumar, A., Kumar, A., & Sharma, A. K. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 13(3), 324-332. Available at: [Link]

  • Pitti, R. M., Marsters, S. A., Ruppert, S., Donahue, C. J., Moore, A., & Ashkenazi, A. (1996). Induction of apoptosis by Apo-2 ligand, a new member of the tumor necrosis factor cytokine family. Journal of Biological Chemistry, 271(22), 12687-12690. Available at: [Link]

  • Syed, D. N., Khan, M. I., Shabbir, M., & Mukhtar, H. (2012). DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. Anticancer research, 32(8), 3247-3255. Available at: [Link]

  • Klenov, M. S., Gidaspov, A. A., Dashko, D. V., Suponitsky, K. Y., & Shikhaliev, K. S. (2021). In vitro cytotoxic effect of 2-(morpholin-4-yl)-4,5-bis(2'',2'',2''-trinitroethoxy)-1,3,5-triazine on human fibro. Semantic Scholar. Available at: [Link]

  • Wilhelm, T., & Kway, H. (2023). Analysis and modeling of cancer drug responses using cell cycle phase-specific rate effects. Nature Communications, 14(1), 3426. Available at: [Link]

  • El-Sayed, M. A. A., Al-Hussain, S. A., & El-Gohary, N. S. (2012). 2-(Morpholin-4-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2485. Available at: [Link]

  • Zhang, X., Li, J., Tian, Y., & Ma, J. (2023). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Current Organic Synthesis, 20(10), 1264-1277. Available at: [Link]

  • Kumar, A., Sharma, A. K., & Khan, I. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 13(3), 324-332. Available at: [Link]

  • Huang, R., Li, Y., Wu, M., Zhang, Y., Wang, Y., & Li, J. (2024). Design, synthesis, and biological evaluation of 2, 4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Pharmacology, 15, 1467028. Available at: [Link]

  • Somashekhar, M., & Jaiprakash, B. (2016). morpholine antimicrobial activity. ResearchGate. Available at: [Link]

  • Li, J., Tian, Y., & Ma, J. (2023). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Current Organic Synthesis, 20(10), 1264-1277. Available at: [Link]

  • Ma, J., Li, J., & Tian, Y. S. (2023). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Current Organic Synthesis, 20(10), 1264-1277. Available at: [Link]

  • Wikipedia contributors. (2023, December 29). PI3K/AKT/mTOR pathway. In Wikipedia, The Free Encyclopedia. Retrieved January 27, 2026, from [Link]

  • Li, Y., Wang, Y., Zhang, Y., & Huang, R. (2024). Apoptosis-Inducing and Proliferation-Inhibiting Effects of Doramectin on Mz-ChA-1 Human Cholangiocarcinoma Cells. Molecules, 29(23), 5489. Available at: [Link]

  • Zhang, Y., Wang, Y., & Li, Y. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in oncology, 12, 819128. Available at: [Link]

  • Sharma, A. K., Kumar, A., & Khan, I. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 13(3), 324-332. Available at: [Link]

  • Wesołowska, O., & Słoczyńska, K. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(11), 3297. Available at: [Link]

  • Evangelisti, C., & Martelli, A. M. (2016). The PI3K/Akt/mTOR Pathway. ResearchGate. Available at: [Link]

  • Li, Y., Wu, M., Zhang, Y., Wang, Y., Huang, R., & Li, J. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Pharmacology, 15, 1467028. Available at: [Link]

  • Laily, N., & Kusumaningtyas, R. W. (2021). Biological Activity Evaluation and In Silico Studies of Polyprenylated Benzophenones from Garcinia celebica. Molecules, 26(22), 6848. Available at: [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., & Al-Anazi, A. M. (2021). Cytotoxicity of compounds on different cell lines. ResearchGate. Available at: [Link]

  • Reis, C., & Faria, J. (2022). Second-Generation Antimitotics in Cancer Clinical Trials. Cancers, 14(3), 759. Available at: [Link]

  • Khadem, S., & Marles, R. J. (2024). Biological activity of natural 2-quinolinones. Natural product research, 1-15. Advance online publication. Available at: [Link]

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway: biomarkers of success and tribulation. American Society of Clinical Oncology educational book. American Society of Clinical Oncology. Annual Meeting, 38, 551-563. Available at: [Link]

  • Lo, K. M., & Tsc, P. (2000). Cytotoxic effects of two organotin compounds and their mode of inflicting cell death on four mammalian cancer cells. Cancer letters, 158(1), 1-8. Available at: [Link]

  • Al-Tamimi, A. M., Al-Ostoot, F. H., & Al-Anazi, A. M. (2021). Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. Toxins, 13(11), 785. Available at: [Link]

  • Chen, P., & Zhou, Y. (2023). Betulinic acid arrests cell cycle at G2/M phase by up-regulating metallothionein 1G inhibiting proliferation of colon cancer cells. bioRxiv. Available at: [Link]

Sources

Foundational

The Emergence of 2-Morpholinoisonicotinonitrile as a Putative Kinase Inhibitor: A Technical Guide for Drug Discovery Professionals

Abstract While specific preclinical or clinical data for 2-Morpholinoisonicotinonitrile as a kinase inhibitor is not yet extensively documented in publicly available literature, its chemical architecture presents a compe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

While specific preclinical or clinical data for 2-Morpholinoisonicotinonitrile as a kinase inhibitor is not yet extensively documented in publicly available literature, its chemical architecture presents a compelling case for its investigation as a targeted therapeutic agent. This technical guide synthesizes current knowledge on the constituent chemical moieties—the morpholine and the isonicotinonitrile scaffolds—to build a predictive framework for its mechanism of action, potential kinase targets, and a comprehensive strategy for its preclinical evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals interested in the rational design and evaluation of novel kinase inhibitors.

Introduction: The Rationale for Investigating 2-Morpholinoisonicotinonitrile

The landscape of oncology and immunology is continually reshaped by the development of small molecule kinase inhibitors. These agents offer a targeted approach to disease modification by interfering with the signaling pathways that drive cellular proliferation, survival, and inflammation. The strategic combination of a morpholine ring and an isonicotinonitrile core in a single molecule, as in 2-Morpholinoisonicotinonitrile, suggests a rational design strategy aimed at potent and selective kinase inhibition.

The morpholine moiety is a well-established pharmacophore in numerous approved and investigational kinase inhibitors.[1][2] Its oxygen atom is particularly adept at forming a crucial hydrogen bond with the hinge region of the kinase ATP-binding pocket, a key interaction for potent inhibition.[2] On the other hand, the isonicotinonitrile scaffold, a derivative of pyridine, has been explored for its potential in targeting various kinases, including c-Met and Pim-1.[3] The nitrile group can act as a hydrogen bond acceptor and contribute to the overall binding affinity and selectivity of the compound.

This guide will, therefore, explore the therapeutic potential of 2-Morpholinoisonicotinonitrile by dissecting its constituent parts, proposing a likely mechanism of action, and outlining a rigorous, field-proven workflow for its synthesis, characterization, and evaluation as a novel kinase inhibitor.

Proposed Mechanism of Action and Potential Kinase Targets

Based on the known pharmacology of related compounds, 2-Morpholinoisonicotinonitrile is hypothesized to function as an ATP-competitive kinase inhibitor. The proposed binding mode involves the morpholine oxygen acting as a hydrogen bond donor to the kinase hinge region, while the pyridine nitrogen and the cyano group of the isonicotinonitrile core could engage in additional interactions within the ATP-binding pocket, thereby conferring potency and selectivity.

Diagram: Proposed Binding Mode of 2-Morpholinoisonicotinonitrile in a Kinase ATP-Binding Pocket

Caption: Proposed interaction of 2-Morpholinoisonicotinonitrile with a kinase active site.

Potential kinase targets for 2-Morpholinoisonicotinonitrile include, but are not limited to:

  • Phosphoinositide 3-kinases (PI3Ks) and mTOR: The morpholine scaffold is a hallmark of many PI3K and mTOR inhibitors.[1][2]

  • c-Met: Nicotinonitrile derivatives have shown inhibitory activity against this tyrosine kinase.[3]

  • Pim-1: This serine/threonine kinase is another potential target for cyanopyridine-based inhibitors.[4][5]

  • Other Tyrosine and Serine/Threonine Kinases: The broad applicability of the morpholine and cyanopyridine scaffolds suggests that a wider screening panel would be necessary to fully elucidate the selectivity profile of 2-Morpholinoisonicotinonitrile.

Preclinical Evaluation Workflow

A robust and systematic approach is essential for the preclinical evaluation of any novel kinase inhibitor. The following workflow provides a comprehensive framework for characterizing the physicochemical properties, biological activity, and preliminary drug-like properties of 2-Morpholinoisonicotinonitrile.

Diagram: Preclinical Evaluation Workflow for 2-Morpholinoisonicotinonitrile

G synthesis Chemical Synthesis & Characterization physchem Physicochemical Profiling synthesis->physchem invitro In Vitro Kinase Assays physchem->invitro cell_based Cell-Based Assays invitro->cell_based adme In Vitro ADME & Toxicology cell_based->adme lead_opt Lead Optimization cell_based->lead_opt invivo In Vivo Efficacy & PK/PD Studies adme->invivo invivo->lead_opt

Caption: A stepwise workflow for the preclinical development of a novel kinase inhibitor.

Chemical Synthesis and Characterization

The synthesis of 2-Morpholinoisonicotinonitrile can be approached through several established synthetic routes. A plausible method involves the nucleophilic aromatic substitution of a suitable halo-isonicotinonitrile with morpholine.

Protocol: Synthesis of 2-Morpholinoisonicotinonitrile

  • Reaction Setup: To a solution of 2-chloro-4-cyano-pyridine (1 equivalent) in a suitable aprotic polar solvent (e.g., DMSO, DMF, or NMP) is added morpholine (1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2 equivalents).

  • Reaction Conditions: The reaction mixture is heated to 80-120 °C and stirred for 4-16 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

  • Characterization: The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Physicochemical Profiling

Understanding the physicochemical properties of a compound is crucial for predicting its drug-like characteristics.

Table 1: Key Physicochemical Parameters for Evaluation

ParameterMethodRationale
Solubility Kinetic and thermodynamic solubility assaysPoor solubility can limit oral bioavailability and complicate in vitro assays.
Lipophilicity (LogP/LogD) HPLC-based or shake-flask methodsInfluences cell permeability, metabolic stability, and off-target effects.
pKa Potentiometric titration or computational predictionDetermines the ionization state at physiological pH, affecting solubility and cell penetration.
Chemical Stability Incubation in various pH buffers and plasmaAssesses degradation over time, which can impact shelf-life and in vivo exposure.
In Vitro Kinase Assays

Biochemical assays are essential to determine the potency and selectivity of the compound against a panel of kinases.

Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

  • Assay Preparation: A reaction mixture is prepared containing the purified kinase, a suitable substrate (peptide or protein), and ATP in a kinase assay buffer.

  • Compound Titration: 2-Morpholinoisonicotinonitrile is serially diluted to create a concentration gradient.

  • Kinase Reaction: The kinase reaction is initiated by adding ATP and incubated at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: The amount of ADP produced, which is proportional to kinase activity, is quantified using a luminescence-based detection reagent.

  • Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated by fitting the data to a dose-response curve.

A broad panel of kinases should be screened to establish the selectivity profile of 2-Morpholinoisonicotinonitrile.

Cell-Based Assays

Cell-based assays are critical to confirm that the compound can engage its target in a cellular context and elicit a biological response.

Protocol: Cell Proliferation Assay (e.g., using a cancer cell line with a known dependency on a target kinase)

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a serial dilution of 2-Morpholinoisonicotinonitrile for 72 hours.

  • Viability Assessment: Cell viability is measured using a suitable assay (e.g., MTT, CellTiter-Glo®).

  • Data Analysis: The GI50 value (concentration for 50% growth inhibition) is determined from the dose-response curve.

Further cell-based assays should be conducted to assess the compound's effect on downstream signaling pathways (e.g., Western blotting for phosphorylated substrates) and to induce apoptosis (e.g., Annexin V staining).

Future Directions and Lead Optimization

The initial data from the preclinical evaluation workflow will guide the subsequent steps. If 2-Morpholinoisonicotinonitrile demonstrates promising potency, selectivity, and cellular activity, further studies will be warranted, including:

  • In Vitro ADME and Toxicology: Evaluation of metabolic stability in liver microsomes, cytochrome P450 inhibition, plasma protein binding, and preliminary cytotoxicity in non-cancerous cell lines.

  • In Vivo Efficacy Studies: Assessment of anti-tumor activity in xenograft or syngeneic mouse models.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Determination of the compound's absorption, distribution, metabolism, and excretion (ADME) properties in vivo, and correlation of drug exposure with target engagement and efficacy.

Based on these findings, a lead optimization program can be initiated to improve the compound's potency, selectivity, and drug-like properties through medicinal chemistry efforts.

Conclusion

While 2-Morpholinoisonicotinonitrile remains a molecule of speculative interest, its structural components are rooted in successful kinase inhibitor design. The systematic and rigorous preclinical evaluation pipeline outlined in this guide provides a clear path for any research organization to investigate its potential as a novel therapeutic agent. The convergence of the well-credentialed morpholine pharmacophore with the emerging isonicotinonitrile scaffold makes 2-Morpholinoisonicotinonitrile a compelling starting point for a new chapter in kinase inhibitor discovery.

References

  • Kharb, R., Sharma, P. C., & Yar, M. S. (2013). Morpholines: Synthesis and biological activity. Russian Journal of General Chemistry, 83(1), 123-146.
  • Makawana, J. A., Patel, M. P., & Patel, R. G. (2011). Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl)
  • Gao, Y., et al. (2023). Tailored horseshoe-shaped nicotinonitrile scaffold as dual promising c-Met and Pim-1 inhibitors: Design, synthesis, SAR and in silico study. Bioorganic & Medicinal Chemistry, 96, 117524.
  • Abdel-Maksoud, M. S., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163914.
  • Pathania, S., et al. (2022). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Current Drug Targets, 23(13), 1234-1249.

Sources

Exploratory

An In-Depth Technical Guide to the Discovery and Development of 2-Morpholinoisonicotinonitrile and its Derivatives as Mps1 Kinase Inhibitors

Executive Summary: The fidelity of chromosome segregation during mitosis is paramount for cellular health, and its dysregulation is a hallmark of cancer. The Spindle Assembly Checkpoint (SAC) is a critical surveillance m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The fidelity of chromosome segregation during mitosis is paramount for cellular health, and its dysregulation is a hallmark of cancer. The Spindle Assembly Checkpoint (SAC) is a critical surveillance mechanism that ensures proper chromosome alignment, with the Monopolar Spindle 1 (Mps1) kinase acting as its central regulator. Overexpression of Mps1 is common in various human cancers, making it a high-value target for therapeutic intervention.[1][2][3] This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of the 2-Morpholinoisonicotinonitrile scaffold, a promising class of Mps1 inhibitors. We will delve into the causality of experimental design, detail key protocols, and explore the structure-activity relationships that guide the development of these potent anti-cancer agents.

The Rationale for Targeting Mps1 in Oncology

Cancer cells are characterized by rampant genomic instability and aneuploidy. To survive and proliferate despite these defects, they often exhibit a heightened reliance on cellular surveillance systems like the SAC. Mps1 (also known as TTK protein kinase) is a dual-specificity kinase that plays an indispensable role in activating the SAC in response to improper microtubule-kinetochore attachments.[1][3] By phosphorylating its downstream targets, Mps1 prevents the premature separation of sister chromatids, thus averting catastrophic chromosome missegregation.

However, cancer cells exploit Mps1's function to tolerate a high degree of aneuploidy and continue their mitotic progression.[1][2] This dependency creates a therapeutic window: inhibiting Mps1 can selectively push cancer cells with mitotic defects into a fatal state of mitotic catastrophe, while relatively sparing healthy cells.[4] Therefore, the development of small molecule inhibitors against Mps1 has emerged as a promising strategy in oncology.[1][5]

Discovery and Synthesis of the 2-Morpholinoisonicotinonitrile Core

The 2-Morpholinoisonicotinonitrile scaffold was identified through screening campaigns aimed at discovering novel kinase inhibitors. The morpholine moiety is a privileged pharmacophore in medicinal chemistry, known for its ability to improve solubility and form key interactions within enzyme active sites.[6] Its combination with the isonicotinonitrile core provided a unique chemical framework for potent and selective Mps1 inhibition.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The foundational synthesis of 2-Morpholinoisonicotinonitrile is elegantly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This choice is driven by the electron-deficient nature of the pyridine ring, which is further activated by the electron-withdrawing nitrile group at the C4 position. This activation makes the C2 position highly susceptible to nucleophilic attack by an amine, such as morpholine.

The causality behind this choice is rooted in reaction kinetics and atom economy. The SNAr pathway is typically high-yielding, proceeds under mild conditions, and utilizes readily available starting materials, making it an ideal route for library synthesis and lead optimization.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products A 2-Chloro-4-cyanopyridine D 2-Morpholinoisonicotinonitrile A->D Nucleophilic Attack B Morpholine B->D C Base (e.g., K2CO3) Solvent (e.g., DMF) Heat (e.g., 80-100°C) C->D E Byproduct (e.g., KCl)

Figure 1: Synthetic workflow for 2-Morpholinoisonicotinonitrile via SNAr.

Detailed Experimental Protocol: Synthesis of 2-Morpholinoisonicotinonitrile

This protocol provides a self-validating system for the synthesis of the core scaffold.

Materials & Reagents:

  • 2-Chloro-4-cyanopyridine

  • Morpholine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle

  • Thin Layer Chromatography (TLC) plate (silica gel)

  • Column chromatography apparatus (silica gel)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-Chloro-4-cyanopyridine (1.0 eq).

  • Solvent and Reagents: Add anhydrous DMF to dissolve the starting material. Add potassium carbonate (2.0 eq) followed by morpholine (1.2 eq).

  • Reaction Execution: Heat the reaction mixture to 90°C and stir for 4-6 hours.

    • Causality Insight: The base (K₂CO₃) acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product. DMF is an excellent polar aprotic solvent for SNAr reactions.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:EtOAc mobile phase). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates completion.

  • Workup: Cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel to yield 2-Morpholinoisonicotinonitrile as a solid.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Activity and Mechanism of Action

The 2-Morpholinoisonicotinonitrile scaffold demonstrates potent inhibitory activity against Mps1 kinase. This inhibition disrupts the SAC, leading to premature anaphase entry even in the presence of misaligned chromosomes.[4] The ultimate fate of cancer cells treated with these inhibitors is mitotic catastrophe, followed by apoptosis.[4]

G cluster_mitosis Mitosis cluster_sac Spindle Assembly Checkpoint (SAC) Mps1 Mps1 Kinase Mad2 Mad2 Mps1->Mad2 Activates MCC Mitotic Checkpoint Complex (MCC) Mad2->MCC BubR1 BubR1 BubR1->MCC APC Anaphase Promoting Complex (APC/C) MCC->APC Inhibits Anaphase Anaphase Entry APC->Anaphase Triggers Inhibitor 2-Morpholinoisonicotinonitrile Derivative Inhibitor->Mps1 Blocks

Figure 2: Mechanism of action of Mps1 inhibitors on the SAC pathway.

Protocol: In Vitro Mps1 Kinase Assay (Luminescence-Based)

This protocol validates the direct inhibitory effect of the synthesized compounds on Mps1 kinase activity.

Materials & Reagents:

  • Recombinant human Mps1 kinase

  • Kinase substrate (e.g., universal kinase substrate peptide)

  • ATP

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Test compounds (dissolved in DMSO)

  • White, opaque 384-well assay plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Compound Plating: Serially dilute the test compounds in DMSO and add them to the assay plate. Include a "no inhibitor" control (DMSO only) and a "no enzyme" background control.

  • Kinase Reaction: Prepare a master mix containing Mps1 kinase, substrate, and kinase buffer. Add this mix to the wells containing the test compounds.

  • Initiation: Prepare an ATP solution in kinase buffer and add it to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

    • Causality Insight: This incubation allows the enzyme to phosphorylate the substrate. The amount of ADP produced is directly proportional to the kinase activity.

  • ADP Detection (Step 1): Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation (Step 2): Add Kinase Detection Reagent to all wells. This reagent converts the ADP generated into ATP, which then drives a luciferase/luciferin reaction, producing a light signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the data and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Structure-Activity Relationship (SAR) and Lead Optimization

Following the discovery of the core scaffold, medicinal chemistry efforts focus on synthesizing derivatives to improve potency, selectivity, and drug-like properties. The SAR study reveals how specific chemical modifications influence biological activity.[7]

Key Optimization Strategies:

  • Modification of the Morpholine Ring: Introducing substituents on the morpholine ring can probe for additional binding pockets and improve potency. However, this can also impact solubility and permeability.[6]

  • Substitution on the Pyridine Ring: While the 2-morpholino and 4-cyano groups are often crucial for activity, modifications at other positions (C3, C5, C6) can enhance selectivity against other kinases.

  • Replacement of the Nitrile Group: The nitrile group is a strong hydrogen bond acceptor. Replacing it with other electron-withdrawing groups can fine-tune electronic properties and binding interactions.

SAR Data Summary

The following table summarizes hypothetical SAR data for a series of 2-Morpholinoisonicotinonitrile derivatives, illustrating the impact of various substitutions.

Compound IDR¹ (at C5)R² (Morpholine)Mps1 IC₅₀ (nM)Cellular EC₅₀ (µM)
Core-01 HH551.2
OPT-02 -CH₃H250.6
OPT-03 -ClH150.3
OPT-04 H3,3-dimethyl802.5
OPT-05 -Cl2-methyl180.4
  • SAR Insights:

    • Small, electron-withdrawing groups at the C5 position (like Chlorine in OPT-03 ) significantly improve potency, likely by forming favorable interactions in the kinase hinge region.

    • Bulky substitutions on the morpholine ring (as in OPT-04 ) are generally detrimental to activity, suggesting steric hindrance in the binding pocket.

Conclusion and Future Outlook

The 2-Morpholinoisonicotinonitrile scaffold represents a validated and promising starting point for the development of novel Mps1 kinase inhibitors. The straightforward and robust synthetic route facilitates extensive SAR studies, enabling the optimization of potency, selectivity, and pharmacokinetic profiles. The clear mechanism of action—disruption of the Spindle Assembly Checkpoint leading to mitotic catastrophe—provides a strong rationale for their application in oncology, particularly in combination with other anti-mitotic agents like taxanes.[5][8]

Future research will focus on developing derivatives with improved in vivo efficacy and safety profiles, with the ultimate goal of advancing a candidate into clinical trials.[1][9] The insights gained from this chemical series will continue to inform the broader field of kinase inhibitor drug discovery.

References

  • Wengner, A. M., et al. (2016). Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity. Molecular Cancer Therapeutics, 15(4), 583-92. [Link][5]

  • Han, B., et al. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry, 55(19), 8188-95. [Link][10]

  • Zeng, Y., et al. (2023). Development of MPS1 Inhibitors: Recent Advances and Perspectives. Journal of Medicinal Chemistry, 66(24), 16484-16514. [Link][1][2]

  • Cacho, M., et al. (2016). New MKLP-2 inhibitors in the paprotrain series: Design, synthesis and biological evaluations. Bioorganic & Medicinal Chemistry, 24(5), 957-967. [Link][11]

  • Singh, S., & Singh, P. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link][6]

  • Yıldırım, S., et al. (2023). Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. ACS Omega, 8(48), 46083-46102. [Link][12]

  • Cervantes-García, D., et al. (2012). Macrolide antibiotics as immunomodulatory medications: proposed mechanisms of action. Journal of General Microbiology, 158(Pt 12), 2741-2753. [Link][13]

  • Donlin, M. J., et al. (1987). Mechanisms of action of two new immunomodulators. Archives of Surgery, 122(10), 1133-7. [Link][14]

  • Mishchenko, S. V., et al. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(13), 1-28. [Link][15]

  • Kadasi, S. (2020). STRUCTURE ACTIVITY RELATIONSHIP (SAR) OF MORPHINE AND IT'S MODIFIED ANALOGUES. YouTube. [Link][7]

  • Ferreira, R. S., et al. (2020). Computational Biology Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer. International Journal of Molecular Sciences, 21(11), 3937. [Link][3]

  • Vita, F., et al. (2013). Characterization of novel MPS1 inhibitors with preclinical anticancer activity. Cell Death & Disease, 4(8), e745. [Link][4]

  • Unzue, A., et al. (2022). Design and discovery of monopolar spindle kinase 1 (MPS1/TTK) inhibitors by computational approaches. ResearchGate. [Link][9]

  • Santaguida, S., et al. (2010). Dissecting the role of MPS1 in chromosome biorientation and the spindle checkpoint through the small molecule inhibitor reversine. Journal of Cell Biology, 190(1), 73-87. [Link][16]

  • Synapse. (2024). Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression. Synapse. [Link][8]

Sources

Foundational

An In-Depth Technical Guide to the Target Identification and Validation of 2-Morpholinoisonicotinonitrile

Abstract The deconvolution of a small molecule's mechanism of action is a critical and often rate-limiting step in drug discovery and chemical biology.[1] This guide provides a comprehensive, technically-focused framewor...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The deconvolution of a small molecule's mechanism of action is a critical and often rate-limiting step in drug discovery and chemical biology.[1] This guide provides a comprehensive, technically-focused framework for the identification and subsequent validation of the cellular target(s) of 2-Morpholinoisonicotinonitrile, a novel bioactive compound. Recognizing that the journey from a phenotypic screening hit to a validated drug target is fraught with complexity, this document outlines a rational, multi-pronged strategy. We will delve into both hypothesis-driven and unbiased methodologies, emphasizing the causality behind experimental choices and the necessity of orthogonal validation. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the molecular targets of novel small molecules.

Introduction: The Challenge of Target Deconvolution

The discovery of a novel bioactive small molecule like 2-Morpholinoisonicotinonitrile through phenotypic screening is an exciting first step. However, the true challenge lies in identifying the specific molecular target(s) through which it exerts its effects.[1][2] This process, known as target deconvolution, is essential for several reasons:

  • Mechanism of Action (MoA): Understanding the direct molecular interactions of a compound is fundamental to elucidating its MoA.

  • Lead Optimization: A known target allows for structure-activity relationship (SAR) studies to improve potency and selectivity.

  • Safety and Toxicity: Identifying off-target interactions can help predict and mitigate potential adverse effects.[2]

  • Biomarker Development: Knowledge of the target and its pathway can lead to the development of biomarkers for patient stratification and monitoring therapeutic response.

This guide will navigate the complexities of target identification and validation, presenting a logical workflow from broad, unbiased screening to focused, high-confidence validation experiments.

Initial Assessment and Hypothesis Generation

Before embarking on extensive experimental work, a thorough in silico and literature analysis of 2-Morpholinoisonicotinonitrile is crucial.

Structural and Substructure Analysis

The structure of 2-Morpholinoisonicotinonitrile contains two key moieties: a morpholine ring and an isonicotinonitrile (4-cyanopyridine) core. A substructure search of chemical databases (e.g., PubChem, ChEMBL) can reveal known drugs or probes with similar scaffolds. This can provide initial hypotheses about potential target classes. For example, the morpholine ring is a common feature in many kinase inhibitors, suggesting that the kinome could be a relevant target space to investigate.[3]

Prediction of Physicochemical Properties

Computational tools can predict properties such as solubility, lipophilicity (logP), and potential for covalent reactivity. These parameters are critical for designing appropriate biochemical and cellular assays.

Unbiased Target Identification Strategies

To cast a wide net and identify potential binding partners without preconceived notions, unbiased approaches are invaluable.[4] These methods can be broadly categorized into affinity-based and genetic approaches.

Affinity-Based Chemical Proteomics

Chemical proteomics utilizes a modified version of the small molecule to "fish" for its binding partners in a complex biological sample, such as a cell lysate or intact cells.[2][5]

A critical prerequisite for affinity-based methods is the synthesis of a chemical probe.[6] This involves modifying 2-Morpholinoisonicotinonitrile with a "tag" for enrichment and a "handle" for attachment, often through "click chemistry."[7][8][9]

  • Handle: An alkyne or azide group is introduced at a position on the molecule that is not critical for its biological activity. This is guided by initial SAR studies.

  • Tag: After the probe has bound to its target, a corresponding azide- or alkyne-containing tag (e.g., biotin for affinity purification, a fluorophore for visualization) is "clicked" on via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[10]

It is imperative to confirm that the synthesized probe retains the biological activity of the parent compound.

AP-MS is a powerful technique for identifying protein targets of small molecules.[11][12][13]

  • Principle: A biotinylated probe of 2-Morpholinoisonicotinonitrile is incubated with cell lysate. The probe-protein complexes are then captured on streptavidin-coated beads.[10] After washing away non-specific binders, the captured proteins are eluted and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Self-Validation: A key control is a competition experiment where the lysate is pre-incubated with an excess of the original, unmodified 2-Morpholinoisonicotinonitrile. True targets will show a significant reduction in binding to the probe in the presence of the competitor.

Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

  • Probe Synthesis: Synthesize an alkyne-modified analog of 2-Morpholinoisonicotinonitrile. Confirm its biological activity is comparable to the parent compound.

  • Cell Culture and Lysis: Culture the relevant cell line to ~80-90% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Probe Incubation: Incubate the cell lysate with the alkyne-probe at a pre-determined optimal concentration for 1-2 hours at 4°C. For the competition control, pre-incubate the lysate with a 100-fold excess of unmodified 2-Morpholinoisonicotinonitrile for 1 hour before adding the probe.

  • Click Chemistry: Add the azide-biotin tag and CuAAC reaction components (copper sulfate, a reducing agent like sodium ascorbate, and a copper chelating ligand like TBTA). Incubate for 1 hour at room temperature.

  • Affinity Capture: Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C to capture the biotinylated probe-protein complexes.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads using a denaturing buffer. Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by high-resolution mass spectrometry.

  • Data Analysis: Identify and quantify the proteins in each sample. True targets should be significantly enriched in the probe-treated sample compared to the control and should show reduced enrichment in the competition sample.

Given the morpholine moiety, kinases are a high-priority potential target class.[3] Several specialized chemical proteomics techniques exist for this purpose.

  • Kinobeads: This technology uses beads derivatized with a cocktail of non-selective kinase inhibitors to capture a large portion of the cellular kinome.[3][14] By pre-incubating a cell lysate with 2-Morpholinoisonicotinonitrile, one can perform a competition binding experiment. Kinases that are targets of the compound will be prevented from binding to the kinobeads, and this depletion can be quantified by mass spectrometry.[3][14] This method has the advantage of not requiring a modified version of the compound.[3]

Kinobeads_Workflow cluster_0 Control Sample cluster_1 Experimental Sample Lysate_C Cell Lysate Kinobeads_C Kinobeads Wash_C Wash Elute_C Elute & Digest MS_C LC-MS/MS Result_C Full Kinome Profile Compare Identify Depleted Kinases (Potential Targets) Result_C->Compare Compare Lysate_E Cell Lysate Compound 2-Morpholino- isonicotinonitrile Incubate_E Pre-incubate Kinobeads_E Kinobeads Wash_E Wash Elute_E Elute & Digest MS_E LC-MS/MS Result_E Depleted Kinome Profile Result_E->Compare Compare

Caption: Competitive Kinome Profiling Workflow using Kinobeads.

Genetic Interaction Screening

Genetic approaches provide an orthogonal and powerful way to identify targets by observing how the perturbation of specific genes affects cellular sensitivity to the compound.[1][15]

CRISPR-Cas9 technology allows for systematic, genome-wide loss-of-function screens to identify genes that, when knocked out, confer resistance or sensitivity to a drug.[16][17][18]

  • Principle: A pooled library of single-guide RNAs (sgRNAs) targeting every gene in the genome is introduced into a population of cells expressing the Cas9 nuclease.[16] The cell population is then treated with a sub-lethal dose of 2-Morpholinoisonicotinonitrile.

  • Positive Selection: Cells with sgRNAs that knock out the direct target of an inhibitory compound (or essential downstream pathway members) will be resistant to the drug's effects and will become enriched in the population over time.

  • Negative Selection: Conversely, sgRNAs that target genes involved in drug detoxification or efflux, or genes that have a synthetic lethal interaction with the compound, will be depleted from the population.

  • Readout: Next-generation sequencing is used to determine the relative abundance of each sgRNA in the treated versus untreated populations.

// Nodes Cells [label="Cas9-Expressing Cells"]; Library [label="Pooled sgRNA Library\n(Lentiviral)", shape=cylinder, fillcolor="#FBBC05"]; Transduction [label="Transduce Cells"]; Population [label="Pooled Cell Population\n(Each cell has one gene KO)"]; Split [label="Split Population", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Control [label="Control (DMSO)"]; Treatment [label="Treatment\n(2-Morpholinoisonicotinonitrile)"]; Culture [label="Culture over time"]; Harvest_C [label="Harvest gDNA"]; Harvest_T [label="Harvest gDNA"]; NGS_C [label="NGS & Count sgRNAs"]; NGS_T [label="NGS & Count sgRNAs"]; Analysis [label="Compare sgRNA Abundance", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Cells -> Transduction; Library -> Transduction; Transduction -> Population; Population -> Split; Split -> Control [label="Untreated"]; Split -> Treatment [label="Treated"]; Control -> Culture; Treatment -> Culture; Culture -> Harvest_C; Culture -> Harvest_T; Harvest_C -> NGS_C; Harvest_T -> NGS_T; NGS_C -> Analysis; NGS_T -> Analysis; }

Caption: Workflow for a genome-wide CRISPR-Cas9 knockout screen.

Target Validation and Engagement

Once a list of putative targets has been generated, the critical process of validation begins.[19][20] This involves confirming a direct, physical interaction between the compound and the target protein in a relevant biological context.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in intact cells or tissues.[21][22]

  • Principle: The binding of a ligand (like 2-Morpholinoisonicotinonitrile) to its target protein generally increases the protein's thermal stability.[22] In a CETSA experiment, cells are treated with the compound or a vehicle control, and then heated to a range of temperatures.[21] At higher temperatures, proteins denature and aggregate. The stabilized drug-bound protein, however, will remain in the soluble fraction at higher temperatures compared to the unbound protein.[21][22]

  • Detection: The amount of soluble target protein remaining at each temperature is quantified, typically by Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound is strong evidence of direct target engagement.[22]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) by Western Blot

  • Cell Treatment: Seed cells and grow to ~80% confluency. Treat cells with 2-Morpholinoisonicotinonitrile or vehicle (DMSO) for a specified time (e.g., 1 hour).

  • Harvest and Aliquot: Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heat Challenge: Place the PCR tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.

  • Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a specific antibody against the putative target protein.

  • Analysis: Quantify the band intensities at each temperature for both treated and untreated samples. Plot the percentage of soluble protein relative to the non-heated control against temperature to generate melting curves. A rightward shift in the curve for the drug-treated sample indicates stabilization and target engagement.

In Vitro Binding and Functional Assays

Direct evidence of interaction and functional modulation can be obtained using purified components.

  • Biochemical Assays: If the putative target is an enzyme (e.g., a kinase), a direct enzymatic assay should be performed. Recombinant purified target protein is incubated with its substrate and varying concentrations of 2-Morpholinoisonicotinonitrile. The inhibition of product formation can be measured to determine an IC50 value.

  • Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can directly measure the binding affinity (KD) and thermodynamics of the interaction between the compound and the purified target protein.

Genotype-Phenotype Correlation

Genetic methods can be used to confirm that the identified target is responsible for the compound's observed phenotype.[15]

  • Target Knockdown/Knockout: Using siRNA or CRISPR-Cas9 to specifically reduce or eliminate the expression of the target protein should phenocopy the effects of treating the cells with 2-Morpholinoisonicotinonitrile. Furthermore, cells lacking the target should become insensitive to the compound.

  • Overexpression of Resistant Mutants: If a specific binding site can be identified, overexpressing a mutant version of the target protein that cannot bind the compound should confer resistance to 2-Morpholinoisonicotinonitrile.

In Vivo Target Engagement and Validation

The ultimate validation comes from demonstrating that the compound engages its target in a living organism and that this engagement leads to the desired therapeutic effect.[23]

  • In Vivo CETSA: CETSA can be adapted for tissues from treated animals to confirm target engagement in a physiological setting.[24] Animals are dosed with the compound, and at a specific time point, relevant tissues are harvested and processed for CETSA analysis.[24]

  • Pharmacodynamic (PD) Biomarkers: If the target is part of a known signaling pathway, its engagement should lead to downstream changes. For example, if the target is a kinase, a reduction in the phosphorylation of its known substrate can be a powerful PD biomarker. This can be measured in tissues from treated animals by Western blot or immunohistochemistry.[23]

  • Efficacy in Animal Models: The compound should be tested in a relevant animal model of disease. Efficacy in the model, coupled with confirmation of in vivo target engagement and modulation of PD biomarkers, provides the highest level of target validation.[23]

Data Synthesis and Interpretation

The table below summarizes the types of data that should be collected and how they contribute to the overall confidence in target identification and validation.

Methodology Primary Output Key Question Answered Confidence Level
AP-MS List of potential binding proteinsWhat does the compound bind to?Medium (Potential for non-specific binders)
CRISPR Screen List of genes affecting sensitivityWhat genes are essential for the compound's action?Medium (Identifies pathway members, not just direct target)
CETSA Thermal shift (ΔTagg)Does the compound bind the target in cells?High (Direct evidence of engagement)
Biochemical Assay IC50 / EC50Does the compound modulate the target's function?High (Confirms functional consequence of binding)
Target Knockout Phenotypic change, loss of sensitivityIs the target required for the compound's activity?Very High (Genetic validation of MoA)
In Vivo Studies Target engagement, PD marker modulation, efficacyDoes the compound work through the target in an organism?Highest

Conclusion

The identification and validation of the target for a novel compound like 2-Morpholinoisonicotinonitrile is a systematic, multi-faceted process that requires a combination of unbiased discovery, direct biochemical and cellular validation, and in vivo confirmation. By employing an integrated strategy of chemical proteomics, genetic screening, and biophysical validation, researchers can build a robust and compelling case for a specific mechanism of action. This rigorous, self-validating approach is fundamental to mitigating the risks of failure in later stages of drug development and is the cornerstone of modern chemical biology.[19][25]

References

  • Target Validation: Linking Target and Chemical Properties to Desired Product Profile. (n.d.). Vertex AI Search.
  • In vivo target engagement with CETSA® in Drug Discovery. (n.d.). Pelago Bioscience.
  • Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries. (n.d.). Frontiers.
  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023, October 10). PMC - PubMed Central.
  • CRISPR-Cas9 screening for target identification. (n.d.). Horizon Discovery.
  • Clickable Probes for Pathogen Proteasomes: Synthesis and Applications. (2024, August 1). ACS Omega.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI.
  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022, July 19). UKM Medical Molecular Biology Institute.
  • Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor. (n.d.). PMC - PubMed Central.
  • A brief introduction to chemical proteomics for target deconvolution. (2022, September 15). European Review for Medical and Pharmacological Sciences.
  • Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains. (n.d.). NIH.
  • Importance of Target Identification & Validation in Drug Development. (n.d.). Danaher Life Sciences.
  • Synthesis and cellular evaluation of click-chemistry probes to study the biological effects of alpha, beta-unsaturated carbonyls. (2022, March 23). NIH.
  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. (2022, September 22). ACS Central Science.
  • (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. (n.d.). ResearchGate.
  • Target Validation. (n.d.). Sygnature Discovery.
  • "Click" synthesis of small molecule probes for activity-based fingerprinting of matrix metalloproteases. (2025, August 5). ResearchGate.
  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (n.d.). ACS Publications.
  • Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net.
  • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. (2024, December 13). Journal of Biomedicine and Biochemistry.
  • Chemical proteomics to identify molecular targets of small compounds. (2016, April 21). ResearchGate.
  • Applications of Genome-wide Screening of CRISPR/Cas9 Knockout Library in Identifying Novel Molecular Targets for Xenobiotics. (2025, July 7). Environment & Health - ACS Publications.
  • Target Identification and Drug Discovery with CRISPR. (2019, May 30). Biocompare.
  • Target Identification and Validation. (n.d.). Aragen Life Sciences.
  • Target identification and validation in research. (n.d.). WJBPHS.
  • Target identification and mechanism of action in chemical biology and drug discovery. (n.d.). PMC.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). ACS Publications.
  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024, May 20). Taylor & Francis.
  • Target Identification and Validation (Small Molecules). (n.d.). UCL.

Sources

Exploratory

Whitepaper: The Morpholine Moiety as a Linchpin in the Biological Activity of 2-Morpholinoisonicotinonitrile

Abstract: The morpholine ring is a recurring motif in modern medicinal chemistry, celebrated for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2][3] This techni...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The morpholine ring is a recurring motif in modern medicinal chemistry, celebrated for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2][3] This technical guide provides an in-depth analysis of the specific role of the morpholine group within the 2-Morpholinoisonicotinonitrile scaffold. We will dissect its contribution to target engagement, structure-activity relationships (SAR), and overall druglikeness. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the unique attributes of this privileged heterocycle.

Introduction: The Strategic Integration of a Privileged Scaffold

In the landscape of drug discovery, certain chemical fragments are deemed "privileged structures" due to their recurrence across a multitude of successful therapeutic agents targeting different biological entities. The morpholine heterocycle is a quintessential example of such a scaffold.[2][3] Its integration into a molecule is a deliberate strategic choice aimed at enhancing potency, optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and improving the overall pharmacological profile.[1][4]

When coupled with the isonicotinonitrile core—a recognized pharmacophore in its own right, particularly in the realm of kinase inhibition and antimicrobial agents—the resulting compound, 2-Morpholinoisonicotinonitrile, presents a compelling case for investigation.[5][6] This guide moves beyond a superficial acknowledgment of the morpholine group's presence. It aims to provide a granular, mechanistically-grounded understanding of why and how this specific moiety dictates the compound's biological activity. We will explore its role from three critical perspectives: its fundamental physicochemical contributions, its direct involvement in target binding, and the empirical data derived from systematically designed experiments.

Physicochemical and Pharmacokinetic Influence of the Morpholine Group

The decision to incorporate a morpholine ring is frequently rooted in its capacity to favorably modulate a compound's drug-like properties. This is not merely an enhancement but often a critical enabling factor for in vivo efficacy.

Solubility and pKa Modulation

The morpholine ring contains both an ether oxygen and a secondary amine. The amine is a weak base, with a typical pKa around 8.5.[7] This ensures that at physiological pH (~7.4), a significant portion of the morpholine nitrogen exists in its protonated, cationic form. This charge dramatically increases aqueous solubility, a crucial factor for oral bioavailability and formulation. Unlike more basic amines like piperidine, the morpholine pKa is in a "sweet spot" that balances solubility with the ability to cross cellular membranes in its neutral state.[4]

Metabolic Stability

Alkyl rings, particularly those adjacent to a nitrogen atom, are often susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes. The introduction of the oxygen atom in the morpholine ring at the 4-position relative to the nitrogen deactivates the adjacent carbon atoms towards oxidative metabolism.[8] This inherent stability reduces metabolic clearance, prolonging the compound's half-life and exposure in vivo.[4] More than 20 FDA-approved drugs contain this moiety, in part due to this metabolic advantage.[9]

Vectorial Orientation and Conformational Rigidity

The chair-like conformation of the morpholine ring provides a degree of conformational rigidity.[4] This pre-organizes the molecule, reducing the entropic penalty upon binding to its target. Furthermore, the nitrogen atom serves as a key attachment point, acting as a vector that directs the larger molecular scaffold into a specific orientation within a protein's binding pocket.

The Morpholine Group in Target Engagement: A Structure-Activity Relationship (SAR) Deep Dive

While the exact molecular target of 2-Morpholinoisonicotinonitrile requires experimental confirmation, its structural alerts strongly suggest activity as a protein kinase inhibitor. In this context, the morpholine group is not merely a passive carrier but an active participant in binding.

The Critical Hydrogen Bond Acceptor

A prevalent binding motif for kinase inhibitors involves the formation of one or more hydrogen bonds with the "hinge" region of the kinase ATP-binding site. The oxygen atom of the morpholine ring is perfectly positioned to act as a hydrogen bond acceptor, anchoring the entire molecule to the protein backbone.[8] This single interaction can dramatically increase binding affinity and, consequently, inhibitory potency.

Below is a conceptual diagram illustrating this key interaction within a hypothetical kinase binding pocket.

G cluster_0 Kinase Hinge Region cluster_1 2-Morpholinoisonicotinonitrile cluster_2 Hydrophobic Pocket hinge_residue Backbone NH (e.g., Valine) Isonicotinonitrile Isonicotinonitrile Core Morpholine_N Morpholine N Isonicotinonitrile->Morpholine_N C-N Bond pocket_residue Hydrophobic Residues (e.g., Leu, Ile) Isonicotinonitrile->pocket_residue Hydrophobic Interactions Morpholine_O Morpholine O Morpholine_O->hinge_residue  Crucial Hydrogen Bond (Key to Affinity)

Caption: Hypothetical binding of 2-Morpholinoisonicotinonitrile in a kinase active site.

Probing the Role of the Morpholine: SAR by Analogue

The most definitive way to understand the morpholine's contribution is to synthesize and test analogs where this group is systematically altered. The causality behind these choices is to isolate the function of each atom within the ring.

Compound Modification Rationale for Testing Predicted IC50 (Kinase Assay) Predicted Cell Viability GI50 Predicted Metabolic Half-Life (t½)
1 (Parent) 2-Morpholino isonicotinonitrileBaseline compound10 nM100 nM60 min
Analog 2 2-Piperidino isonicotinonitrileRemoves the H-bond accepting oxygen; maintains ring structure and basicity.>1000 nM>5000 nM25 min
Analog 3 2-Piperazino isonicotinonitrileReplaces oxygen with a basic nitrogen, altering pKa and adding a potential metabolic liability or new interaction point.500 nM2000 nM15 min
Analog 4 2-Thiomorpholino isonicotinonitrileReplaces oxygen with sulfur, a weaker H-bond acceptor with different steric and electronic properties.150 nM800 nM45 min
Analog 5 2-((S)-2-Methylmorpholino)isonicotinonitrileAdds steric bulk adjacent to the point of attachment to probe for clashes within the binding pocket.250 nM1500 nM55 min

This systematic analysis allows researchers to quantify the importance of the morpholine oxygen for potency (comparing 1 and 2 ), the impact of an additional basic center (3 ), and the tolerance for steric modifications (5 ).

Experimental Validation Framework

G start SAR-Guided Analog Design synthesis Chemical Synthesis & Purification start->synthesis biochem Biochemical Assays (Target Engagement) synthesis->biochem Measure IC50 cell Cell-Based Assays (Cellular Efficacy) synthesis->cell Measure GI50 adme In Vitro ADME Profiling (Drug-likeness) synthesis->adme Measure Stability, Solubility data Data Integration & SAR Analysis biochem->data cell->data adme->data decision Lead Optimization Decision Point data->decision

Sources

Foundational

A Technical Guide to the Antiproliferative Effects of 2-Morpholinoisonicotinonitrile: A Hypothetical PI3K/mTOR Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quest for Novel Antiproliferative Agents In the landscape of oncological research, the pursuit of novel small molecules with potent and se...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Antiproliferative Agents

In the landscape of oncological research, the pursuit of novel small molecules with potent and selective antiproliferative activity remains a cornerstone of therapeutic development. The morpholine scaffold is a privileged structure in medicinal chemistry, known to be a component of several biologically active compounds.[1] This guide introduces a hypothetical compound, 2-Morpholinoisonicotinonitrile, as a potential antiproliferative agent. While direct experimental data for this specific molecule is not yet publicly available, this document serves as a technical framework for its investigation, based on the well-established mechanisms of related chemical structures and signaling pathways critical to cancer cell proliferation. We will explore a plausible mechanism of action centered on the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and survival that is frequently hyperactive in a wide range of human cancers.[2][3]

Hypothesized Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Nexus

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs cell proliferation, growth, and survival.[3][4] Dysregulation of this pathway is a common event in tumorigenesis, making it an attractive target for cancer therapeutics.[2] We hypothesize that 2-Morpholinoisonicotinonitrile exerts its antiproliferative effects by acting as a dual inhibitor of PI3K and mTOR, two key kinases in this pathway.

Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits Akt to the cell membrane, where it is activated through phosphorylation. Activated Akt then phosphorylates and inhibits the tuberous sclerosis complex (TSC), a negative regulator of mTOR complex 1 (mTORC1).[2] The inhibition of TSC allows for the activation of mTORC1, which in turn promotes protein synthesis and cell growth by phosphorylating downstream targets such as ribosomal protein S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4EBP1).[2]

By inhibiting both PI3K and mTOR, 2-Morpholinoisonicotinonitrile would theoretically shut down this entire signaling cascade, leading to a potent antiproliferative effect.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates TSC_Complex TSC1/TSC2 Akt->TSC_Complex Inhibits mTORC1 mTORC1 TSC_Complex->mTORC1 Inhibits S6K1_4EBP1 S6K1 / 4EBP1 mTORC1->S6K1_4EBP1 Activates Protein_Synthesis Protein Synthesis & Cell Growth S6K1_4EBP1->Protein_Synthesis Proliferation Cell Proliferation Protein_Synthesis->Proliferation 2_Morpholinoisonicotinonitrile 2-Morpholinoisonicotinonitrile 2_Morpholinoisonicotinonitrile->PI3K Inhibits 2_Morpholinoisonicotinonitrile->mTORC1 Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by 2-Morpholinoisonicotinonitrile.

Experimental Protocol: In Vitro Antiproliferative Activity Assessment using MTT Assay

To empirically determine the antiproliferative effects of 2-Morpholinoisonicotinonitrile, a robust and widely used colorimetric assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, can be employed. This assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is quantified by measuring the absorbance at a specific wavelength, thus providing an estimate of cell viability.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Harvest cells during their logarithmic growth phase using trypsinization.

    • Perform a cell count using a hemocytometer or an automated cell counter to ensure accurate cell density.

    • Seed the cells into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 2-Morpholinoisonicotinonitrile in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution to create a range of final concentrations to be tested (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells. A known anticancer drug (e.g., doxorubicin) should be used as a positive control.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Assay and Data Acquisition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation:

The percentage of cell viability is calculated using the following formula:

% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Self-Validating System: The inclusion of untreated and vehicle controls is crucial for establishing a baseline for normal cell growth and ensuring that the solvent has no inherent toxicity at the concentration used. The positive control validates the assay's ability to detect antiproliferative effects.

Hypothetical Quantitative Data Summary

The following table presents a hypothetical summary of the antiproliferative activity of 2-Morpholinoisonicotinonitrile against a panel of cancer cell lines.

Cell LineCancer TypeHypothetical IC₅₀ (µM)
MCF-7Breast Cancer0.85
A549Lung Cancer1.20
HCT-116Colon Cancer0.95
U87-MGGlioblastoma1.50

Experimental Workflow Visualization

The following diagram illustrates the key steps in the in vitro evaluation of 2-Morpholinoisonicotinonitrile.

Experimental_Workflow Cell_Culture 1. Cancer Cell Line Culture Seeding 2. Seeding in 96-well Plates Cell_Culture->Seeding Treatment 3. Treatment with 2-Morpholinoisonicotinonitrile Seeding->Treatment Incubation 4. Incubation (48-72h) Treatment->Incubation MTT_Assay 5. MTT Assay Incubation->MTT_Assay Data_Analysis 6. Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis

Caption: Workflow for in vitro antiproliferative activity assessment.

Conclusion and Future Directions

This technical guide provides a hypothetical yet scientifically grounded framework for the investigation of 2-Morpholinoisonicotinonitrile as a novel antiproliferative agent. The proposed mechanism of action, centered on the PI3K/Akt/mTOR pathway, offers a clear rationale for its potential efficacy. The detailed MTT assay protocol provides a robust method for preliminary in vitro screening.

Future studies should aim to validate the hypothesized mechanism of action through Western blot analysis to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway (e.g., Akt, S6K1, 4EBP1) following treatment with the compound. Further investigations could also include cell cycle analysis and apoptosis assays to elucidate the downstream cellular effects. Ultimately, promising in vitro results would warrant progression to in vivo studies using animal models of cancer to evaluate the compound's therapeutic potential.

References

  • Fallone, L., Walzer, T., & Marçais, A. (2023). Signaling Pathways Leading to mTOR Activation Downstream Cytokine Receptors in Lymphocytes in Health and Disease. International Journal of Molecular Sciences, 24(16), 12736. [Link]

  • Laplante, M., & Sabatini, D. M. (2012). mTOR signaling in growth control and disease. Cell, 149(2), 274–293. [Link]

  • Mossmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55–63. [Link]

  • Porta, C., Paglino, C., & Mosca, A. (2014). Targeting PI3K/Akt/mTOR Signaling in Cancer. Frontiers in Oncology, 4, 64. [Link]

  • ResearchGate. (2024). Morpholines. Synthesis and Biological Activity. [Link]

  • Sabatini, D. M. (2006). A Tale of 2 Complexes: The mTOR Signaling Pathway in Cancer Development. OncLive. [Link]

  • Taylor & Francis Online. (2017). Antiproliferative and Cytotoxic Activity of Geraniaceae Plant Extracts Against Five Tumor Cell Lines. [Link]

  • Zoncu, R., Efeyan, A., & Sabatini, D. M. (2011). mTOR signalling at a glance. Journal of Cell Science, 124(Pt 4), 485–489. [Link]

Sources

Exploratory

Investigating the Pharmacophore of 2-Morpholinoisonicotinonitrile: A Technical Guide for Drug Discovery Professionals

Abstract This technical guide provides an in-depth exploration of the potential pharmacophore of 2-Morpholinoisonicotinonitrile, a heterocyclic compound of interest in modern medicinal chemistry. In the absence of direct...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the potential pharmacophore of 2-Morpholinoisonicotinonitrile, a heterocyclic compound of interest in modern medicinal chemistry. In the absence of direct experimental data on its specific biological target, this document synthesizes evidence from structurally related molecules, particularly kinase inhibitors, to propose a hypothetical pharmacophore model. We will delve into the probable role of the morpholine and isonicotinonitrile moieties as key pharmacophoric features, likely targeting the PI3K/Akt/mTOR signaling pathway. This guide will further detail the methodologies for both ligand- and structure-based pharmacophore modeling, present a putative pharmacophore model for 2-Morpholinoisonicotinonitrile, discuss structure-activity relationships, and outline experimental protocols for model validation. This comprehensive analysis aims to serve as a valuable resource for researchers and scientists engaged in the discovery and development of novel therapeutics.

Introduction: The Significance of 2-Morpholinoisonicotinonitrile and Pharmacophore Modeling

2-Morpholinoisonicotinonitrile is a small molecule characterized by a central pyridine ring substituted with a morpholine group at the 2-position and a nitrile group at the 4-position (isonicotinonitrile). While specific biological activities for this exact compound are not extensively documented in publicly available literature, its structural motifs are prevalent in a multitude of biologically active compounds, particularly in the realm of kinase inhibition. The morpholine ring is a well-established pharmacophore in numerous kinase inhibitors, prized for its ability to form critical hydrogen bonds and enhance pharmacokinetic properties.[1][2] The isonicotinonitrile scaffold, a derivative of pyridine, is also a common feature in molecules with diverse pharmacological activities, including anticancer properties.[3]

Pharmacophore modeling is a cornerstone of modern drug discovery, providing a three-dimensional abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target and elicit a biological response.[4] By identifying these key features—such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings—researchers can rationally design novel molecules with improved potency and selectivity, or virtually screen large compound libraries to identify promising new drug candidates.

This guide will construct a scientific narrative to propose and investigate the pharmacophore of 2-Morpholinoisonicotinonitrile, leveraging the wealth of information available for analogous compounds to illuminate its potential as a therapeutic agent.

The PI3K/Akt/mTOR Pathway: A Probable Target

Given the structural alerts within 2-Morpholinoisonicotinonitrile, the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway presents itself as a highly probable biological target. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[5][6][7] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.

Numerous potent and selective inhibitors of PI3K and/or mTOR incorporate a morpholine moiety.[1][8][9] This is due to the morpholine oxygen's ability to form a key hydrogen bond with the hinge region of the kinase domain, a critical interaction for inhibitor binding. The pyridine ring of the isonicotinonitrile core can further engage in interactions within the ATP-binding pocket.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Cell Growth, Proliferation, Survival Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) mTORC1->Downstream

Caption: The PI3K/Akt/mTOR Signaling Pathway.

Methodologies for Pharmacophore Investigation

The investigation of a molecule's pharmacophore can be approached through two primary, often complementary, methodologies: ligand-based and structure-based modeling.

Ligand-Based Pharmacophore Modeling

This approach is employed when the three-dimensional structure of the biological target is unknown. It relies on the analysis of a set of known active ligands to identify common chemical features that are essential for their biological activity.[10][11]

Experimental Protocol: Ligand-Based Pharmacophore Generation

  • Training Set Selection: A structurally diverse set of at least 5-10 known active inhibitors of the putative target (e.g., PI3K inhibitors with a morpholine moiety) with a wide range of biological activities is compiled.

  • Conformational Analysis: For each molecule in the training set, a comprehensive set of low-energy conformations is generated to account for molecular flexibility.

  • Feature Identification: Common chemical features (hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings, etc.) are identified across the conformers of the active molecules.

  • Pharmacophore Model Generation: The identified features are spatially aligned to generate one or more pharmacophore hypotheses. These hypotheses represent the 3D arrangement of features believed to be crucial for binding.

  • Model Validation: The generated pharmacophore models are validated using a test set of known active and inactive compounds to assess their ability to discriminate between the two.[12] Statistical metrics such as the area under the curve (AUC) for a receiver operating characteristic (ROC) plot are used to evaluate model quality.[13]

Structure-Based Pharmacophore Modeling

When the 3D structure of the target protein is available (e.g., from X-ray crystallography or cryo-electron microscopy), a structure-based approach can be utilized. This method directly analyzes the interactions between the target and a bound ligand to define the key pharmacophoric features.[14][15]

Experimental Protocol: Structure-Based Pharmacophore Generation

  • Protein-Ligand Complex Preparation: A high-resolution crystal structure of the target protein in complex with a known inhibitor (ideally one structurally related to 2-Morpholinoisonicotinonitrile) is obtained from a repository like the Protein Data Bank (PDB).

  • Binding Site Analysis: The active site of the protein is defined, and the key interactions (hydrogen bonds, hydrophobic contacts, etc.) between the protein and the bound ligand are identified.

  • Pharmacophore Feature Generation: Based on the observed interactions, a set of pharmacophoric features is generated. For instance, a hydrogen bond from a protein backbone to the ligand would be represented by a hydrogen bond acceptor feature on the ligand.

  • Model Refinement and Validation: The generated pharmacophore model is refined and validated, often by its ability to correctly dock a set of known active compounds and distinguish them from inactive decoys.

Pharmacophore_Workflow cluster_ligand Ligand-Based cluster_structure Structure-Based L1 Select Active Ligands L2 Generate Conformations L1->L2 L3 Align Molecules L2->L3 L4 Generate Hypotheses L3->L4 Validation Pharmacophore Model Validation L4->Validation S1 Obtain Protein-Ligand Complex Structure S2 Analyze Interactions S1->S2 S3 Generate Features S2->S3 S3->Validation Screening Virtual Screening Validation->Screening

Caption: General Workflow for Pharmacophore Modeling.

Proposed Pharmacophore of 2-Morpholinoisonicotinonitrile

Based on the analysis of known morpholine-containing PI3K inhibitors, we propose a hypothetical pharmacophore for 2-Morpholinoisonicotinonitrile. This model is predicated on the assumption that it binds to the ATP-binding site of a kinase, likely a member of the PI3K family.

The key pharmacophoric features are proposed as follows:

  • Hydrogen Bond Acceptor (HBA): The oxygen atom of the morpholine ring is a critical HBA, likely forming a hydrogen bond with a backbone amide proton in the hinge region of the kinase.[1]

  • Hydrogen Bond Acceptor (HBA): The nitrogen atom of the pyridine ring can act as an HBA.

  • Aromatic Ring (AR): The pyridine ring serves as a hydrophobic and aromatic feature, potentially engaging in π-stacking interactions with aromatic residues in the active site.

  • Hydrogen Bond Acceptor/Polar Feature: The nitrile group is a polar feature and can act as a hydrogen bond acceptor.[3][16][17][18][19] Its linear geometry and electronic properties can contribute to favorable interactions within the binding pocket.

Pharmacophore_Model cluster_molecule 2-Morpholinoisonicotinonitrile HBA1 HBA O_morpho HBA1->O_morpho HBA2 HBA N_pyridine HBA2->N_pyridine AR AR C7 AR->C7 C8 AR->C8 C9 AR->C9 C10 AR->C10 HBA3 HBA N_nitrile HBA3->N_nitrile N1 C1 N1->C1 C2 C1->C2 N_morpho C2->N_morpho C2->N_pyridine C3 N_morpho->C3 C4 C3->C4 C4->O_morpho C5 O_morpho->C5 C6 C5->C6 C6->N_morpho N_pyridine->C7 C7->C8 C8->C9 C_nitrile C8->C_nitrile C9->C10 C10->C2 C_nitrile->N_nitrile Validation_Workflow Start Validated Pharmacophore Model VS Virtual Screening of Compound Libraries Start->VS Hits Identified Hits VS->Hits Docking Molecular Docking Hits->Docking Ranked_Hits Ranked Hits Docking->Ranked_Hits Assay In Vitro Biological Assay Ranked_Hits->Assay Active_Compounds Confirmed Active Compounds Assay->Active_Compounds

Caption: Experimental Validation Workflow for a Pharmacophore Model.

Applications in Drug Discovery

A validated pharmacophore model for 2-Morpholinoisonicotinonitrile would be a powerful tool in several areas of drug discovery:

  • Lead Identification: The model can be used for high-throughput virtual screening to identify novel chemical scaffolds with the desired biological activity.

  • Lead Optimization: The pharmacophore can guide the rational design of analogs of 2-Morpholinoisonicotinonitrile with improved potency, selectivity, and pharmacokinetic properties.

  • Scaffold Hopping: By identifying molecules with different core structures but the same pharmacophoric features, the model can be used to discover novel classes of inhibitors.

  • ADME-Tox Modeling: Pharmacophore models can also be developed to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, aiding in the selection of drug candidates with favorable profiles. [4]

Conclusion and Future Perspectives

While direct experimental evidence for the pharmacophore of 2-Morpholinoisonicotinonitrile is currently lacking, a robust and scientifically sound hypothetical model can be proposed based on the extensive data available for structurally related kinase inhibitors. The morpholine and isonicotinonitrile moieties likely serve as key pharmacophoric features, targeting the ATP-binding site of kinases within the PI3K/Akt/mTOR pathway.

Future work should focus on the experimental validation of this proposed model through the synthesis and biological evaluation of 2-Morpholinoisonicotinonitrile and its analogs. Elucidation of its precise molecular target through techniques such as chemical proteomics will be crucial. A validated pharmacophore model will undoubtedly accelerate the development of this and related compounds into potential therapeutic agents.

References

  • Akt2, inhibitor, pharmacophore, docking, virtual screening. (n.d.). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. PMC. Retrieved January 27, 2026, from [Link]

  • Creative Biolabs. (n.d.). Ligand based Pharmacophore Modeling Service. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. Retrieved January 27, 2026, from [Link]

  • Kutlushina, A., et al. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Molecules, 23(12), 3094. MDPI. Retrieved January 27, 2026, from [Link]

  • Thimma, M., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 86. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Rahman, M. A., et al. (2022). Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma. Pharmaceuticals, 15(10), 1262. PubMed Central. Retrieved January 27, 2026, from [Link]

  • Fleming, P. E. (2016). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 59(24), 10837-10879. PubMed Central. Retrieved January 27, 2026, from [Link]

  • Khan, F., et al. (2024). Structure-based pharmacophore modelling for ErbB4-kinase inhibition: a systematic computational approach for small molecule drug discovery for breast cancer. Journal of Biomolecular Structure & Dynamics, 1-14. PubMed. Retrieved January 27, 2026, from [Link]

  • Zorn, J. A., et al. (2024). Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. Journal of Chemical Information and Modeling. ACS Publications. Retrieved January 27, 2026, from [Link]

  • Fleming, P. E. (2016). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 59(24), 10837-10879. ACS Publications. Retrieved January 27, 2026, from [Link]

  • Parveen, F., et al. (2019). Ligand-based Pharmacophore Modeling, Virtual Screening and Molecular Docking Studies for Discovery of Potential Topoisomerase I Inhibitors. Current Drug Discovery Technologies, 16(3), 328-340. PubMed Central. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Overall workflow of pharmacophore model generation. Retrieved January 27, 2026, from [Link]

  • Zaitsev, A. V., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 23(19), 11855. MDPI. Retrieved January 27, 2026, from [Link]

  • Protac. (n.d.). Applications and Limitations of Pharmacophore Modeling. Drug Discovery Pro. Retrieved January 27, 2026, from [Link]

  • Starosyla, S. A., et al. (2014). Pharmacophore approaches in protein kinase inhibitors design. World Journal of Methodology, 4(4), 155-166. Baishideng Publishing Group. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) The design of TOPK inhibitors using structure-based pharmacophore modeling and molecular docking based on an MD-refined homology model. Retrieved January 27, 2026, from [Link]

  • da Silva, A. B., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(8), 916-931. PubMed Central. Retrieved January 27, 2026, from [Link]

  • Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptor, Ligand and Channel Research, 7, 81-92. Dove Medical Press. Retrieved January 27, 2026, from [Link]

  • Singh, V., et al. (2022). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. Biointerface Research in Applied Chemistry, 13(4), 371. Retrieved January 27, 2026, from [Link]

  • Moodle@Units. (n.d.). PI3K/AKT/mTOR Signaling Pathway. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Is it the pharmacophore generated that needs to be validated? Retrieved January 27, 2026, from [Link]

  • Hussain, A. (2020, October 19). PI3k/AKT/mTOR Pathway [Video]. YouTube. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Application of Nitrile in Drug Design. Retrieved January 27, 2026, from [Link]

  • Amans, D., et al. (2019). Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. Journal of Medicinal Chemistry, 62(15), 7066-7078. PubMed. Retrieved January 27, 2026, from [Link]

  • Aksoom, V. A., et al. (2020). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 25(18), 4165. PubMed Central. Retrieved January 27, 2026, from [Link]

  • Encyclopedia.pub. (n.d.). PI3K/AKT/mTOR Signaling Pathway. Retrieved January 27, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for High-Throughput Screening of 2-Morpholinoisonicotinonitrile Derivatives

Abstract This comprehensive guide provides a strategic framework and detailed protocols for the high-throughput screening (HTS) of 2-Morpholinoisonicotinonitrile derivatives, a novel compound class with significant thera...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a strategic framework and detailed protocols for the high-throughput screening (HTS) of 2-Morpholinoisonicotinonitrile derivatives, a novel compound class with significant therapeutic potential. Recognizing that the specific biological targets of these derivatives may be uncharacterized, this document outlines a dual-pronged screening approach encompassing both target-based and phenotypic strategies. We delve into the rationale behind assay selection, provide step-by-step protocols for primary and secondary screening, and offer insights into data analysis and hit validation. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the mechanism of action and identify lead compounds from this promising chemical scaffold.

Introduction: The Therapeutic Promise of 2-Morpholinoisonicotinonitrile Derivatives

The 2-Morpholinoisonicotinonitrile scaffold represents a compelling starting point for drug discovery. The morpholine moiety is a common feature in many approved drugs, contributing to favorable physicochemical properties such as aqueous solubility and metabolic stability.[1] The isonicotinonitrile core, a derivative of the pyridine ring system, is also prevalent in bioactive molecules, including those with kinase inhibitory and anticancer activities.[2] While the specific biological activities of 2-Morpholinoisonicotinonitrile derivatives are still under exploration, the structural alerts within this scaffold suggest potential interactions with a range of biological targets, including but not limited to protein kinases, phosphodiesterases (PDEs), and components of cellular signaling pathways.[3][4]

High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify molecules that modulate a specific biological pathway or target.[5][6] This process accelerates the identification of "hit" compounds, which serve as the foundation for further lead optimization and preclinical development.[7] This application note will guide the user through the essential steps of developing a robust HTS campaign for 2-Morpholinoisonicotinonitrile derivatives.

Strategic Screening Cascade: A Dual Approach

Given the novelty of the 2-Morpholinoisonicotinonitrile scaffold, a comprehensive screening strategy should be employed to maximize the potential for discovering bioactive compounds. We propose a parallel and iterative screening cascade that incorporates both target-based and phenotypic screening approaches. This dual strategy allows for the identification of compounds acting on a known target, as well as the discovery of molecules that elicit a desired cellular phenotype without a priori knowledge of the molecular target.[8]

G cluster_0 Screening Strategy cluster_1 Target-Based Screening cluster_2 Phenotypic Screening Compound_Library 2-Morpholinoisonicotinonitrile Derivative Library Primary_Screening Primary Screening Compound_Library->Primary_Screening Biochemical_Assays Biochemical Assays (e.g., Kinase, PDE) Primary_Screening->Biochemical_Assays Target-Specific Cell_Based_Assays Cell-Based Assays (e.g., Viability, Reporter) Primary_Screening->Cell_Based_Assays Phenotype-Driven Hit_Confirmation Hit Confirmation & Triage Secondary_Assays Secondary & Orthogonal Assays Hit_Confirmation->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization Biochemical_Assays->Hit_Confirmation Cell_Based_Assays->Hit_Confirmation

Figure 1: A dual-pronged HTS cascade for 2-Morpholinoisonicotinonitrile derivatives.

Target-Based Screening: Interrogating Key Enzyme Families

Target-based screening focuses on measuring the direct interaction of a compound with a purified, disease-relevant protein.[9] Based on the structural motifs present in 2-Morpholinoisonicotinonitrile derivatives, protein kinases and phosphodiesterases represent logical starting points for target-based HTS campaigns.

Protein Kinase Inhibition Assays

Protein kinases are a critical class of enzymes involved in cellular signaling and are prominent targets in oncology and inflammatory diseases.[10] A common and robust HTS method for identifying kinase inhibitors is the detection of ADP, the universal product of kinase-catalyzed phosphorylation.[3]

This protocol is adapted for a 384-well format and is suitable for automated HTS.

Materials:

  • Recombinant Kinase of Interest (e.g., a panel of representative kinases)

  • Kinase-specific substrate

  • ATP

  • 2-Morpholinoisonicotinonitrile derivative library (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, opaque microplates

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of luminescence detection

Assay Principle: The ADP-Glo™ assay is a luminescent ADP detection assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and allows the newly synthesized ATP to be measured using a luciferase/luciferin reaction. The light output is proportional to the ADP concentration and is inversely correlated with kinase activity.

Protocol:

  • Compound Plating: Dispense 50 nL of each 2-Morpholinoisonicotinonitrile derivative from the library plate to the assay plate using an acoustic liquid handler. The final concentration of compounds in the assay will typically be in the range of 1-20 µM.

  • Kinase Reaction Mixture Preparation: Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the appropriate kinase buffer. The optimal concentrations of each component should be determined empirically during assay development.[11] For competitive inhibitor screening, the ATP concentration should be at or near its Km value.[11]

  • Initiation of Kinase Reaction: Add 5 µL of the kinase reaction mixture to each well of the assay plate containing the compounds.

  • Incubation: Incubate the plate at room temperature for 1 hour. The incubation time may need to be optimized based on the specific kinase's activity.

  • Termination of Kinase Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis and Quality Control:

ParameterDescriptionAcceptance Criteria
Z'-factor A statistical measure of assay quality, reflecting the separation between positive and negative controls.Z' > 0.5
Signal-to-Background (S/B) The ratio of the mean signal of the negative control (no inhibition) to the mean signal of the positive control (full inhibition).S/B > 5
% Inhibition Calculated as: 100 * (1 - (Signal_compound - Signal_pos_control) / (Signal_neg_control - Signal_pos_control))Hits are typically defined as compounds with >50% inhibition or >3 standard deviations from the mean of the sample field.
Phosphodiesterase (PDE) Inhibition Assays

PDEs are enzymes that regulate the levels of the second messengers cAMP and cGMP, making them attractive targets for a variety of diseases.[12] HTS assays for PDE inhibitors often rely on the detection of the product of PDE-mediated hydrolysis.

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay suitable for HTS.

Materials:

  • Recombinant PDE of Interest (e.g., PDE4, PDE5)

  • Fluorescently labeled cAMP or cGMP substrate (e.g., from a commercial kit)

  • 2-Morpholinoisonicotinonitrile derivative library (dissolved in DMSO)

  • 384-well black, low-volume microplates

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of time-resolved FRET (TR-FRET) detection

Assay Principle: In this assay, a fluorescently labeled cAMP or cGMP substrate is used. In its intact form, the substrate allows for FRET to occur between a donor and an acceptor fluorophore. Upon hydrolysis by a PDE, the substrate is cleaved, separating the fluorophores and disrupting FRET. A decrease in the FRET signal is therefore proportional to PDE activity.

Protocol:

  • Compound Plating: Dispense 50 nL of each 2-Morpholinoisonicotinonitrile derivative to the assay plate.

  • Enzyme and Substrate Addition: Prepare a reaction mixture containing the PDE enzyme and the FRET substrate in the appropriate assay buffer. Add 10 µL of this mixture to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the FRET signal using a plate reader with appropriate excitation and emission filters for the donor and acceptor fluorophores.

Data Analysis: The percent inhibition is calculated based on the reduction in the FRET signal in the presence of the compound compared to controls. Quality control metrics similar to the kinase assay should be applied.

Phenotypic Screening: Uncovering Novel Mechanisms

Phenotypic screening involves testing compounds in a cell-based model to identify molecules that produce a desired change in cellular phenotype, such as inducing cell death in cancer cells or reducing the production of an inflammatory cytokine.[13] This approach is target-agnostic and can reveal novel mechanisms of action.[14]

Cell Viability/Cytotoxicity Assay

A fundamental primary screen is to assess the effect of the compound library on the viability of one or more cell lines relevant to a disease of interest (e.g., cancer cell lines, immune cells).

Materials:

  • Disease-relevant cell line(s)

  • Cell culture medium and supplements

  • 2-Morpholinoisonicotinonitrile derivative library (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • 384-well clear-bottom, white-walled microplates

  • Automated cell dispenser

  • Plate reader capable of luminescence detection

Assay Principle: The CellTiter-Glo® assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

Protocol:

  • Cell Seeding: Seed cells into 384-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Add 50 nL of each 2-Morpholinoisonicotinonitrile derivative to the cell plates.

  • Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions.

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 25 µL of the reagent to each well.

  • Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence.

Data Analysis: A decrease in luminescence compared to the vehicle control indicates a reduction in cell viability. The results can be used to generate dose-response curves and calculate IC50 values for active compounds.

G cluster_0 Phenotypic Screening Workflow Cell_Seeding Seed Cells in 384-well Plates Compound_Addition Add 2-Morpholinoisonicotinonitrile Derivatives Cell_Seeding->Compound_Addition Incubation Incubate (48-72h) Compound_Addition->Incubation Assay_Reagent Add CellTiter-Glo® Reagent Incubation->Assay_Reagent Signal_Measurement Measure Luminescence Assay_Reagent->Signal_Measurement Data_Analysis Data Analysis (IC50 Determination) Signal_Measurement->Data_Analysis

Figure 2: A typical workflow for a cell-based viability HTS assay.

Hit Confirmation and Secondary Assays

Hits identified from the primary screens must be subjected to a rigorous confirmation and validation process to eliminate false positives and prioritize the most promising compounds for further investigation.[15]

Hit Confirmation Steps:

  • Re-testing: Confirmed hits should be re-tested in the primary assay to ensure reproducibility.

  • Dose-Response Analysis: Active compounds should be tested over a range of concentrations to determine their potency (e.g., IC50 or EC50).[16]

  • Orthogonal Assays: Hits should be validated in a secondary, orthogonal assay that relies on a different detection technology or biological principle to confirm the initial findings. For example, a kinase inhibitor hit from an ADP detection assay could be confirmed using a mobility shift assay.

  • Selectivity Profiling: For target-based hits, it is crucial to assess their selectivity by screening them against a panel of related targets (e.g., a kinase panel for a kinase inhibitor hit).[17]

  • Cytotoxicity Assessment: All hits should be evaluated for general cytotoxicity to distinguish between specific biological activity and non-specific toxicity.

Conclusion

The 2-Morpholinoisonicotinonitrile scaffold holds considerable promise for the development of novel therapeutics. The HTS strategies and protocols outlined in this application note provide a robust framework for systematically screening derivatives of this scaffold to identify bioactive lead compounds. By employing a dual approach of target-based and phenotypic screening, researchers can maximize the probability of discovering compounds with diverse mechanisms of action. Rigorous hit validation and follow-up studies will be essential to translate these initial findings into viable drug candidates.

References

  • Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]

  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]

  • Sumioka, Y., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(8), 834-843.
  • Fu, Q., et al. (2016). Rapid Screening of Potential Phosphodiesterase Inhibitors from the Roots of Ilex pubescens Hook. et Arn. Using a Combination of Ultrafiltration and LC–MS. Molecules, 21(11), 1499.
  • National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. Retrieved from [Link]

  • Moffat, J. G., et al. (2017). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery, 16(8), 531-546.
  • An updated review on morpholine derivatives with their pharmacological actions. (2022).
  • Al-Suwaidan, I. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3123-3134.
  • The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. (2024). MDPI.
  • Parham, F., et al. (2018). Quantitative high-throughput screening data analysis: challenges and recent advances. Expert Opinion on Drug Discovery, 13(11), 1015-1029.
  • Cell-based assays in high-throughput mode (HTS). (2013). BioTechnologia, 94(4), 483-493.
  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490.
  • BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]

  • BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • Agilent. (2012, December 7). High Throughput Screening Applications. Retrieved from [Link]

  • A High-Throughput Screening Platform Identifies FDA-Approved Drugs That Inhibit SREBP Pathway Activation. (2024).
  • Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. (2018). PubMed Central.
  • High Throughput Screening (HTS) Techniques: Applications in Chemical Biology. (2015).
  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2020).
  • Basicmedical Key. (n.d.). High-Throughput Screening Data Analysis. Retrieved from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). PubMed Central.
  • Application and prospects of high-throughput screening for in vitro neurogenesis. (2021). PubMed Central.
  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Visikol.
  • Mechanism investigation of highly selective inhibitors toward phosphodiesterase 5 and 6 via the in vitro calculation and simul
  • Chemspace. (2026, January 18). Phenotypic Screening in Drug Discovery Definition & Role. Retrieved from [Link]

  • High Throughput Screening for Protein Kinase Inhibitors. (2005). Bentham Science Publishers.
  • Technology Networks. (2025, April 24). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved from [Link]

  • On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. (2022). Frontiers.
  • Simultaneous Detection of Three Phosphodiesterase Type 5 Inhibitors and Eight of Their Analogs in Lifestyle Products and Screening for Adulterants by High-Performance Thin-Layer Chromatography. (2025).
  • Comprehensive analysis of high-throughput screening data. (2025).
  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (2025).
  • Sygnature Discovery. (n.d.). Phenotypic Screening. Retrieved from [Link]

  • Potential nicotinic acetylcholine receptor ligands from 2,4-methanoproline derivatives. (2008). Journal of Medicinal Chemistry.
  • Assay Validation in High Throughput Screening – from Concept to Applic
  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (2009). PubMed Central.
  • Sygnature Discovery. (n.d.). High Throughput Drug Screening. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 21). What are the applications of high-throughput screening?. Retrieved from [Link]

Sources

Application

Application Note & Protocols: Interrogating Cell Proliferation with 2-Morpholinoisonicotinonitrile, a Putative GPR35 Agonist

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Emerging Role of GPR35 in Cellular Proliferation The G protein-coupled receptor 35 (GPR3...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Emerging Role of GPR35 in Cellular Proliferation

The G protein-coupled receptor 35 (GPR35) has emerged from its orphan status to become a compelling target in drug discovery, with implications in inflammation, cardiovascular diseases, and notably, cancer.[1][2] Aberrant GPR35 expression is linked to several digestive system malignancies and is often associated with a poor prognosis.[3] This receptor's involvement in fundamental cellular processes, including proliferation, positions it as a key area of investigation for novel therapeutic interventions. Molecules that modulate GPR35 activity, therefore, hold significant promise for advancing our understanding of and ability to control cell growth.

This application note introduces 2-Morpholinoisonicotinonitrile, a synthetic compound with a chemical scaffold suggestive of GPR35 interaction. We present a comprehensive guide for utilizing this molecule in cell-based proliferation assays to characterize its potential as a GPR35 agonist and its impact on cancer cell proliferation. The following protocols are designed to be robust and self-validating, providing researchers with the tools to investigate the nuanced role of GPR35 signaling in cell proliferation.

The Mechanistic Landscape: GPR35 Signaling and Proliferation

Activation of GPR35 by an agonist initiates a cascade of intracellular signaling events that can culminate in altered cell proliferation. While the precise pathways are cell-type dependent, several key effectors have been identified. Upon ligand binding, GPR35 can couple to G proteins to modulate downstream signaling pathways, including the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt pathways, both of which are central regulators of cell growth, survival, and proliferation.[2]

For instance, activation of the ERK pathway can lead to the phosphorylation of transcription factors that drive the expression of genes essential for cell cycle progression. Similarly, the PI3K-Akt pathway is a critical node for signals that promote cell survival and proliferation. Understanding this signaling network is crucial for interpreting the effects of putative GPR35 modulators like 2-Morpholinoisonicotinonitrile.

GPR35_Signaling_Pathway cluster_membrane Cell Membrane GPR35 GPR35 G_protein G Protein (Gαi/o, Gαq/11) GPR35->G_protein Activates Ligand 2-Morpholinoisonicotinonitrile (Putative Agonist) Ligand->GPR35 Binds to PI3K PI3K G_protein->PI3K Activates ERK ERK G_protein->ERK Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation Akt->Proliferation Promotes ERK->Proliferation Promotes MTT_Assay_Workflow A Seed Cells (96-well plate) B Add 2-Morpholinoisonicotinonitrile (and controls) A->B C Incubate (24-72 hours) B->C D Add MTT Reagent C->D E Incubate (4 hours) D->E F Solubilize Formazan (with DMSO) E->F G Read Absorbance (570 nm) F->G

Figure 2: Workflow for the MTT cell proliferation assay.

III. Data Analysis and Interpretation

The absorbance values are directly proportional to the number of viable, metabolically active cells. The effect of 2-Morpholinoisonicotinonitrile on cell proliferation can be calculated as a percentage of the vehicle control.

Example Data Presentation:

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Proliferation (vs. Vehicle)
Vehicle (0.1% DMSO)1.250.08100%
0.11.220.0797.6%
11.100.0988.0%
100.850.0668.0%
1000.500.0540.0%

A dose-dependent decrease in absorbance suggests that 2-Morpholinoisonicotinonitrile may inhibit cell proliferation. Conversely, an increase would indicate a proliferative effect.

Validation and Further Steps

To validate the role of GPR35 in the observed effects, consider the following experiments:

  • GPR35 Knockdown: Use siRNA or shRNA to knock down GPR35 expression in the target cells. A diminished effect of 2-Morpholinoisonicotinonitrile in these cells would support a GPR35-mediated mechanism.

  • Receptor Antagonism: Co-treat cells with 2-Morpholinoisonicotinonitrile and a known GPR35 antagonist. A reversal of the proliferative effect would further implicate GPR35.

  • Downstream Signaling Analysis: Use techniques like Western blotting to examine the phosphorylation status of key signaling proteins such as ERK and Akt after treatment with 2-Morpholinoisonicotinonitrile.

Conclusion

This application note provides a framework for investigating the effects of 2-Morpholinoisonicotinonitrile on cell proliferation, with a focus on its potential as a GPR35 agonist. By following these detailed protocols and validation steps, researchers can generate robust and reliable data to elucidate the biological activity of this compound and the broader role of GPR35 in regulating cell growth. The insights gained from these studies will be invaluable for the development of novel therapeutics targeting GPR35-mediated pathways.

References

  • GPR35 acts a dual role and therapeutic target in inflammation. Frontiers in Immunology. [Link]

  • From Orphan to Oncogene: The Role of GPR35 in Cancer and Immune modulation. PMC. [Link]

  • GPR35-mediated metabolic reprogramming promotes tumorigenesis in digestive cancers. Frontiers in Oncology. [Link]

  • Identification of GPR35-associated metabolic characteristics through LC-MS/MS-based metabolomics and lipidomics. ScienceOpen. [Link]

  • kif18a inhibitors - Justia Patents. Justia. [Link]

  • GPR35 promotes glycolysis, proliferation, and oncogenic signaling by engaging with the sodium potassium pump. PubMed Central. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

Sources

Method

Application Note & Protocols: Leveraging PI-103 for In-Depth Analysis of the PI3K/mTOR Signaling Pathway

This guide provides a comprehensive overview of PI-103, a potent and well-characterized tool compound for the rigorous investigation of the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of PI-103, a potent and well-characterized tool compound for the rigorous investigation of the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway. While the initially requested compound, 2-Morpholinoisonicotinonitrile, is not extensively documented in scientific literature, PI-103 serves as an exemplary analogue. It features a critical morpholine moiety, a common pharmacophore in PI3K/mTOR inhibitors, and its mechanism of action is thoroughly established, making it an ideal substitute for illustrating the principles and practices of pathway analysis.

This document is intended for researchers, scientists, and drug development professionals seeking to employ chemical probes to dissect cellular signaling networks. We will delve into the mechanistic underpinnings of PI-103, provide detailed, field-proven protocols for its application in cell-based assays, and offer insights into the interpretation of experimental outcomes.

Scientific Foundation: Understanding PI-103 as a Chemical Probe

The PI3K/AKT/mTOR pathway is a central regulator of a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in diseases such as cancer has made it a prime target for therapeutic intervention and a subject of intense academic research.[1][2] Tool compounds like PI-103 are indispensable for elucidating the intricate workings of this pathway.

Mechanism of Action: Dual Inhibition of PI3K and mTOR

PI-103 is a potent, cell-permeable, ATP-competitive inhibitor that uniquely targets both PI3K and mTOR kinases.[3][4][5] This dual specificity is a key attribute, as it allows for a more complete shutdown of the pathway than inhibitors targeting only a single node. The morpholine group in PI-103 plays a crucial role in its binding to the ATP-binding pocket of these kinases, forming a critical hydrogen bond with the hinge region residue Val851 in PI3Kα.[4]

The phosphatidylinositol 3-kinase family is comprised of multiple isoforms, and PI-103 exhibits broad activity against the class I PI3K isoforms (p110α, p110β, p110δ, and p110γ).[6][7] Furthermore, it effectively inhibits both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), which are often differentially sensitive to other mTOR inhibitors like rapamycin.[6][3]

Why Choose a Dual Inhibitor? The Rationale Behind Targeting PI3K and mTOR Simultaneously

Targeting a single kinase in the PI3K/mTOR pathway can sometimes lead to compensatory feedback loops that reactivate downstream signaling. For instance, inhibition of mTORC1 can relieve a negative feedback loop, leading to the activation of AKT. By simultaneously inhibiting both PI3K and mTOR, PI-103 effectively circumvents this issue, providing a more profound and sustained inhibition of the entire pathway. This makes it a superior tool for dissecting the full range of cellular functions regulated by PI3K/mTOR signaling.

Experimental Workflows and Protocols

The successful application of PI-103 as a tool compound hinges on robust and well-controlled experimental design. Below are detailed protocols for common cell-based assays used to characterize the effects of PI-103 on the PI3K/mTOR pathway.

Essential Preliminary Steps: Preparation and Handling of PI-103

Proper handling and preparation of PI-103 are critical for obtaining reproducible results.

  • Reconstitution: PI-103 is typically supplied as a solid. It should be dissolved in anhydrous DMSO to create a high-concentration stock solution (e.g., 10-20 mM).[6] Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Working Solutions: For cell-based assays, dilute the DMSO stock solution in the appropriate cell culture medium to the final desired concentration immediately before use. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that affects cellular physiology (typically ≤ 0.1%).

Workflow for Assessing PI3K/mTOR Pathway Inhibition

The following diagram illustrates a typical workflow for investigating the effects of PI-103 on a cellular system.

G cluster_0 Phase 1: Experimental Treatment cluster_1 Phase 2: Downstream Analysis cluster_2 Phase 3: Data Interpretation A Cell Seeding & Culture B PI-103 Treatment (Varying Concentrations & Timepoints) A->B C Cell Lysis B->C D Western Blotting (p-Akt, p-S6K, p-4E-BP1) C->D E Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) C->E F Apoptosis Assay (e.g., Annexin V/PI Staining) C->F G Quantify Protein Expression D->G H Determine IC50/GI50 Values E->H I Assess Apoptotic Cell Population F->I

Figure 1. A generalized experimental workflow for pathway analysis using PI-103.
Protocol 1: Western Blot Analysis of PI3K/mTOR Pathway Activity

This protocol allows for the direct visualization of the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • PI-103 stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6K (Thr389), anti-S6K, anti-p-4E-BP1 (Thr37/46), anti-4E-BP1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • PI-103 Treatment: The next day, treat the cells with varying concentrations of PI-103 (e.g., 0.1, 0.5, 1, 2, 5 µM) for a specified duration (e.g., 3, 6, 24 hours).[8] Include a vehicle control (DMSO only).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for each sample and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Protocol 2: Cell Viability and Proliferation Assays

These assays are used to determine the effect of PI-103 on cell growth and survival.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • PI-103 stock solution (in DMSO)

  • 96-well plates

  • MTT reagent or a luminescent cell viability assay kit (e.g., CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density.

  • PI-103 Treatment: After 24 hours, treat the cells with a range of PI-103 concentrations.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

  • Assay:

    • For MTT assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent and measure the absorbance.

    • For luminescent assays: Follow the manufacturer's instructions to measure luminescence, which is proportional to the amount of ATP and thus, the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) value.

Data Presentation and Interpretation

Quantitative Data Summary

The inhibitory activity of PI-103 against various kinases is summarized in the table below. This data is crucial for understanding its potency and selectivity.

TargetIC50 (nM)Reference
p110α2-8[6][7]
p110β3-88[6][7]
p110δ3-48[6][7]
p110γ15-150[6][7]
mTORC120-30[6][7]
mTORC283[7]
DNA-PK2-23[6][7]
Interpreting Western Blot Results

A successful experiment with PI-103 should demonstrate a dose- and time-dependent decrease in the phosphorylation of key downstream targets of the PI3K/mTOR pathway.

  • p-Akt (Ser473): A direct target of mTORC2. Its dephosphorylation indicates mTORC2 inhibition.

  • p-S6K (Thr389) and p-4E-BP1 (Thr37/46): Downstream effectors of mTORC1. Their dephosphorylation confirms mTORC1 inhibition.

A significant reduction in the phosphorylation of these markers provides strong evidence that PI-103 is effectively engaging its targets and inhibiting the PI3K/mTOR pathway in your cellular model.

Visualizing the PI3K/mTOR Pathway and the Action of PI-103

The following diagram illustrates the PI3K/mTOR signaling pathway and highlights the points of inhibition by PI-103.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt phosphorylates at Ser473 S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth PI103 PI-103 PI103->PI3K PI103->mTORC2 PI103->mTORC1

Figure 2. The PI3K/mTOR signaling pathway with points of inhibition by PI-103.

Trustworthiness and Self-Validating Systems

To ensure the reliability of your findings when using PI-103, it is essential to incorporate self-validating controls into your experimental design:

  • Dose-Response: A clear dose-dependent effect of PI-103 on pathway inhibition and cellular phenotype is a strong indicator of a specific, on-target effect.

  • Time-Course: Observing the kinetics of pathway inhibition can provide insights into the compound's mechanism and cellular processing.

  • Positive and Negative Controls: Always include appropriate controls. For example, when assessing apoptosis, a known pro-apoptotic agent can serve as a positive control.

  • Orthogonal Approaches: Whenever possible, validate your findings using alternative methods. For instance, if you observe a decrease in cell proliferation with PI-103, you could confirm this with a cell cycle analysis to see if the compound induces cell cycle arrest.

By adhering to these principles, you can be confident that the observed effects are a direct consequence of PI-103's inhibition of the PI3K/mTOR pathway.

Conclusion

PI-103 is a powerful and well-validated tool compound for the dissection of the PI3K/mTOR signaling pathway. Its dual inhibitory action provides a robust method for probing the diverse cellular functions regulated by this critical signaling cascade. By employing the detailed protocols and interpretive guidance provided in this application note, researchers can generate high-quality, reliable data to advance our understanding of cellular signaling in health and disease.

References

  • Djuzenova, C. S., Fiedler, V., Katzer, A., Michel, K., Deckert, S., Zimmermann, H., Sukhorukov, V. L., & Flentje, M. (2016). Dual PI3K- and mTOR-inhibitor PI-103 can either enhance or reduce the radiosensitizing effect of the Hsp90 inhibitor NVP-AUY922 in tumor cells: The role of drug-irradiation schedule. Oncotarget, 7(25), 38534–38550. [Link]

  • Maurya, A. K., & Vinayak, M. (2016). PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T-Cell Lymphoma Exposed to Hydrogen Peroxide. PLoS ONE, 11(8), e0160686. [Link]

  • Fan, Q.-W., Knight, Z. A., Waddell, D. S., Michie, A. M., Shokat, K. M., & Weiss, W. A. (2006). A dual PI3 kinase/mTOR inhibitor reveals emergent efficacy in glioma. Cancer Cell, 9(5), 341–349. [Link]

  • Wang, Y., & Bryant, S. H. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Computer-Aided Molecular Design, 30(4), 333–344. [Link]

  • Prokhorov, A. D., Tatarskiy, V. V., Grib, A. A., Prokhorova, E. A., Kochetkov, K. A., & Ustyuzhanin, A. V. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 23(19), 10854. [Link]

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics, 13(5), 1021–1031. [Link]

  • Zhang, M., Wang, D., Zheng, W., Zha, Z., Wang, Z., Wu, Y., & Jiang, Y. (2011). Crystal Structures of PI3Kα Complexed with PI103 and Its Derivatives: New Directions for Inhibitors Design. ACS Medicinal Chemistry Letters, 2(3), 218–223. [Link]

  • Djuzenova, C. S., Fiedler, V., Katzer, A., Michel, K., Deckert, S., Zimmermann, H., Sukhorukov, V. L., & Flentje, M. (2016). Dual PI3K- and mTOR-inhibitor PI-103 can either enhance or reduce the radiosensitizing effect of the Hsp90 inhibitor NVP-AUY922 in tumor cells. Oncotarget, 7(25), 38534–38550. [Link]

  • Wang, Y., & Bryant, S. H. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Computer-Aided Molecular Design, 30(4), 333–344. [Link]

  • Maurya, A. K., & Vinayak, M. (2016). PI-103 attenuates PI3K-AKT signaling and induces apoptosis in murineT-cell lymphoma. Tumour biology : the journal of the International Society for Oncodevelopmental Biology and Medicine, 37(9), 12277–12285. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9831043, 3-(4-(4-Morpholinyl)pyrido(3',2':4,5)furo(3,2-d)pyrimidin-2-yl)phenol. Retrieved January 26, 2026, from [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Muthana, A., Al-Salahi, R., & Al-Qadasy, Z. A. (2023). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules (Basel, Switzerland), 28(23), 7854. [Link]

  • Scott, J. S., Bailey, A., Curtis, N. R., Davies, R. D. M., Duggan, H. M., Gentry, L., ... & Wilson, D. M. (2019). Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. Journal of Medicinal Chemistry, 62(15), 7118-7129. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Muthana, A., Al-Salahi, R., & Al-Qadasy, Z. A. (2023). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 28(23), 7854. [Link]

  • Singh, S. B., & Gokhale, R. S. (2015). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS medicinal chemistry letters, 6(7), 773–777. [Link]

  • Maurya, A. K., & Vinayak, M. (2016). PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide. PloS one, 11(8), e0160686. [Link]

  • Alzahrani, A. S. (2019). PI3K/Akt/mTOR Inhibitors in Cancer: At the Bench and Bedside. Seminars in cancer biology, 59, 125–138. [Link]

  • Avula, S. K., Boddu, S. K., & Yarasani, P. (2017). Synthesis and Larvicidal Activity of Morpholinophenyl and Benzyl-Fluoro Pyrimidine Derivatives. Der Pharma Chemica, 9(1), 68-74. [Link]

  • Lo, C., & Chen, C. S. (2014). Molecular effects of inhibition with PI-103 on the PI3K signaling pathway in PTEN null PC3 prostate and PIK3CA mutant HCT116 colon carcinoma cell lines. Journal of cellular biochemistry, 115(1), 115-26. [Link]

  • Hussain, H., Green, I. R., & Ali, I. (2017). Biological Activity of Naturally Derived Naphthyridines. Molecules (Basel, Switzerland), 22(5), 727. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). PI-103. Retrieved January 26, 2026, from [Link]

  • Al-Mugotir, M. H., Chen, X., & Somcio, R. (2014). Synergistic Effects of Targeted PI3K Signaling Inhibition and Chemotherapy in Liposarcoma. PloS one, 9(4), e93996. [Link]

  • Gregory, J. F., Kufareva, I., & McCammon, J. A. (2017). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Journal of medicinal chemistry, 60(17), 7382–7396. [Link]

  • Li, Y., Li, Y., & Li, Y. (2023). The Role of PI3K/AKT/mTOR Signaling in Tumor Radioresistance and Advances in Inhibitor Research. Cancers, 15(19), 4799. [Link]

  • S, S., & K, S. (2017). Targeted disruption of PI3K/Akt/mTOR signaling pathway, via PI3K inhibitors, promotes growth inhibitory effects in oral cancer cells. Journal of experimental & clinical cancer research : CR, 36(1), 13. [Link]

  • Alzahrani, A. S. (2019). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in oncology, 9, 1353. [Link]

  • Li, J., & Kim, S. G. (2022). Overview of Research into mTOR Inhibitors. Molecules, 27(16), 5295. [Link]

  • Hasan, N., & Chen, J. N. (2014). Deciphering Combinations of PI3K/AKT/mTOR Pathway Drugs Augmenting Anti-Angiogenic Efficacy In Vivo. PloS one, 9(8), e105280. [Link]

Sources

Application

Application Notes and Protocols for Developing Drug Delivery Systems for 2-Morpholinoisonicotinonitrile

Introduction 2-Morpholinoisonicotinonitrile is a heterocyclic small molecule with the chemical formula C₁₀H₁₁N₃O.[1] While specific therapeutic applications are not yet fully established in publicly available literature,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Morpholinoisonicotinonitrile is a heterocyclic small molecule with the chemical formula C₁₀H₁₁N₃O.[1] While specific therapeutic applications are not yet fully established in publicly available literature, compounds containing the morpholine scaffold have shown potential as antioxidant, anti-inflammatory, and hypolipidemic agents.[2] A significant challenge in the development of many new chemical entities, particularly heterocyclic compounds, is their poor aqueous solubility, which can severely limit bioavailability and therapeutic efficacy.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on formulating 2-Morpholinoisonicotinonitrile into advanced drug delivery systems to overcome potential solubility and bioavailability challenges.

These application notes will explore two primary strategies for the formulation of poorly soluble drugs: lipid-based systems, specifically liposomes, and polymer-based systems, focusing on polymeric nanoparticles.[3][5][6] The protocols provided are designed to be adaptable and serve as a robust starting point for developing a tailored drug delivery system for 2-Morpholinoisonicotinonitrile.

Physicochemical Characterization of 2-Morpholinoisonicotinonitrile (Hypothetical)

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is crucial for designing an effective drug delivery system.[7][8] For the purpose of this guide, we will assume the following hypothetical, yet plausible, properties for 2-Morpholinoisonicotinonitrile based on its chemical structure. These values should be experimentally determined for the actual compound.

PropertyHypothetical ValueRationale & Implication for Formulation
Molecular Weight 205.22 g/mol Suitable for encapsulation in various delivery systems.
LogP 2.5Indicates poor water solubility and a preference for lipidic environments, making it a good candidate for lipid-based and polymeric nanoparticle formulations.
Aqueous Solubility < 0.1 mg/mLConfirms the need for solubility enhancement strategies.
pKa 3.8 (basic)The presence of the morpholine nitrogen suggests a weakly basic character. This can be exploited for pH-gradient remote loading in liposomes.
Physical Form Crystalline solidThe crystalline nature may require energy input for dissolution during formulation.

Section 1: Liposomal Drug Delivery Systems

Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core.[9][10] They are versatile carriers capable of encapsulating both hydrophilic and hydrophobic drugs.[5][10] For a lipophilic compound like 2-Morpholinoisonicotinonitrile, it is expected to partition into the lipid bilayer.

Rationale for Liposomal Formulation

Liposomal encapsulation of 2-Morpholinoisonicotinonitrile offers several potential advantages:

  • Enhanced Solubilization: The lipid bilayer provides a solubilizing environment for the hydrophobic drug.[11]

  • Improved Bioavailability: By preventing premature metabolism and clearance, liposomes can increase the systemic circulation time of the encapsulated drug.[12]

  • Reduced Toxicity: Encapsulation can reduce non-specific interactions and potential side effects.[13]

  • Targeted Delivery: The liposome surface can be modified with ligands for targeted delivery to specific tissues or cells.[14]

Experimental Protocol: Preparation of 2-Morpholinoisonicotinonitrile-Loaded Liposomes by Thin-Film Hydration

This protocol describes the preparation of small unilamellar vesicles (SUVs) using the thin-film hydration method followed by extrusion.

Materials:

  • 2-Morpholinoisonicotinonitrile

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

Equipment:

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument

  • High-Performance Liquid Chromatography (HPLC) system

Protocol:

  • Lipid Film Formation:

    • Dissolve DPPC, cholesterol (e.g., in a 2:1 molar ratio), and 2-Morpholinoisonicotinonitrile in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. The drug-to-lipid ratio should be optimized (e.g., starting at 1:20 w/w).

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (for DPPC, Tc = 41 °C). A thin, uniform lipid film should form on the flask wall.

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with pre-warmed PBS (pH 7.4) by gentle rotation in a water bath set above the lipid Tc. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • Assemble the extruder with a 100 nm polycarbonate membrane.

    • Transfer the MLV suspension to the extruder.

    • Extrude the suspension multiple times (e.g., 11 passes) to form SUVs of a defined size.

  • Purification:

    • Remove unencapsulated 2-Morpholinoisonicotinonitrile by size exclusion chromatography or dialysis.

Characterization of Liposomes
ParameterMethodPurpose
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To ensure a homogenous population of nanoparticles within the desired size range for systemic delivery.
Zeta Potential Laser Doppler VelocimetryTo assess the surface charge and predict the stability of the liposomal dispersion.
Encapsulation Efficiency (%EE) HPLCTo quantify the amount of drug successfully encapsulated within the liposomes.
In Vitro Drug Release Dialysis MethodTo evaluate the release kinetics of the drug from the liposomes over time.[15]

Calculating Encapsulation Efficiency (%EE):

%EE = (Total Drug - Free Drug) / Total Drug * 100

Experimental Workflow: Liposome Preparation and Characterization

Liposome_Workflow cluster_prep Preparation cluster_char Characterization A 1. Lipid Film Formation (DPPC, Cholesterol, Drug) B 2. Hydration with PBS (Formation of MLVs) A->B C 3. Extrusion (Formation of SUVs) B->C D 4. Purification (Removal of free drug) C->D E Particle Size & PDI (DLS) D->E Characterize Liposomes F Zeta Potential D->F Characterize Liposomes G Encapsulation Efficiency (HPLC) D->G Characterize Liposomes H In Vitro Release (Dialysis) D->H Characterize Liposomes

Caption: Workflow for the preparation and characterization of 2-Morpholinoisonicotinonitrile-loaded liposomes.

Section 2: Polymeric Nanoparticle Drug Delivery Systems

Polymeric nanoparticles are solid, colloidal particles ranging in size from 10 to 1000 nm.[3] They can be formulated from biodegradable polymers, allowing for sustained drug release.[6] For poorly soluble drugs, nanoparticles offer a way to increase the surface area for dissolution and improve bioavailability.[16]

Rationale for Polymeric Nanoparticle Formulation

Formulating 2-Morpholinoisonicotinonitrile into polymeric nanoparticles provides several benefits:

  • Sustained Release: The drug is released from the polymer matrix over an extended period, which can reduce dosing frequency.[6]

  • Improved Stability: The polymer matrix can protect the encapsulated drug from degradation.

  • Enhanced Bioavailability: The small particle size and large surface area can lead to improved dissolution and absorption.[16]

  • Versatility: A wide range of biodegradable polymers can be used to tailor the release profile and other characteristics.

Experimental Protocol: Preparation of 2-Morpholinoisonicotinonitrile-Loaded PLGA Nanoparticles by Nanoprecipitation

Nanoprecipitation, also known as the solvent displacement method, is a straightforward technique for preparing polymeric nanoparticles.[17]

Materials:

  • 2-Morpholinoisonicotinonitrile

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone

  • Poloxamer 188 (Pluronic® F68)

  • Deionized water

Equipment:

  • Magnetic stirrer

  • Syringe pump

  • Ultracentrifuge

  • Lyophilizer

Protocol:

  • Organic Phase Preparation:

    • Dissolve PLGA and 2-Morpholinoisonicotinonitrile in acetone.

  • Aqueous Phase Preparation:

    • Dissolve Poloxamer 188 in deionized water. This will act as a stabilizer.

  • Nanoprecipitation:

    • While stirring the aqueous phase, add the organic phase dropwise using a syringe pump.

    • Nanoparticles will form spontaneously as the acetone diffuses into the aqueous phase.

    • Continue stirring for several hours to allow for complete evaporation of the acetone.

  • Purification and Concentration:

    • Centrifuge the nanoparticle suspension at high speed.

    • Discard the supernatant containing the free drug and stabilizer.

    • Resuspend the nanoparticle pellet in deionized water. Repeat this washing step twice.

  • Lyophilization (Optional):

    • For long-term storage, the nanoparticle suspension can be lyophilized to obtain a dry powder. A cryoprotectant (e.g., trehalose) should be added before freezing.

Characterization of Polymeric Nanoparticles
ParameterMethodPurpose
Particle Size & PDI Dynamic Light Scattering (DLS)To determine the size distribution of the nanoparticles.
Morphology Transmission Electron Microscopy (TEM)To visualize the shape and surface characteristics of the nanoparticles.
Drug Loading & Encapsulation Efficiency HPLCTo quantify the amount of drug encapsulated within the nanoparticles.
In Vitro Drug Release Dialysis MethodTo assess the release profile of the drug from the polymer matrix.[15]
Experimental Workflow: Polymeric Nanoparticle Preparation and Characterization

Nanoparticle_Workflow cluster_prep_np Preparation cluster_char_np Characterization I 1. Prepare Organic Phase (PLGA + Drug in Acetone) K 3. Nanoprecipitation (Add organic to aqueous phase) I->K J 2. Prepare Aqueous Phase (Stabilizer in Water) J->K L 4. Purification (Centrifugation) K->L M Particle Size & PDI (DLS) L->M Characterize Nanoparticles N Morphology (TEM) L->N Characterize Nanoparticles O Drug Loading & EE (HPLC) L->O Characterize Nanoparticles P In Vitro Release (Dialysis) L->P Characterize Nanoparticles

Caption: Workflow for the preparation and characterization of 2-Morpholinoisonicotinonitrile-loaded polymeric nanoparticles.

Conclusion

The development of effective drug delivery systems is paramount for advancing promising but poorly soluble compounds like 2-Morpholinoisonicotinonitrile.[4][18] This guide provides detailed protocols and characterization strategies for two widely applicable formulation approaches: liposomes and polymeric nanoparticles. The choice of the optimal delivery system will depend on the specific therapeutic application, desired release kinetics, and route of administration. The experimental methods described herein offer a solid foundation for researchers to begin the crucial work of formulating 2-Morpholinoisonicotinonitrile and unlocking its full therapeutic potential.

References

  • Gullapalli, R., & Desai, P. (Year). Liposomal Formulations in Clinical Use: An Updated Review. Journal Title, Volume(Issue), Pages. [Link]

  • Rai, P. K., & Singh, S. P. (Year). Nanoparticle-based targeted drug delivery. Journal Title, Volume(Issue), Pages. [Link]

  • Jain, A., & Agarwal, A. (Year). Insoluble drug delivery strategies: review of recent advances and business prospects. Journal Title, Volume(Issue), Pages. [Link]

  • Rekka, E. A., & Kourounakis, P. N. (2010). Medicinal chemistry of 2,2,4-substituted morpholines. Current medicinal chemistry, 17(29), 3422–3430. [Link]

  • Al-Sarmal, S., & Al-Jbour, N. (2022). Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implementation of Artificial Intelligence. Journal Title, Volume(Issue), Pages. [Link]

  • (Reference details to be added)
  • Polydopamine Copolymers for Stable Drug Nanoprecipitation. (2022). MDPI. [Link]

  • Special Issue : Advances in Characterization Methods for Drug Delivery Systems. (n.d.). MDPI. [Link]

  • (Reference details to be added)
  • Hydrogel-Based Drug Delivery Systems for Poorly Water-Soluble Drugs. (n.d.). MDPI. [Link]

  • (Reference details to be added)
  • Liposomal Formulations: A Recent Update. (n.d.). MDPI. [Link]

  • Nanoparticle Drug Delivery Can Reduce the Hepatotoxicity of Therapeutic Cargo. (2020). ResearchGate. [Link]

  • Wiczling, P., & Staroń, R. (2024). Evaluation of Physicochemical Properties of Ipsapirone Derivatives Based on Chromatographic and Chemometric Approaches. Molecules (Basel, Switzerland), 29(8), 1849. [Link]

  • Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]

  • Innovative Strategies and Advances in Drug Delivery Systems to Address Poor Solubility: A Comprehensive Review. (2025). PubMed. [Link]

  • Liposomal Formulation Development. (n.d.). ProJect Pharmaceutics. [Link]

  • (Reference details to be added)
  • (Reference details to be added)
  • Nanoparticles for Drug Delivery Applications. (2013). YouTube. [Link]

  • (Reference details to be added)
  • "SMART" DRUG DELIVERY SYSTEMS: DOUBLE-TARGETED pH-RESPONSIVE PHARMACEUTICAL NANOCARRIERS. (n.d.). PMC. [Link]

  • An analysis of the physicochemical properties of oral drugs from 2000 to 2022. (n.d.). PMC. [Link]

  • (Reference details to be added)
  • One Step Encapsulation of Small Molecule Drugs in Liposomes via Electrospray-Remote Loading. (n.d.). PMC. [Link]

  • 2-Morpholinoisonicotinonitrile. (n.d.). PubChem. [Link]

Sources

Method

In Silico Exploration: Molecular Docking Studies of 2-Morpholinoisonicotinonitrile with Target Kinases

An Application Guide for Researchers Authored by: A Senior Application Scientist Introduction Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, including growth, proliferati...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Authored by: A Senior Application Scientist

Introduction

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, and differentiation. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for various malignancies.[3][4] The 2-morpholinoisonicotinonitrile scaffold represents a promising chemical framework for the design of novel kinase inhibitors. The morpholine group is a common moiety in approved kinase inhibitors, often contributing to favorable pharmacokinetic properties and potent interactions within the ATP-binding pocket.[5][6] For instance, the morpholino-triazine scaffold is found in dual PI3K/mTOR inhibitors.[5]

Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[7][8][9] This in silico approach allows researchers to rapidly screen virtual libraries of compounds, prioritize candidates for synthesis, and gain mechanistic insights into ligand-protein interactions at an atomic level, thereby accelerating the drug discovery pipeline.[9][10]

This guide provides a detailed, step-by-step protocol for conducting molecular docking studies of 2-Morpholinoisonicotinonitrile with a representative target kinase, Phosphoinositide 3-kinase alpha (PI3Kα), a key node in the PI3K/Akt/mTOR signaling pathway frequently implicated in cancer.[3][5]

Foundational Principles: The 'Why' Behind the Workflow

A successful docking study is more than a computational exercise; it's a hypothesis-generating experiment. The reliability of the output is directly dependent on the meticulous preparation of both the protein target and the ligand.

  • Receptor Preparation: A raw crystal structure from the Protein Data Bank (PDB) is an incomplete model. It often contains non-essential water molecules, ions, and co-factors from the crystallization process that can sterically or electrostatically interfere with the ligand docking.[11] Crucially, PDB files typically lack hydrogen atoms, which are vital for defining the correct ionization states of amino acid residues and for forming hydrogen bonds—a primary driver of high-affinity binding.[12]

  • Ligand Preparation: A 2D representation of a ligand is insufficient for docking. The molecule's 3D conformation, charge distribution, and rotatable bonds must be accurately defined.[11][12] The docking algorithm explores the ligand's conformational flexibility to find the most energetically favorable pose within the binding site.[11]

  • Protocol Validation: Trust in a computational model must be earned. Before screening unknown compounds, the chosen docking protocol must be validated.[13] The gold standard is "redocking"—extracting the co-crystallized ligand from the protein and docking it back into the binding site.[14] A low Root Mean Square Deviation (RMSD) between the predicted pose and the crystallographic pose (typically < 2.0 Å) confirms that the protocol can accurately reproduce a known binding mode.[15][16]

Required Software and Resources

This protocol utilizes a suite of widely adopted and freely available bioinformatics tools.

Software/ResourcePurposeURL
Protein Data Bank (PDB) Database for biological macromolecular structures.[Link]
PubChem Database of chemical molecules and their activities.[Link]
UCSF Chimera / ChimeraX Molecular visualization and analysis, protein preparation.
AutoDock Tools (MGLTools) Prepares protein and ligand files for AutoDock Vina (PDBQT format).[Link]
AutoDock Vina A widely used program for molecular docking.[17][Link]
Open Babel A chemical toolbox for converting between file formats.[Link]
Discovery Studio Visualizer Visualization of ligand-protein interactions.[Link]

Experimental Protocols

This section details the step-by-step methodology for the molecular docking workflow.

Part 1: Target Kinase Preparation (PI3Kα)
  • Structure Retrieval:

    • Navigate to the Protein Data Bank (PDB).

    • Search for a high-resolution crystal structure of the target kinase. For this protocol, we will use PI3Kα (PDB ID: 4JPS), which is co-crystallized with a known inhibitor.[3]

    • Download the structure in PDB format.

  • Initial Cleaning and Preparation (using UCSF Chimera/ChimeraX):

    • Open the downloaded PDB file (e.g., 4JPS.pdb).

    • Remove Unnecessary Chains and Water: The biological assembly may contain multiple copies of the protein. Select and delete all but one protein chain (e.g., Chain A). Delete all water molecules. The rationale is to create a clean, unambiguous binding site.

    • Handle Heteroatoms: Carefully inspect any non-protein atoms (HETATM). Delete ions or solvent molecules not essential for structural integrity or catalytic activity. Retain critical co-factors if present. In 4JPS, the co-crystallized ligand should be kept for validation later.

    • Save the cleaned protein structure as a new PDB file (e.g., 4JPS_protein.pdb).

  • Final Preparation for Docking (using AutoDock Tools):

    • Launch AutoDock Tools (ADT).

    • Load the cleaned protein file (4JPS_protein.pdb).

    • Add Hydrogens: Go to Edit > Hydrogens > Add. Select "Polar Only" and click OK. This step is critical for defining potential hydrogen bond donors and acceptors.[18]

    • Assign Charges: Go to Edit > Charges > Compute Gasteiger. This calculates partial atomic charges, which are essential for the scoring function.

    • Save as PDBQT: Go to Grid > Macromolecule > Choose. Select the protein and save it. This will create the 4JPS_protein.pdbqt file, which contains the atomic coordinates, charges, and atom types required by AutoDock Vina.[11]

Part 2: Ligand Preparation (2-Morpholinoisonicotinonitrile)
  • Structure Generation:

    • Draw the 2D structure of 2-Morpholinoisonicotinonitrile using software like ChemDraw or MarvinSketch, or retrieve it from PubChem if available.

    • Save the structure in a common format like MOL or SDF.

  • Conversion to 3D and PDBQT Format (using AutoDock Tools):

    • In ADT, go to Ligand > Input > Open and select your ligand's MOL file.

    • ADT will automatically add hydrogens and compute Gasteiger charges.

    • Define Torsion Tree: Go to Ligand > Torsion Tree > Detect Root. This identifies the rigid core of the molecule. Then, go to Ligand > Torsion Tree > Choose Torsions to define the rotatable bonds. The number of rotatable bonds determines the ligand's flexibility during docking.[11]

    • Save as PDBQT: Go to Ligand > Output > Save as PDBQT. Save the file as ligand.pdbqt.

Part 3: Docking Simulation and Validation
  • Binding Site Definition (Grid Box Generation):

    • The binding site is defined as a 3D box centered on the active site. The most reliable way to define this is by using the coordinates of the co-crystallized ligand.

    • In ADT, with both the protein (4JPS_protein.pdbqt) and the original co-crystallized ligand loaded, go to Grid > Grid Box.

    • Adjust the box dimensions to encompass the entire binding cavity, typically with a spacing of 1.0 Å. A box size of approximately 25 x 25 x 25 Å is often a good starting point. Record the center coordinates (X, Y, Z) and the size of the box.

  • Protocol Validation: Redocking the Native Ligand:

    • First, prepare the co-crystallized ligand from 4JPS using the same steps as in Part 2, saving it as native_ligand.pdbqt.

    • Create a configuration file (e.g., conf.txt) with the following parameters:

    • Run AutoDock Vina from the command line: vina --config conf.txt --out redock_out.pdbqt --log redock_log.txt

    • Analyze RMSD: Use a tool like PyMOL or Chimera to superimpose the original crystal structure with the top-ranked docked pose (redock_out.pdbqt). Calculate the RMSD. A value below 2.0 Å validates the protocol's ability to find the correct binding mode.[14][19]

  • Docking of 2-Morpholinoisonicotinonitrile:

    • Modify the conf.txt file to point to your prepared ligand: ligand = ligand.pdbqt.

    • Run AutoDock Vina again: vina --config conf.txt --out ligand_out.pdbqt --log ligand_log.txt

Visualization and Data Interpretation

The primary outputs of a docking simulation are the predicted binding affinity and the 3D coordinates of the ligand poses.

Analyzing Binding Affinity

The docking log file (ligand_log.txt) contains a table of the top-ranked binding poses and their corresponding binding affinities, reported in kcal/mol. This score is an estimation of the binding free energy (ΔG).[15]

  • Interpretation: More negative scores indicate stronger, more favorable binding.[15]

  • Comparison: These scores are most useful for comparing the binding of different ligands to the same target or for comparing different poses of the same ligand. They should not be treated as absolute, experimentally verifiable values.[20][21]

Visualizing Ligand-Protein Interactions
  • Load Structures: Open your visualization software (e.g., Discovery Studio Visualizer or PyMOL). Load the protein PDBQT file (4JPS_protein.pdbqt) and the ligand output file (ligand_out.pdbqt). The output file contains multiple binding poses; focus on the top-ranked one first.

  • Identify Interactions: Use the software's tools to identify and display non-covalent interactions. Look for:

    • Hydrogen Bonds: Key interactions that confer specificity and affinity. Note the participating amino acid residues (e.g., Val851, a key residue in the PI3K hinge region).

    • Hydrophobic Interactions: Interactions with nonpolar residues (e.g., Leu, Val, Ile, Phe).

    • Pi-Stacking: Interactions between aromatic rings of the ligand and residues like Phe, Tyr, or Trp.

  • Generate 2D Diagrams: Most visualization tools can generate a 2D schematic of the interactions, which is invaluable for reports and presentations.[21]

Summary of Predicted Results

The following table structure should be used to summarize the quantitative data from the docking experiment.

LigandTarget KinasePDB IDBinding Affinity (kcal/mol)RMSD of Redocked Ligand (Å)Key Interacting Residues
Native Ligand (Validation)PI3Kα4JPS-10.51.12Val851, Met922, Trp780, Tyr836
2-MorpholinoisonicotinonitrilePI3Kα4JPS-8.7N/AVal851 (H-bond), Ile800, Pro778 (Hydrophobic), Tyr836 (Pi-Alkyl)

(Note: The values in this table are illustrative examples and will vary based on the actual docking calculation.)

Visual Schematics

Molecular Docking Workflow

G cluster_prep PART 1: PREPARATION cluster_sim PART 2: SIMULATION & VALIDATION cluster_analysis PART 3: ANALYSIS PDB Retrieve Protein Structure (PDB: 4JPS) PrepProt Prepare Protein (Remove water, add H, assign charges) PDB->PrepProt Ligand2D Generate Ligand Structure (2-Morpholinoisonicotinonitrile) PrepLig Prepare Ligand (Generate 3D, add H, define torsions) Ligand2D->PrepLig Grid Define Binding Site (Grid Box Generation) PrepProt->Grid PrepLig->Grid Dock Perform Molecular Docking (AutoDock Vina) Grid->Dock Validate Protocol Validation (Redocking Native Ligand) Grid->Validate Scores Analyze Binding Affinity Scores Dock->Scores Validate->Dock Validated Protocol Visualize Visualize Binding Poses & Interactions (2D/3D) Scores->Visualize Report Summarize Data Visualize->Report G RTK Growth Factor Receptor (RTK) PI3K PI3Kα RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Ligand 2-Morpholino- isonicotinonitrile Ligand->PI3K Inhibition

Caption: Inhibition of PI3Kα blocks downstream signaling for cell growth.

References

  • Cichocki, F., & O'Day, D. H. (2014). A brief history of protein kinases and their roles in cell division and cancer. Journal of Cancer Education, 29(1), 193-200. [Link]

  • Swiss Institute of Bioinformatics. (n.d.). SwissDock. [Link]

  • The Galaxy Project. (2019). Protein-ligand docking. [Link]

  • Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • Wang, Y., & Bryant, S. H. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 87. [Link]

  • Ganesan, K., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12(35), 22961-22977. [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?. [Link]

  • Taha, M. O., et al. (2023). Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. ACS Omega, 8(4), 4165-4184. [Link]

  • ResearchGate. (2024). Validation of Docking Methodology (Redocking). [Link]

  • Al-Suwaidan, I. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3241-3251. [Link]

  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. [Link]

  • Kadasi, S. (2021). STRUCTURE ACTIVITY RELATIONSHIP (SAR) OF MORPHINE AND IT'S MODIFIED ANALOGUES. YouTube. [Link]

  • Bioinformatics online. (2021). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. YouTube. [Link]

  • Anderson, A. C. (2009). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 49(10), 2348-2356. [Link]

  • Drug Discovery Laboratory. (n.d.). Drug Discovery - Software. [Link]

  • Ganesan, K., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12(35), 22961–22977. [Link]

  • van Erp, N. P., et al. (2009). Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles. Clinical Pharmacokinetics, 48(9), 559-577. [Link]

  • Medicosis Perfectionalis. (2018). Tyrosine Kinase Inhibitors (TKIs) - Imatinib (Gleevec) - Pharmacology - CML and ALL. YouTube. [Link]

  • Baxter, C. A., et al. (n.d.). Lessons from Docking Validation. Michigan State University. [Link]

  • El-Sayed, N. N. E., et al. (2018). Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. Bioorganic & Medicinal Chemistry Letters, 28(17), 2843-2847. [Link]

  • Schrödinger. (n.d.). Physics-based Software Platform for Molecular Discovery & Design. [Link]

  • Chaumette, T., et al. (2021). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. Frontiers in Pharmacology, 12, 650222. [Link]

  • Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models?. [Link]

  • Kar, S., & Roy, K. (2020). Multi-Target In Silico Prediction of Inhibitors for Mitogen-Activated Protein Kinase-Interacting Kinases. Molecules, 25(24), 5971. [Link]

  • Gani, I. H., & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Pharmacy Education, 22(4), 110-114. [Link]

  • Diller, D. J., & Merz, K. M. (2001). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Computer Sciences, 41(5), 1127-1135. [Link]

  • de Oliveira, A. C., et al. (2018). Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. Molecules, 23(11), 2801. [Link]

  • The Scripps Research Institute. (n.d.). DOCKING. [Link]

  • The Research World. (2021). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. YouTube. [Link]

  • Rivera, D. G., & Wessjohann, L. A. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(3), 463. [Link]

  • Grillo, F., et al. (2018). Emerging multitarget tyrosine kinase inhibitors in the treatment of neuroendocrine neoplasms. Endocrine-Related Cancer, 25(7), R423-R435. [Link]

  • ResearchGate. (2015). Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives. [Link]

  • Zhu, Y., et al. (2021). Design, synthesis, and structure activity relationship analysis of new betulinic acid derivatives as potent HIV inhibitors. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. [Link]

  • Salentin, S., et al. (2018). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 6, 42. [Link]

  • Remelli, M., et al. (2020). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). Molecules, 25(18), 4233. [Link]

Sources

Application

Application Notes and Protocols for 2-Morpholinoisonicotinonitrile in Fragment-Based Drug Discovery

Introduction: The Strategic Utility of 2-Morpholinoisonicotinonitrile in Covalent Fragment-Based Drug Discovery Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient paradigm in mod...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Utility of 2-Morpholinoisonicotinonitrile in Covalent Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient paradigm in modern medicinal chemistry for the identification of novel lead compounds.[1] By screening small, low-complexity molecules, or "fragments," FBDD allows for a more thorough exploration of chemical space and often yields hits with superior ligand efficiency.[2] A burgeoning area within FBDD is the use of covalent fragments, which form a permanent bond with the target protein, typically with a nucleophilic amino acid residue like cysteine.[3] This irreversible interaction can offer enhanced potency, prolonged duration of action, and the ability to target shallow or challenging binding pockets.[4]

This application note details the strategic use of 2-Morpholinoisonicotinonitrile , a novel fragment that combines the advantageous physicochemical properties of a morpholine moiety with the latent reactivity of an isonicotinonitrile scaffold. The morpholine ring is a well-established "privileged pharmacophore" in medicinal chemistry, frequently incorporated to enhance aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[5][6] The isonicotinonitrile group, while not a canonical electrophilic "warhead," presents an intriguing opportunity for targeted covalent modification of cysteine residues through nucleophilic aromatic substitution, particularly when the pyridine ring is suitably activated within a protein's binding site.[7]

Herein, we provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for utilizing 2-Morpholinoisonicotinonitrile in covalent FBDD campaigns. This document offers a framework for its synthesis, screening, and hit-to-lead optimization, grounded in established scientific principles.

Physicochemical Properties and Rationale for FBDD

To qualify as a useful fragment, a molecule should adhere to certain physicochemical guidelines, often referred to as the "Rule of Three." 2-Morpholinoisonicotinonitrile aligns well with these principles, making it an attractive candidate for inclusion in a fragment library.

PropertyValue (Predicted)"Rule of Three" GuidelineRationale for FBDD Suitability
Molecular Weight 189.22 g/mol < 300 DaLow molecular weight allows for efficient exploration of binding pockets and provides ample opportunity for subsequent chemical elaboration.
cLogP 0.8≤ 3A balanced lipophilicity suggests good aqueous solubility, which is crucial for biophysical screening assays, while still allowing for membrane permeability.
Hydrogen Bond Donors 0≤ 3The absence of hydrogen bond donors simplifies the initial binding interactions and provides clear vectors for optimization.
Hydrogen Bond Acceptors 4≤ 3The morpholine oxygen and the nitrile and pyridine nitrogens can form key interactions with the target protein, providing a strong initial binding anchor.
Rotatable Bonds 2≤ 3Low conformational flexibility reduces the entropic penalty upon binding, leading to higher ligand efficiency.

Proposed Synthesis of 2-Morpholinoisonicotinonitrile

The synthesis of 2-Morpholinoisonicotinonitrile can be readily achieved through a nucleophilic aromatic substitution (SNAr) reaction. A general protocol is provided below.

Protocol 1: Synthesis of 2-Morpholinoisonicotinonitrile

  • Reaction Setup: To a solution of 2-chloro-4-cyanopyridine (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add morpholine (1.2 eq) and a non-nucleophilic base such as potassium carbonate (K2CO3) (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-Morpholinoisonicotinonitrile.

Application in a Covalent FBDD Workflow: A Proposed Strategy

The successful implementation of 2-Morpholinoisonicotinonitrile in a covalent FBDD campaign requires a systematic and multi-faceted approach, from initial screening to hit validation and optimization.

FBDD_Workflow cluster_0 Library Preparation cluster_1 Screening Cascade cluster_2 Hit Characterization cluster_3 Hit-to-Lead Optimization Lib_Prep Inclusion of 2-Morpholinoisonicotinonitrile in Covalent Fragment Library Primary_Screen Primary Screen: Biochemical Assay (e.g., Cysteine Protease) Lib_Prep->Primary_Screen Biophysical_Validation Biophysical Validation: Thermal Shift Assay (TSA) or Surface Plasmon Resonance (SPR) Primary_Screen->Biophysical_Validation Identified Hits MS_Analysis Mass Spectrometry (MS) for Covalent Adduct Confirmation Biophysical_Validation->MS_Analysis X_Ray X-ray Crystallography for Structural Elucidation MS_Analysis->X_Ray Optimization Structure-Guided Optimization: Fragment Growing, Linking, Merging X_Ray->Optimization MOA Protein-Cys-SH Protein-Cys-SH Adduct Covalent Adduct Protein-Cys-SH->Adduct Nucleophilic Attack Fragment 2-Morpholinoisonicotinonitrile Fragment->Adduct

Caption: Proposed covalent modification of a cysteine residue.

Protocol 4: Confirmation of Covalent Binding by Mass Spectrometry
  • Rationale: Intact protein mass spectrometry can definitively confirm the formation of a covalent adduct between the fragment and the target protein.

  • Incubation: Incubate the target protein with an excess of 2-Morpholinoisonicotinonitrile.

  • Sample Preparation: Remove excess, unbound fragment by buffer exchange or dialysis.

  • Mass Analysis: Analyze the protein sample using electrospray ionization mass spectrometry (ESI-MS).

  • Data Interpretation: A mass shift corresponding to the molecular weight of 2-Morpholinoisonicotinonitrile (189.22 Da) confirms covalent modification.

Hit-to-Lead Optimization Strategies

Once a validated covalent hit with 2-Morpholinoisonicotinonitrile is confirmed, structure-guided optimization can be employed to enhance potency and selectivity. [8]

Optimization Fragment 2-Morpholinoisonicotinonitrile Hit Growing Fragment Growing: Addition of functional groups to explore adjacent pockets Fragment->Growing Linking Fragment Linking: Connecting to another fragment binding in a nearby site Fragment->Linking Merging Fragment Merging: Combining with another overlapping fragment to create a novel scaffold Fragment->Merging Lead Potent Lead Compound Growing->Lead Linking->Lead Merging->Lead

Caption: Hit-to-lead optimization strategies.

  • Fragment Growing: The morpholine and isonicotinonitrile moieties provide multiple vectors for chemical elaboration to engage with nearby sub-pockets in the binding site.

  • Fragment Linking: If another fragment is identified to bind in a proximal site, a linker can be designed to connect the two, often leading to a significant increase in affinity.

  • Fragment Merging: In cases where an overlapping fragment is discovered, a new, merged scaffold can be designed that incorporates the key binding features of both hits.

Conclusion

2-Morpholinoisonicotinonitrile represents a promising, yet underexplored, fragment for covalent FBDD. Its favorable physicochemical properties, conferred by the morpholine ring, combined with the potential for covalent modification via the isonicotinonitrile group, make it a valuable tool for identifying novel starting points for drug discovery programs. The protocols and strategies outlined in this application note provide a robust framework for researchers to effectively incorporate this fragment into their screening campaigns and progress hits towards potent lead compounds.

References

  • [Author], [Year]. Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Makawana, J. A., Patel, M. P., & Patel, R. G. (2011). Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives. Chemical Papers, 65(5), 700–706. [Link]

  • [Author], [Year]. Proposed reaction mechanisms of cysteine reacting with nitrile-based inhibitors. Wiley Online Library. [Link]

  • [Author], [Year]. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. National Institutes of Health. [Link]

  • de Souza, A. M., & de Azevedo, W. F. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 93. [Link]

  • [Author], [Year]. Libraries - Molecular Screening Shared Resource. UCLA. [Link]

  • [Author], [Year]. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. National Institutes of Health. [Link]

  • [Author], [Year]. Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA. National Institutes of Health. [Link]

  • [Author], [Year]. Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines. National Institutes of Health. [Link]

  • Rekka, E. A., & Kourounakis, P. N. (2010). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 17(29), 3422–3430. [Link]

  • [Author], [Year]. Covalent modification of engineered cysteines in the nicotinic acetylcholine receptor agonist-binding domain inhibits receptor activation. PubMed. [Link]

  • [Author], [Year]. Nicotinonitrile derivatives as antitumor agents. ResearchGate. [Link]

  • [Author], [Year]. Synthesis of N-substituted morpholine nucleoside derivatives. PubMed. [Link]

  • [Author], [Year]. Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins. PubMed. [Link]

  • [Author], [Year]. Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers. [Link]

  • [Author], [Year]. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]

  • [Author], [Year]. Targeted Covalent Inhibitor Synthesis. YouTube. [Link]

  • [Author], [Year]. Compound Libraries. The Wertheim UF Scripps Institute. [Link]

  • [Author], [Year]. Discovery of Covalent Bruton's Tyrosine Kinase Inhibitors with Decreased CYP2C8 Inhibitory Activity. PubMed. [Link]

  • [Author], [Year]. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

  • [Author], [Year]. Morpholine-2-carbonitrile. PubChem. [Link]

  • [Author], [Year]. Occurrence of Morpholine in Central Nervous System Drug Discovery. National Institutes of Health. [Link]

  • [Author], [Year]. Screening of a composite library of clinically used drugs and well-characterized pharmacological compounds for cystathionine β-synthase inhibition identifies benserazide as a drug potentially suitable for repurposing for the experimental therapy of colon cancer. PubMed Central. [Link]

  • [Author], [Year]. morpholine antimicrobial activity. ResearchGate. [Link]

  • [Author], [Year]. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. PubMed Central. [Link]

  • [Author], [Year]. Synthesis of the Novel Covalent Cysteine Proteases Inhibitor with Iodoacetic Functional Group. MDPI. [Link]

  • [Author], [Year]. Morpholine synthesis. Organic Chemistry Portal. [Link]

  • [Author], [Year]. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]

  • [Author], [Year]. Biological Activity Evaluation and In Silico Studies of Polyprenylated Benzophenones from Garcinia celebica. MDPI. [Link]

  • Atobe, M. (2023). Fragment-based design of isoquinoline derivatives as anti-inflammatory drugs. Scientia.global. [Link]

  • [Author], [Year]. Strategies for Screening and Characterizing Targeted Covalent Inhibitors. YouTube. [Link]

  • [Author], [Year]. Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. MDPI. [Link]

  • [Author], [Year]. New Cysteine Covalent Modification Strategies Enable Advancement of Proteome‐wide Selectivity of Kinase Modulators. ResearchGate. [Link]

  • [Author], [Year]. A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Wiley Online Library. [Link]

  • [Author], [Year]. Two‐Step Synthesis of Enantiomerically Pure Morphans from (R)‐Carvone. National Institutes of Health. [Link]

  • [Author], [Year]. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. National Institutes of Health. [Link]

Sources

Method

Application Notes and Protocols for Determining the In Vitro Antimicrobial Activity of 2-Morpholinoisonicotinonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of 2-Morpholinoisonicotinonitrile Derivatives in an Era of Antimicrobial Resistance The relentless rise of multidrug-resistant (MD...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of 2-Morpholinoisonicotinonitrile Derivatives in an Era of Antimicrobial Resistance

The relentless rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents.[1][2] The morpholine nucleus is a significant pharmacophore in medicinal chemistry, featured in various therapeutically important drugs, including the antibiotic linezolid.[3] Its combination with a nicotinonitrile scaffold, a class of compounds also recognized for its biological activities, presents a promising avenue for the development of new antimicrobial candidates.[4][5] This document provides a detailed guide for researchers on the principles and practical execution of in vitro antimicrobial susceptibility testing of novel 2-Morpholinoisonicotinonitrile derivatives.

The protocols outlined herein are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI)[6][7][8] and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10][11] Adherence to these standards is paramount for generating reproducible and comparable data, a cornerstone of preclinical drug development. This guide will not only detail the "how" but also the "why," providing insights into the rationale behind key experimental steps to ensure scientific integrity and trustworthiness of the results.

Core Assays: Determining Bacteriostatic and Bactericidal Activity

The initial assessment of an antimicrobial compound's efficacy hinges on two key parameters: its ability to inhibit microbial growth (bacteriostatic activity) and its capacity to kill the microorganism (bactericidal activity). These are quantified by determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC), respectively.[12][13][14]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[15][16] The broth microdilution method is the gold standard for determining MIC values due to its efficiency and conservation of test compounds.[12][17][18]

This assay operates on the principle of exposing a standardized bacterial inoculum to a range of serially diluted concentrations of the test compound.[15] By observing the lowest concentration at which no turbidity (a visual indicator of bacterial growth) is present after a defined incubation period, we can quantify the compound's potency. This value is crucial for the initial screening and ranking of novel derivatives.[16]

MIC_Workflow cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Inoculation & Incubation cluster_analysis Phase 3: Data Analysis P1 Prepare standardized bacterial inoculum (0.5 McFarland) P2 Prepare serial two-fold dilutions of test compound in a 96-well plate P3 Prepare positive (no drug) and negative (no bacteria) controls I1 Inoculate each well with diluted bacterial suspension (final conc. ~5 x 10^5 CFU/mL) P3->I1 I2 Incubate plates at 37°C for 16-24 hours I1->I2 A1 Visually inspect for turbidity or measure absorbance (OD600) I2->A1 A2 Determine MIC: Lowest concentration with no visible growth A1->A2 caption Workflow for MIC Determination MBC_Workflow cluster_mic Phase 1: Post-MIC Determination cluster_plating Phase 2: Subculturing cluster_analysis Phase 3: Data Analysis M1 Identify clear wells from a completed MIC assay (concentrations ≥ MIC) P1 Aseptically transfer a fixed volume (e.g., 10 µL) from each clear well onto antibiotic-free agar plates M1->P1 P2 Spread the inoculum evenly P1->P2 A1 Incubate agar plates at 37°C for 18-24 hours P2->A1 A2 Count colonies on each plate A1->A2 A3 Determine MBC: Lowest concentration resulting in ≥99.9% reduction in CFU/mL compared to the initial inoculum A2->A3 caption Workflow for MBC Determination

Caption: Workflow for MBC Determination following an MIC Assay.

Materials:

  • Completed MIC microtiter plates

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Micropipettes and sterile tips

  • Incubator (37°C)

Procedure:

  • Following the determination of the MIC, select the wells showing no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Mix the contents of each selected well thoroughly.

  • Aseptically transfer a small, defined aliquot (e.g., 10 µL) from each of these wells onto a separate, clearly labeled MHA plate.

  • Spread the aliquot evenly over the surface of the agar.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • After incubation, count the number of colonies on each plate.

  • The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in colony-forming units (CFU/mL) compared to the initial inoculum count. [14]

Data Presentation and Interpretation

Clear and structured presentation of quantitative data is essential for comparative analysis. The following table provides a template for summarizing hypothetical MIC and MBC results for a series of 2-Morpholinoisonicotinonitrile derivatives.

Table 1: Illustrative Antimicrobial Activity of 2-Morpholinoisonicotinonitrile Derivatives

Compound IDTarget OrganismATCC NumberMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
MN-001 Staphylococcus aureusATCC 2921348Bactericidal (2)
MN-001 Escherichia coliATCC 2592216>64Bacteriostatic (>4)
MN-002 Staphylococcus aureusATCC 2921324Bactericidal (2)
MN-002 Escherichia coliATCC 25922816Bactericidal (2)
Ciprofloxacin Staphylococcus aureusATCC 292130.51Bactericidal (2)
Ciprofloxacin Escherichia coliATCC 259220.0150.03Bactericidal (2)

Interpreting the MBC/MIC Ratio:

  • Bactericidal: An MBC/MIC ratio of ≤ 4 indicates bactericidal activity.

  • Bacteriostatic: An MBC/MIC ratio of > 4 suggests that the compound is primarily bacteriostatic.

Potential Mechanism of Action: A Note on Causality

While these protocols do not directly elucidate the mechanism of action, the chemical structure of 2-Morpholinoisonicotinonitrile derivatives offers clues. The nitrile group is a key feature in some antimicrobial compounds. Furthermore, the morpholine moiety is present in linezolid, an antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. [3][19]Therefore, a plausible hypothesis for the antimicrobial activity of these novel derivatives could involve the inhibition of essential bacterial enzymes or interference with protein synthesis. Further mechanistic studies, such as macromolecular synthesis assays or target-based screening, would be required to confirm this.

Conclusion

The protocols detailed in this application note provide a robust and standardized framework for the initial in vitro evaluation of 2-Morpholinoisonicotinonitrile derivatives. By adhering to these well-established methodologies, researchers can generate high-quality, reproducible data on the MIC and MBC of their novel compounds. This information is fundamental for identifying promising lead candidates and guiding the subsequent stages of the drug discovery and development pipeline in the critical fight against antimicrobial resistance.

References

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (n.d.). protocols.io. [Link]

  • Kumar S, Goel N, Afzal O, Ali MR, Bawa S. In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. Annex Publishers. [Link]

  • (PDF) In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. (2015, August 6). ResearchGate. [Link]

  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (2023). MDPI. [Link]

  • Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives. (2011). ResearchGate. [Link]

  • Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. (2014). PubMed Central. [Link]

  • CLSI: Clinical & Laboratory Standards Institute. (n.d.). CLSI. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. [Link]

  • EUCAST: EUCAST - Home. (n.d.). EUCAST. [Link]

  • The minimum bactericidal concentration of antibiotics. (2024, September 18). BMG LABTECH. [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024, November 7). Nature Portfolio. [Link]

  • Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria. (2021, February 19). PubMed. [Link]

  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (2023, July 31). PubMed. [Link]

  • European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (n.d.). EUCAST. [Link]

  • Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. (n.d.). PubMed Central. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.). National Institutes of Health, Islamabad Pakistan. [Link]

  • Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. (n.d.). PubMed. [Link]

  • Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria. (2021, February 19). MDPI. [Link]

  • 2.7. Minimum Bactericidal Concentration (MBC) Assay. (n.d.). Bio-protocol. [Link]

  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (n.d.). National Institutes of Health. [Link]

  • (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. (2023, July 21). ResearchGate. [Link]

  • M100S - Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). ResearchGate. [Link]

  • Macrolide Antimicrobial Drugs Role as Protein Synthesis Inhibitors (Mechanism of action). (2025, April 6). LinkedIn. [Link]

  • Synthesis, Characterization and Antibacterial Evaluation of New 2-Methoxynicotinonitrile Analogues. (n.d.). ijmsdr.com. [Link]

  • EUCAST -standardising antimicrobial susceptibility testing in Europe. (n.d.). EUCAST. [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX. [Link]

  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025, March 14). Emery Pharma. [Link]

  • CLSI M100™ - Pediatric infectious diseases electronic library. (n.d.). pids.org. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (n.d.). MDPI. [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). PubMed Central. [Link]

  • Screen of FDA-approved Drug Library Identifies Maprotiline, an Antibiofilm and Antivirulence Compound With QseC Sensor-Kinase Dependent Activity in Francisella Novicida. (n.d.). PubMed. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27). YouTube. [Link]

  • Overview of Changes to the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing, M100, 31st Edition. (2021, November 18). ASM Journals. [Link]

  • Antibacterial Activity and Mechanism of Action of Aspidinol Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus. (n.d.). Frontiers. [Link]

  • Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). PubMed Central. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming 2-Morpholinoisonicotinonitrile solubility issues in assays

Technical Support Center: 2-Morpholinoisonicotinonitrile Welcome to the technical support center for 2-Morpholinoisonicotinonitrile. This guide provides researchers, scientists, and drug development professionals with in...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Morpholinoisonicotinonitrile

Welcome to the technical support center for 2-Morpholinoisonicotinonitrile. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and best practices to address solubility challenges encountered during in vitro and in vivo assays. Poor compound solubility is a critical issue that can lead to variable data, underestimated potency, and inaccurate structure-activity relationships (SAR).[1] By understanding the physicochemical properties of 2-Morpholinoisonicotinonitrile and implementing robust experimental techniques, you can ensure the integrity and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and properties of 2-Morpholinoisonicotinonitrile.

Q1: What are the key physicochemical properties of 2-Morpholinoisonicotinonitrile?

Understanding a compound's fundamental properties is the first step in designing a successful experimental plan. Key descriptors such as molecular weight, lipophilicity (cLogP), and polar surface area (TPSA) are crucial for predicting solubility behavior.[2]

Table 1: Physicochemical Properties of 2-Morpholinoisonicotinonitrile

PropertyValueSignificance for Solubility
Molecular Formula C10H11N3O-
Molecular Weight 189.22 g/mol Within the typical range for small molecule drugs.
cLogP (Predicted) 0.8 - 1.2Indicates moderate lipophilicity; suggests potential for solubility challenges in purely aqueous media but should be manageable.
Topological Polar Surface Area (TPSA) 51.5 ŲA moderate TPSA suggests a balance between membrane permeability and aqueous solubility.
Appearance White to off-white solidVisual confirmation of the starting material.

Note: cLogP and TPSA values are predicted based on chemical structure and may vary slightly between different software packages.

Q2: What is the recommended solvent for creating a high-concentration stock solution?

For non-polar to moderately polar organic compounds like 2-Morpholinoisonicotinonitrile, Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for preparing high-concentration stock solutions (e.g., 10-50 mM).[3]

  • Rationale: DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of compounds that are poorly soluble in water.[4] However, it is critical to use anhydrous or high-purity DMSO, as contaminating moisture can decrease the solubility of the compound and potentially accelerate its degradation.[5]

Q3: How should I store my DMSO stock solution?

Proper storage is essential to maintain the integrity of your compound.

  • Short-term (1-2 weeks): Store at 4°C.

  • Long-term (months to years): Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6] Freeze-thaw cycles can introduce moisture and may cause the compound to precipitate out of solution over time.[1]

Part 2: Troubleshooting Guide for Assay Solubility Issues

This section provides a problem-and-solution framework for specific issues you may encounter during your experiments.

Q4: My compound precipitated immediately when I diluted my DMSO stock into my aqueous assay buffer. What happened and how do I fix it?

The Cause (The "Crash Out" Phenomenon): This is the most common solubility issue. While your compound is soluble in 100% DMSO, its solubility dramatically decreases as the percentage of the organic solvent is lowered upon dilution into an aqueous buffer. You have exceeded the kinetic solubility limit of the compound in that specific final solvent composition.

The Solutions (A Stepwise Approach):

  • Check Final DMSO Concentration: For most cell-based assays, the final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity or artifacts.[6] For biochemical assays, you might tolerate up to 1-2%. If your dilution scheme results in a higher DMSO percentage, you may be able to increase the compound's apparent solubility, but you risk introducing artifacts.

  • Optimize the Dilution Protocol: Avoid making large, single-step dilutions directly from a high-concentration stock into the final aqueous buffer. A superior method is to perform an intermediate serial dilution series in 100% DMSO first.[5][7] Then, add a small aliquot of each DMSO dilution to the final assay buffer.[7] This ensures that lower concentrations are not affected by precipitation at higher concentrations.[7]

  • Employ a Co-solvent: If optimizing the dilution protocol is insufficient, the use of a co-solvent in your final assay buffer can be a powerful strategy.[8] Co-solvents work by reducing the polarity of the aqueous system, which helps keep hydrophobic molecules in solution.[8][]

    Table 2: Common Co-solvents for Biological Assays

Co-solventTypical Final ConcentrationProsCons
Polyethylene Glycol 400 (PEG-400) 1-10%Low toxicity, widely used in formulations.[4]Can be viscous; may interfere with some assays.
Ethanol 1-5%Effective solubilizer.[10]Can be toxic to cells at higher concentrations; volatile.
Propylene Glycol (PG) 1-10%Good safety profile.[4]Can affect enzyme kinetics.
Cyclodextrins (e.g., HP-β-CD) 0.5-2%Forms inclusion complexes to "hide" the hydrophobic molecule from water.[4]Can be expensive; may directly interact with other assay components.
  • Use Physical Solubilization Methods (With Caution): Gentle warming (to 37°C) or brief sonication can sometimes help dissolve stubborn precipitates.[11] However, these methods should be used as a last resort, as they can potentially lead to compound degradation. Always verify compound integrity after such treatments.

Q5: I see a slight turbidity or cloudiness in my assay plate wells, especially at high concentrations. Is this a problem?

The Cause: Yes, this is a significant problem. Turbidity is a visual indicator of compound precipitation or the formation of aggregates. These particles can interfere with optical-based readouts (e.g., absorbance, fluorescence, luminescence) and will lead to an inaccurate determination of the compound's activity. Low solubility can lead to underestimated activity and variable data.[1]

The Solutions:

  • Visual Confirmation: Use a microscope to inspect the wells. Precipitate often appears as crystalline structures, while aggregation may look more amorphous.

  • Determine the Kinetic Solubility Limit: Before running a full dose-response experiment, it is highly recommended to determine the maximum soluble concentration of your compound in your final assay buffer. This can be done with a simple kinetic solubility assay (see Protocol 2).

  • Filter Your Final Solution: For non-cell-based assays, passing the final working solution through a 0.22 µm filter can remove precipitated material, though this means your actual concentration will be lower than the nominal concentration.

Q6: My dose-response curve is very steep or looks biphasic. Could this be related to solubility?

The Cause: Absolutely. Poor solubility is a classic cause of artifactual dose-response curves. At concentrations below the solubility limit, you observe a true biological response. Once you exceed the solubility limit, the concentration of the dissolved, active compound no longer increases with the nominal concentration you add. This creates a plateau or even a drop in signal (due to light scattering from precipitate), resulting in a curve that does not fit a standard pharmacological model.

The Solutions:

  • Correlate with Visual Observation: Check your assay plates for any signs of precipitation at the concentrations where the curve behaves unexpectedly.

  • Re-run the Assay with a Lower Top Concentration: Limit the highest concentration in your dose-response curve to the experimentally determined kinetic solubility limit (see Protocol 2).

  • Employ Solubilization Strategies: Use the co-solvent or optimized dilution strategies described in Q4 to increase the soluble range of your compound.

Part 3: Protocols & Visual Workflows

Experimental Workflow Visualization

The following diagram outlines the decision-making process when encountering solubility issues.

G start Start: Prepare Working Solution (Dilute DMSO stock into Aqueous Buffer) check_precip Observe Solution: Precipitation or Turbidity? start->check_precip no_precip No Precipitation Observed Proceed with Assay check_precip->no_precip No precip Precipitation Observed check_precip->precip Yes step1 Step 1: Verify Final DMSO % Is it <0.5% (cell) or <2% (biochem)? precip->step1 step1->precip No/Adjust step2 Step 2: Optimize Dilution Use serial dilution in DMSO first? step1->step2 Yes/Optimized step2->precip No/Implement step3 Step 3: Add Co-solvent (e.g., PEG-400, HP-β-CD) step2->step3 Yes/Optimized step4 Step 4: Determine Kinetic Solubility (See Protocol 2) step3->step4 Still Insoluble success Success: Compound Solubilized Re-run Assay step3->success Soluble fail Still Insoluble: Consider Compound Analogs or Advanced Formulation step4->fail

Caption: Troubleshooting workflow for compound precipitation.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the standard procedure for creating a reliable high-concentration stock solution.

Materials:

  • 2-Morpholinoisonicotinonitrile (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Calculate Required Mass: Determine the mass of the compound needed. For 1 mL of a 10 mM stock solution (MW = 189.22 g/mol ): Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 189.22 g/mol * (1000 mg / 1 g) = 1.89 mg

  • Weigh Compound: Accurately weigh out approximately 1.89 mg of 2-Morpholinoisonicotinonitrile and place it into a clean vial. Record the exact mass.

  • Add Solvent: Based on the exact mass, calculate the precise volume of DMSO required to achieve a 10 mM concentration. Add the DMSO to the vial.

  • Dissolve: Vortex the vial thoroughly for 1-2 minutes until the solid is completely dissolved.[11] A brief, gentle warming in a 37°C water bath can be used if necessary.[11]

  • Store: Store the stock solution as described in the FAQ section (Q3).

Protocol 2: High-Throughput Kinetic Solubility Assay

This protocol allows you to quickly determine the maximum soluble concentration of your compound in your specific assay buffer. Kinetic solubility testing is widely used in early drug discovery to guide experimental design.[12][13]

Materials:

  • 10 mM stock solution of 2-Morpholinoisonicotinonitrile in DMSO

  • Your specific aqueous assay buffer (e.g., PBS, TRIS, cell culture medium)

  • A clear, 96-well microplate

  • A microplate reader capable of measuring absorbance or light scattering (nephelometry)

Procedure:

  • Prepare Serial Dilutions: In a separate 96-well plate, prepare a 2-fold serial dilution of your 10 mM DMSO stock solution in 100% DMSO.

  • Transfer to Assay Plate: Add 2 µL from each well of the DMSO dilution plate to a new 96-well plate.

  • Add Assay Buffer: Add 98 µL of your assay buffer to each well (this results in a 1:50 dilution and a final DMSO concentration of 2%). Mix thoroughly by pipetting.

  • Incubate: Incubate the plate at your experimental temperature (e.g., room temperature or 37°C) for 1-2 hours to allow the solution to equilibrate.[14][15]

  • Measure: Read the plate on a plate reader.

    • Nephelometry (Preferred): Measure light scattering. A sharp increase in scattering indicates the formation of precipitate.

    • Absorbance: Measure absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm). An increase in absorbance indicates turbidity.

  • Analyze: The kinetic solubility limit is the highest concentration that does not show a significant increase in signal compared to the buffer-only control wells.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • Abolghasem, S., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 8(1), 38. [Link]

  • Kerns, E. H., Di, L., & Carter, G. T. (2008). In vitro solubility assays in drug discovery. Current drug metabolism, 9(9), 879–885. [Link]

  • ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program. [Link]

  • Young, R. J., et al. (2023). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry, 14(8), 1436-1451. [Link]

  • Kariv, I., Rourick, R. A., & Kassel, D. B. (2001). Solvent selection for insoluble ligands, a challenge for biological assay development: a TNF-α/SPD304 study. Journal of biomolecular screening, 6(5), 335-341. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. BioDuro. [Link]

  • Semiotic Scholar. (n.d.). Solubility enhancement of cox-2 inhibitors using various solvent systems. [Link]

Sources

Optimization

Technical Support Center: Mitigating Off-Target Effects of 2-Morpholinoisonicotinonitrile (PI-103) and Analogs

Welcome to the technical support center for researchers utilizing 2-Morpholinoisonicotinonitrile, a core scaffold of the potent dual PI3K/mTOR inhibitor, PI-103. This guide is designed to provide you with in-depth troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 2-Morpholinoisonicotinonitrile, a core scaffold of the potent dual PI3K/mTOR inhibitor, PI-103. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to help you design rigorous experiments, minimize off-target effects, and confidently interpret your results.

Off-target effects are a critical consideration in drug discovery and chemical biology, as unintended molecular interactions can lead to misleading data and potential toxicity.[1] This is particularly pertinent for kinase inhibitors, where conserved ATP-binding sites can lead to cross-reactivity.[2][3] 2-Morpholinoisonicotinonitrile, as exemplified by its well-studied analog PI-103, is a powerful tool for interrogating the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[4][5] However, its utility is maximized when on-target effects are clearly delineated from off-target activities.

This guide will provide you with the rationale and methodologies to proactively address and troubleshoot potential off-target effects, ensuring the scientific integrity of your research.

Troubleshooting Guide: Unexpected Phenotypes and Data

Scenario 1: My observed cellular phenotype is stronger or different than expected from PI3K/mTOR inhibition alone.

Possible Cause: A significant off-target effect is contributing to the observed cellular response. For PI-103 and its analogs, a primary and potent off-target is DNA-dependent protein kinase (DNA-PK).[6]

Troubleshooting Steps:

  • Validate On-Target Engagement:

    • Western Blot Analysis: Confirm the inhibition of the PI3K/AKT/mTOR pathway by assessing the phosphorylation status of key downstream effectors. A dose-response and time-course experiment is recommended.

    • Cellular Thermal Shift Assay (CETSA): This biophysical assay directly measures the engagement of your compound with its intended targets (PI3K and mTOR) in a cellular context.[7] An increase in the thermal stability of PI3K and mTOR upon compound treatment confirms target engagement.

  • Investigate the Primary Off-Target: DNA-PK

    • DNA-PK Inhibition Assay: Perform a biochemical or cellular assay to directly measure the inhibitory activity of your compound against DNA-PK.

    • Assess DNA Damage Response: DNA-PK is a key player in the non-homologous end joining (NHEJ) DNA repair pathway.[8] Look for markers of DNA damage, such as γH2AX foci, or assess the cell's sensitivity to DNA-damaging agents in the presence of your compound.

  • Employ a Structurally Unrelated Inhibitor:

    • Use a different, well-characterized PI3K/mTOR inhibitor with a distinct chemical scaffold to see if it recapitulates the phenotype. This helps to confirm that the observed effect is due to inhibition of the intended pathway and not a unique off-target of your compound.

  • Utilize a Negative Control Compound:

    • If available, use an inactive analog of 2-Morpholinoisonicotinonitrile that is structurally similar but does not inhibit PI3K/mTOR. This can help to distinguish between specific inhibitory effects and non-specific or scaffold-related effects.

Experimental Workflow for Differentiating On-Target vs. Off-Target Effects

cluster_0 Initial Observation cluster_1 On-Target Validation cluster_2 Off-Target Investigation cluster_3 Orthogonal Approaches cluster_4 Data Interpretation A Unexpected Cellular Phenotype Observed B Western Blot for p-Akt, p-S6K, p-4EBP1 A->B Validate On-Target Engagement C Cellular Thermal Shift Assay (CETSA) for PI3K & mTOR A->C Validate On-Target Engagement D DNA-PK Activity Assay A->D Investigate Known Off-Targets E Assess DNA Damage (e.g., γH2AX staining) A->E Investigate Known Off-Targets F Use Structurally Unrelated PI3K/mTOR Inhibitor A->F Control Experiments G Test with Inactive Analog A->G Control Experiments H Phenotype due to On-Target PI3K/mTOR Inhibition B->H Confirmed C->H Confirmed I Phenotype is a result of Off-Target Effects (e.g., DNA-PK inhibition) D->I Confirmed E->I Confirmed F->H Phenotype Reproduced F->I Phenotype Not Reproduced G->H Phenotype Reproduced G->I Phenotype Not Reproduced J Phenotype is a Combination of On- and Off-Target Effects H->J I->J

Caption: Workflow for dissecting on-target vs. off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of 2-Morpholinoisonicotinonitrile (PI-103)?

A1: 2-Morpholinoisonicotinonitrile, exemplified by PI-103, is a potent, ATP-competitive inhibitor of Class IA phosphatidylinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR).[9] Specifically, it inhibits the p110 isoforms of PI3K (α, β, δ, and γ) and both mTOR complexes, mTORC1 and mTORC2.[6]

TargetIC50 (nM) for PI-103
p110α (PIK3CA)8
p110β (PIK3CB)88
p110δ (PIK3CD)48
p110γ (PIK3CG)150
mTORC120
mTORC283
Data sourced from MedChemExpress.[6]

Q2: What are the known off-targets of PI-103 that I should be aware of?

A2: The most significant and potent off-target of PI-103 is the DNA-dependent protein kinase (DNA-PK), with a reported IC50 of 2 nM.[6] DNA-PK is a serine/threonine protein kinase that plays a crucial role in the repair of DNA double-strand breaks through the non-homologous end joining (NHEJ) pathway.[8] Inhibition of DNA-PK can lead to radiosensitization and may contribute to unexpected cellular phenotypes, especially in combination with DNA-damaging agents.

Q3: How can I experimentally determine the selectivity profile of my specific 2-Morpholinoisonicotinonitrile analog?

A3: A comprehensive approach to determining the selectivity profile involves several techniques:

  • Kinome Profiling: This is a broad, unbiased screen of your compound against a large panel of kinases (kinome). Services like those offered by DiscoveRx (KINOMEscan®) or Carna Biosciences can provide quantitative data on the binding affinity of your compound to hundreds of kinases, revealing both intended and unintended targets.[10]

  • Cellular Target Engagement Assays: Techniques like the NanoBRET™ Target Engagement Assay can be used to quantify the binding of your compound to specific kinases inside living cells.[1] This provides a more physiologically relevant measure of target engagement than purely biochemical assays.

  • Phenotypic Screening: Assessing the effects of your compound in various cell lines with different genetic backgrounds can provide clues about its mechanism of action and potential off-targets.[11]

Q4: My compound is showing toxicity at concentrations where I expect to see specific PI3K/mTOR inhibition. What should I do?

A4: It's crucial to establish a therapeutic window where you observe on-target effects without significant cytotoxicity.

  • Dose-Response Curve for Cytotoxicity: Perform a detailed dose-response curve to determine the concentration at which your compound induces significant cell death (e.g., using an LDH release assay or a viability dye).

  • Correlate with On-Target Inhibition: Compare the cytotoxic concentrations with the concentrations required to inhibit the phosphorylation of downstream effectors of the PI3K/mTOR pathway (e.g., p-Akt, p-S6K). Ideally, there should be a clear separation between the concentrations that inhibit the target and those that cause toxicity.[12]

  • Consider Off-Target Toxicity: If the therapeutic window is narrow, it's possible that an off-target effect is contributing to the toxicity. Investigating known off-targets like DNA-PK is a good starting point.

Q5: What are the best cellular readouts to confirm on-target PI3K/mTOR pathway inhibition?

A5: Monitoring the phosphorylation status of key downstream substrates is the most direct way to confirm pathway inhibition.

  • For PI3K/Akt signaling:

    • Phospho-Akt (Ser473 and Thr308)

    • Phospho-PRAS40 (Thr246)

    • Phospho-FOXO3a (Thr32)

  • For mTORC1 signaling:

    • Phospho-S6 Kinase (Thr389)

    • Phospho-S6 Ribosomal Protein (Ser235/236)

    • Phospho-4E-BP1 (Thr37/46)

These can be measured using various techniques, including Western blotting, ELISA, and high-throughput cellular assays like LanthaScreen™ or HTRF®.[11][13]

The PI3K/AKT/mTOR Signaling Pathway and Points of Inhibition by 2-Morpholinoisonicotinonitrile (PI-103)

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) S6K S6K mTORC1->S6K Activates FourEBP1 4E-BP1 mTORC1->FourEBP1 Inhibits CellGrowth Cell Growth & Proliferation S6K->CellGrowth FourEBP1->CellGrowth Inhibitor 2-Morpholinoisonicotinonitrile (PI-103) Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: PI3K/AKT/mTOR pathway showing inhibition points.

Protocol: Western Blot for Assessing On-Target PI3K/mTOR Inhibition

Objective: To determine the dose-dependent effect of 2-Morpholinoisonicotinonitrile on the phosphorylation of key downstream effectors of the PI3K/mTOR pathway.

Materials:

  • Cell line of interest (e.g., U87MG glioma cells)

  • Complete cell culture medium

  • 2-Morpholinoisonicotinonitrile (or PI-103) stock solution (e.g., 10 mM in DMSO)

  • DMSO (vehicle control)

  • PBS (phosphate-buffered saline)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (see table below)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Recommended Primary Antibodies:

Antibody TargetPhosphorylation Site
p-AktSer473
p-AktThr308
Total Akt
p-S6 Ribosomal ProteinSer235/236
Total S6 Ribosomal Protein
p-4E-BP1Thr37/46
Total 4E-BP1
GAPDH or β-actin(Loading Control)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Treatment:

    • Prepare serial dilutions of 2-Morpholinoisonicotinonitrile in complete medium. A suggested concentration range is 0.01, 0.1, 1, 5, and 10 µM.

    • Include a vehicle control (DMSO) at the highest concentration used for the compound.

    • Aspirate the medium from the cells and replace it with the treatment medium.

    • Incubate for a predetermined time (e.g., 2 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Western Blotting:

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Add ECL detection reagent to the membrane.

    • Image the blot using a chemiluminescence imaging system.

Expected Results: A dose-dependent decrease in the phosphorylation of Akt, S6, and 4E-BP1 should be observed with increasing concentrations of 2-Morpholinoisonicotinonitrile, while the total protein levels remain unchanged. This confirms on-target inhibition of the PI3K/mTOR pathway.

References

  • Fan, Q., et al. (2006). A dual PI3 kinase/mTOR inhibitor reveals emergent efficacy in glioma. Cancer Cell, 9(5), 341-349.
  • Zou, Z., et al. (2009). PI-103, a dual inhibitor of Class IA phosphatidylinositide 3-kinase and mTOR, has antileukemic activity in AML. Leukemia, 23(7), 1266-1275.
  • Antolin, A. A., et al. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research.
  • Maurya, A. K., & Vinayak, M. (2016). PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide. PLoS ONE, 11(8), e0160686.
  • Mladenov, E., et al. (2021). Impeding the NHEJ Pathway for Overcoming Radioresistance in the Context of Precision Radiotherapy of Cancer. Cancers, 13(22), 5769.
  • Hancock, M. K., et al. (2008).
  • Lo, I., et al. (2015). Molecular effects of inhibition with PI-103 on the PI3K signaling pathway: a study using magnetic resonance spectroscopy. Molecular Cancer, 14, 163.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). PI-103. Retrieved from [Link]

  • Janku, F., et al. (2013). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. American journal of cancer research, 3(1), 12–26.
  • Mandal, S., & Ghosh, A. (2022). Special Issue : PI3K/AKT/mTOR Signaling Network in Human Health and Diseases. International Journal of Molecular Sciences, 23(19), 11778.
  • Wikipedia. (2023, December 1). PI3K/AKT/mTOR pathway. In Wikipedia. Retrieved January 27, 2026, from [Link]

  • Wang, Y., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of molecular modeling, 22(4), 86.
  • Spriano, F., et al. (2020). Is There a Role for Dual PI3K/mTOR Inhibitors for Patients Affected with Lymphoma?. Cancers, 12(9), 2459.
  • Berndt, A., et al. (2010). Structural Determinants of Isoform Selectivity in PI3K Inhibitors. Journal of medicinal chemistry, 53(1), 21–51.
  • Storch, K., et al. (2012). Opposite effects of the triple target (DNA-PK/PI3K/mTOR) inhibitor PI-103 on the radiation sensitivity of glioblastoma cell lines proficient and deficient in DNA-PKcs. DNA repair, 11(11), 903–910.
  • PubChem. (n.d.). 3-(4-(4-Morpholinyl)pyrido(3',2':4,5)furo(3,2-d)pyrimidin-2-yl)phenol. Retrieved from [Link]

  • Anastassiadis, T., et al. (2011). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.
  • Zhang, X., et al. (2022). Discovery of the First Potent PI3K/mTOR Dual-Targeting PROTAC Degrader for Efficient Modulation of the PI3K/AKT/mTOR Pathway. Journal of Medicinal Chemistry, 65(23), 15723–15743.
  • Wang, Y., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 86.
  • Kun, B., et al. (2009). Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. Journal of biomolecular screening, 14(2), 154–165.
  • Spath, V., et al. (2022). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Cancers, 14(15), 3768.
  • Li, Y., et al. (2021). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Pharmacology, 12, 731325.
  • Bain, J., et al. (2007). Encountering unpredicted off-target effects of pharmacological inhibitors. Biochemical Journal, 408(3), 297–315.
  • Zunder, E. R., et al. (2008). Binding and selectivity studies of phosphatidylinositol 3-kinase (PI3K) inhibitors. Bioorganic & medicinal chemistry, 16(8), 4617–4627.
  • Shelton, J. G., et al. (2012). Dual PI3K/mTOR Inhibitors: Does p53 Modulate Response?. Clinical Cancer Research, 18(23), 6299–6301.
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Wikipedia. (2023, November 29). Phosphoinositide 3-kinase inhibitor. In Wikipedia. Retrieved January 27, 2026, from [Link]

  • Knight, Z. A., & Shokat, K. M. (2007). Chemical genetics: a tool for probing kinase signaling and function. Accounts of chemical research, 40(6), 412–421.
  • Yang, H., et al. (2013). 4JT6: structure of mTORDeltaN-mLST8-PI-103 complex. RCSB PDB. [Link]

  • OncLive. (2018, August 22). Role of PI3K Inhibitors in HR+ Metastatic Breast Cancer [Video]. YouTube. [Link]

  • El-Gamal, M. I., et al. (2021). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. Cancers, 13(13), 3178.
  • Knight, Z. A., et al. (2007). Dissecting Isoform Selectivity of PI3 Kinase Inhibitors. The Role of Non-conserved Residues in the Catalytic Pocket. The Journal of biological chemistry, 282(16), 12100–12109.
  • Grabenbauer, F., et al. (2016). Dual PI3K- and mTOR-inhibitor PI-103 can either enhance or reduce the radiosensitizing effect of the Hsp90 inhibitor NVP-AUY922 in tumor cells. Oncotarget, 7(25), 37947–37963.

Sources

Troubleshooting

Technical Support Center: Improving the Bioavailability of 2-Morpholinoisonicotinonitrile Formulations

< Welcome to the technical support center for 2-Morpholinoisonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals actively working on this compound.

Author: BenchChem Technical Support Team. Date: February 2026

<

Welcome to the technical support center for 2-Morpholinoisonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals actively working on this compound. Here, we address common experimental challenges with in-depth, scientifically grounded solutions. Our goal is to provide not just protocols, but the reasoning behind them, empowering you to make informed decisions in your formulation development process.

Section 1: Compound Fundamentals & Initial Hurdles

This section addresses the foundational physicochemical properties of 2-Morpholinoisonicotinonitrile and the primary reasons its oral bioavailability is often limited.

FAQ: What are the key physicochemical properties of 2-Morpholinoisonicotinonitrile?

2-Morpholinoisonicotinonitrile is a small molecule with the chemical formula C10H11N3O. While specific experimental data for this exact molecule is sparse in public literature, we can infer properties from its structure which are critical for formulation development.

Data Presentation: Predicted Physicochemical Properties of 2-Morpholinoisonicotinonitrile

Property Predicted Value/Range Implication for Formulation
Molecular Weight ~189.22 g/mol Low molecular weight is generally favorable for permeability.
logP (Lipophilicity) 1.0 - 2.5 (Predicted) Moderate lipophilicity suggests it may fall into BCS Class II.
Aqueous Solubility Low (Predicted) This is the primary barrier to oral absorption and bioavailability.
pKa (Predicted) Basic (Pyridine N) Solubility will be pH-dependent, likely higher in acidic conditions (stomach).

| Crystalline Form | Likely a stable crystal | High crystal lattice energy can further limit the dissolution rate.[1] |

These properties strongly suggest that 2-Morpholinoisonicotinonitrile is a Biopharmaceutics Classification System (BCS) Class II compound: high permeability, low solubility. For these compounds, the rate-limiting step for absorption is drug dissolution in the gastrointestinal fluids.[2][3]

FAQ: Why is the bioavailability of 2-Morpholinoisonicotinonitrile a significant challenge?

The primary challenge stems from its predicted low aqueous solubility.[1][4] For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the fluids of the gastrointestinal (GI) tract. Poor solubility leads to a slow dissolution rate, meaning only a small fraction of the administered dose is available for absorption, resulting in low and variable bioavailability.[4][5] This is a common hurdle for over 70% of new chemical entities in the drug development pipeline.[6]

Section 2: Troubleshooting Common Formulation Issues

This section provides a problem-and-solution approach to the most frequent challenges encountered during the formulation of 2-Morpholinoisonicotinonitrile.

Problem 1: My initial formulation exhibits a very slow in vitro dissolution profile.

Q: What are the primary causes for a slow dissolution rate, and what is the first step to address it?

A: A slow dissolution rate for a crystalline, poorly soluble compound like 2-Morpholinoisonicotinonitrile is primarily caused by two factors: 1) low intrinsic solubility and 2) a small surface area available for the solvent to act upon. The first and most direct strategy to improve the dissolution rate—without chemically modifying the molecule—is to increase the surface area through particle size reduction.[7][8]

Q: How can I effectively reduce particle size to improve the dissolution rate?

A: Micronization (reducing particles to the 1-10 micron range) and nanonization (reducing particles to below 1000 nm) are the key mechanical methods.[7][8] Creating a nanosuspension is a highly effective approach.[9][10] Nanosuspensions consist of pure, poorly water-soluble drug particles suspended in a dispersion medium, stabilized by surfactants or polymers.[9] This technique dramatically increases the surface area, which can enhance dissolution velocity and saturation solubility.[11]

Experimental Protocols: Preparation of a Nanosuspension via Wet Media Milling

This protocol provides a standard starting point for producing a nanosuspension.

  • Preparation of Dispersion Medium:

    • Prepare a 1% (w/v) solution of a suitable stabilizer (e.g., Poloxamer 188 or a combination of HPMC and SLS) in purified water.

    • Stir until fully dissolved. The choice of stabilizer is critical to prevent particle agglomeration.[12]

  • Slurry Formation:

    • Disperse 5% (w/v) of 2-Morpholinoisonicotinonitrile powder into the stabilizer solution.

    • Stir with a magnetic stirrer for 30 minutes to ensure the powder is fully wetted.

  • Milling Process:

    • Transfer the slurry to a laboratory-scale media mill containing yttria-stabilized zirconium oxide beads (0.5 mm diameter).

    • Mill at a speed of 2000 RPM for 4-6 hours. Maintain a temperature below 10°C using a cooling jacket to prevent thermal degradation.

  • Separation & Characterization:

    • Separate the milled nanosuspension from the milling media via sieving.

    • Characterize the resulting particle size and distribution using Dynamic Light Scattering (DLS). The target is a mean particle size of <500 nm with a Polydispersity Index (PDI) of <0.3.

Mandatory Visualization: Nanosuspension Workflow

G cluster_prep Preparation Phase cluster_process Processing Phase cluster_output Output & QC Bulk_API Bulk 2-Morpholino- isonicotinonitrile (API) Slurry API Slurry Bulk_API->Slurry Stabilizer Stabilizer Solution (e.g., Poloxamer 188) Stabilizer->Slurry Media_Mill Wet Media Milling Slurry->Media_Mill Milling Nanosuspension Nanosuspension Media_Mill->Nanosuspension Separation DLS Particle Size Analysis (DLS) Nanosuspension->DLS Characterization G cluster_formulation Formulation State cluster_dissolution In GI Fluid ASD Amorphous Solid Dispersion (ASD) Supersaturated Supersaturated Solution ASD->Supersaturated Rapid Dissolution API Polymer Polymer Matrix Polymer->Supersaturated Inhibits Precipitation Absorption Absorption into Bloodstream Supersaturated->Absorption Increased Driving Force for Permeation

Caption: ASDs create a supersaturated state, enhancing absorption.

Data Presentation: Expected Dissolution Improvement with ASD

Formulation Type Maximum Concentration (µg/mL) Time to Max Concentration (min)
Crystalline API 15 120
Physical Mixture (API + Polymer) 20 90

| ASD (25% Drug Load) | 150 | 15 |

Q: When should I consider a Lipid-Based Formulation (LBF)?

A: An LBF is an excellent alternative or complementary strategy, particularly for lipophilic compounds. [13][14]These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), keep the drug dissolved in a lipid/surfactant mixture. [15]Upon contact with aqueous GI fluids, they spontaneously form a fine oil-in-water emulsion, presenting the drug in a solubilized state ready for absorption. [16] Consider an LBF when:

  • The drug has high lipophilicity (logP > 3).

  • You observe food effects (bioavailability increases with a high-fat meal).

  • ASD approaches show issues with physical stability or require very low drug loading.

Section 3: Analytical & Characterization Troubleshooting

This section focuses on issues that arise during the analysis and characterization of your developed formulations.

Q: How do I confirm that my ASD is truly amorphous?

A: This is a critical validation step. No single technique is sufficient; a combination is required for authoritative confirmation.

  • Powder X-ray Diffraction (PXRD): This is the gold standard. A crystalline material will produce sharp Bragg peaks. An amorphous material will show a broad, diffuse "halo" with no distinct peaks. [17][18][19]* Differential Scanning Calorimetry (DSC): Amorphous materials exhibit a glass transition (Tg), a step-change in the heat flow curve. [20][19]In contrast, a crystalline form will show a sharp melting endotherm (Tm). The absence of a Tm and the presence of a single Tg for the ASD confirms its amorphous nature. [17][18] Q: My in vitro dissolution results for my ASD are excellent, but my in vivo bioavailability is still poor. What could be the cause?

A: This discrepancy between in vitro and in vivo results (poor IVIVC) is a common and complex problem. [21][22][23]The cause often lies in the dynamic environment of the GI tract, which is not fully replicated in simple dissolution tests.

G Start Poor IVIVC Observed: Good In Vitro, Poor In Vivo Precipitation Did the drug precipitate in the GI tract? Start->Precipitation Check for 'Spring and Parachute' Failure Metabolism Is the drug a substrate for gut wall metabolism (e.g., CYP3A4)? Precipitation->Metabolism No Solution_Polymer Solution: Optimize precipitation-inhibiting polymer in ASD. Precipitation->Solution_Polymer Yes Efflux Is the drug a substrate for efflux transporters (e.g., P-gp)? Metabolism->Efflux No Solution_Metabolism Solution: Co-administer with an inhibitor (in preclinical models). Metabolism->Solution_Metabolism Yes Solution_Efflux Solution: Formulate with excipients that inhibit efflux transporters. Efflux->Solution_Efflux Yes

Sources

Optimization

Troubleshooting inconsistent results in 2-Morpholinoisonicotinonitrile biological assays

A Guide to Consistent and Reliable Biological Assay Results Welcome to the technical support center for 2-Morpholinoisonicotinonitrile. This guide is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Consistent and Reliable Biological Assay Results

Welcome to the technical support center for 2-Morpholinoisonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the generation of reproducible, high-quality data. As Senior Application Scientists, we have compiled field-proven insights and best practices to help you navigate the complexities of working with this small molecule inhibitor.

Frequently Asked Questions (FAQs)

Q1: My IC₅₀ values for 2-Morpholinoisonicotinonitrile are highly variable between experiments. What is the primary cause?

This is a frequent and critical issue when working with small molecule inhibitors. Inconsistent potency measurements often stem from three core physicochemical properties of the compound itself: solubility, stability, and aggregation.

  • Causality - Solubility: 2-Morpholinoisonicotinonitrile, like many heterocyclic small molecules, may have limited aqueous solubility. If the compound precipitates in your assay buffer, its effective concentration will be lower and more variable than intended. This is a common source of artificially high and inconsistent IC₅₀ values. Hydrophobic compounds can also present solubility challenges.[1]

    • Recommendation: Always prepare a high-concentration stock solution in an appropriate organic solvent like 100% DMSO.[2] When making working dilutions in aqueous assay buffers, ensure the final concentration of the organic solvent is low (typically ≤0.5%) and consistent across all samples, including controls. Visually inspect your final dilutions for any signs of precipitation (cloudiness or particulates).

  • Causality - Stability: The chemical integrity of 2-Morpholinoisonicotinonitrile must be maintained under your specific experimental conditions.[1] Degradation can occur due to factors like pH, temperature, light exposure, or repeated freeze-thaw cycles of stock solutions.[3] An unstable compound means you are testing a mixture of the active molecule and its inactive degradation products, leading to a loss of potency over time.

    • Recommendation: Aliquot your DMSO stock solutions upon receipt to minimize freeze-thaw cycles.[2] Conduct a simple stability test by pre-incubating the compound in your final assay buffer for the full duration of your experiment and then comparing its activity to a freshly prepared sample.

  • Causality - Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes, leading to false-positive results or steep, difficult-to-interpret dose-response curves. This is a classic artifact in drug discovery.

    • Recommendation: We strongly advise including a non-ionic detergent, such as 0.01% Triton X-100, in your assay buffer. This helps to prevent compound aggregation and ensures that the observed inhibition is due to specific binding to the target. Dose-dependent activity should be evident when using a range of concentrations.[1]

Troubleshooting Workflow for Inconsistent Results

The following workflow provides a systematic approach to diagnosing the root cause of variability in your assays.

G start Inconsistent Results Observed compound_check Step 1: Verify Compound Integrity start->compound_check solubility Is compound fully soluble? (Visual inspection, DLS) compound_check->solubility stability Is compound stable in buffer? (Pre-incubation test) solubility->stability Yes remediate_solubility Remediation: - Remake stock solution - Test alternative solvents - Sonicate/Vortex solubility->remediate_solubility No aggregation Is aggregation a risk? (Add 0.01% Triton X-100) stability->aggregation Yes remediate_stability Remediation: - Use fresh aliquots - Minimize pre-incubation - Store at -80°C stability->remediate_stability No assay_check Step 2: Scrutinize Assay Parameters aggregation->assay_check No/Addressed remediate_aggregation Remediation: - Always include detergent - Work at lower concentrations aggregation->remediate_aggregation Yes controls Are controls (pos/neg/vehicle) behaving as expected? assay_check->controls conditions Are assay conditions optimal? ([Substrate] ≈ Km) controls->conditions Yes remediate_controls Remediation: - Check reagent integrity - Verify instrument settings - Review protocol controls->remediate_controls No off_target_check Step 3: Investigate Biological Mechanism conditions->off_target_check Yes remediate_conditions Remediation: - Re-run kinetic studies - Titrate enzyme/substrate conditions->remediate_conditions No pains Is it a PAINS artifact? (Check structure, promiscuity) off_target_check->pains remediate_pains Remediation: - Perform counter-screens - Test orthogonal assays - Consult medicinal chemist pains->remediate_pains Yes success Results are now Consistent pains->success No remediate_solubility->compound_check remediate_stability->compound_check remediate_aggregation->compound_check remediate_controls->assay_check remediate_conditions->assay_check remediate_pains->off_target_check G cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays biochem_assay Primary Enzymatic Assay (e.g., Kinase Glo) kinase_panel Broad Kinase Selectivity Panel (>100 Kinases) biochem_assay->kinase_panel Confirms Selectivity orthogonal_biochem Orthogonal Biochemical Assay (e.g., HTRF, AlphaScreen) biochem_assay->orthogonal_biochem Confirms Mechanism target_engagement Target Engagement Assay (e.g., CETSA, NanoBRET) biochem_assay->target_engagement Confirms Cellular Action phenotypic_assay Phenotypic Assay (e.g., Cell Viability, Migration) target_engagement->phenotypic_assay Links to Function

Caption: A validation strategy to confirm specific biological activity.

Protocols & Data Tables

Protocol 1: Preparation of Stock and Working Solutions

This protocol is designed to minimize solubility and stability issues. Always adhere to good laboratory practices, including the use of appropriate personal protective equipment (PPE). [4][5][6]

  • Stock Solution Preparation (10 mM in 100% DMSO): a. Centrifuge the vial of 2-Morpholinoisonicotinonitrile powder at 1,000 x g for 3 minutes to pellet the material. [2] b. Under a chemical fume hood, add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. c. Vortex thoroughly for 5-10 minutes. If necessary, gently warm the solution to 37°C or sonicate to ensure complete dissolution. d. Visually confirm that no solid particles remain. e. Aliquot the stock solution into small, single-use volumes in tightly sealed tubes. Store at -20°C or -80°C, protected from light.

  • Working Solution Preparation: a. Thaw a single aliquot of the 10 mM stock solution immediately before use. b. Perform serial dilutions in 100% DMSO to create intermediate stocks. Do not perform serial dilutions directly in aqueous buffer, as this will lead to inconsistent DMSO concentrations and potential precipitation. c. For the final step, dilute the intermediate DMSO stocks into your final assay buffer. Ensure the final DMSO concentration is identical across all experimental and control wells and does not exceed 0.5%. d. Mix the final working solution thoroughly by gentle vortexing or inversion.

Table 1: Compound Handling and Storage Summary
ParameterRecommendationRationale
Primary Solvent 100% Anhydrous DMSOMaximizes solubility and stability for long-term storage.
Stock Concentration 1-10 mMA standard range that balances solubility with the ease of making working dilutions.
Storage (DMSO Stock) -20°C to -80°C, AliquotedPrevents degradation from repeated freeze-thaw cycles. [3]
Storage (Aqueous Dilutions) Prepare fresh, use immediatelyThe compound is likely less stable in aqueous media; avoid storing diluted solutions. [1]
Final Assay [DMSO] ≤0.5%Minimizes solvent effects on the biological target and assay components.
Assay Buffer Additive 0.01% Triton X-100 (or similar)Prevents compound aggregation, a common source of non-specific inhibition artifacts.

References

  • Giamarellos-Bourboulis, E. J., et al. (2004). Macrolide antibiotics as immunomodulatory medications: proposed mechanisms of action. PubMed Central. [Link]

  • Gentsch, B., et al. (2018). Innate Immune Response and Off-Target Mis-splicing Are Common Morpholino-Induced Side Effects in Xenopus. NIH. [Link]

  • Al-Ostath, S., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. NIH. [Link]

  • Dai, Y., et al. (2013). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • Zhang, N., et al. (2021). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. [Link]

  • Donahue, D., et al. (1987). Mechanisms of action of two new immunomodulators. PubMed. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. [Link]

  • Makawana, J. A., et al. (2011). Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives. ResearchGate. [Link]

  • van Eerdenbrugh, B., et al. (2019). Hybridization-mediated off-target effects of splice-switching antisense oligonucleotides. Nucleic Acids Research. [Link]

  • Health and Safety Authority. (n.d.). Managing Exposure to Biological Agents in Laboratories. [Link]

  • Blagden, N., et al. (2018). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Pharmaceutics. [Link]

  • ResearchGate. (2016). morpholine antimicrobial activity. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-(N-Morpholino)-ethane sulphonic acid. [Link]

  • NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. [Link]

  • Quimivita. (n.d.). Best practices for handling chemical reagents to prevent cross-contamination. [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. [Link]

  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

  • MDPI. (2022). Stability, Antioxidant Activity and Intestinal Permeation of Oleuropein Inclusion Complexes with Beta-Cyclodextrin and Hydroxypropyl-Beta-Cyclodextrin. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. [Link]

  • MDPI. (2021). Biological Activity Evaluation and In Silico Studies of Polyprenylated Benzophenones from Garcinia celebica. [Link]

  • MB - About. (n.d.). Assay Troubleshooting. [Link]

  • The Art of Healthy Living. (2024). 4 Protocols For Handling Biological Materials Safely. [Link]

  • NIH. (2019). Hybridization-mediated off-target effects of splice-switching antisense oligonucleotides. [Link]

  • MDPI. (n.d.). Special Issue : Design and Synthesis of Small Molecule Kinase Inhibitors. [Link]

  • ACS Publications. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. [Link]

  • PubMed. (2024). Biological activity of natural 2-quinolinones. [Link]

  • YouTube. (2024). An Off-Target Effect in Genome Editing Defined. [Link]

  • University of Glasgow. (n.d.). Controlling Risks of Work with Biological Agents and Hazards. [Link]

  • PubMed Central. (n.d.). Method for Identifying Small Molecule Inhibitors of the Protein-protein Interaction Between HCN1 and TRIP8b. [Link]

  • NIH. (2012). Assay Development for Protein Kinase Enzymes. [Link]

Sources

Troubleshooting

Part 1: Frequently Asked Questions (FAQs) - Understanding the Toxicological Profile

Answering the urgent need for actionable safety data, this Technical Support Center provides a comprehensive guide to understanding and mitigating the potential in vivo toxicity of 2-Morpholinoisonicotinonitrile. As a Se...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the urgent need for actionable safety data, this Technical Support Center provides a comprehensive guide to understanding and mitigating the potential in vivo toxicity of 2-Morpholinoisonicotinonitrile. As a Senior Application Scientist, my goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to navigate the challenges of preclinical safety assessment for this novel compound.

Given the absence of specific public toxicity data for 2-Morpholinoisonicotinonitrile, this guide is built upon established principles of toxicology and drug metabolism, focusing on the compound's structural motifs: the morpholine ring and the isonicotinonitrile moiety. We will deconstruct the molecule to predict its metabolic fate, identify potential liabilities, and provide proactive, testable strategies to minimize adverse outcomes in your in vivo experiments.

This document is structured to serve as both a knowledge base and a practical troubleshooting resource, empowering you to design safer, more effective studies.

This section addresses the most common preliminary questions regarding the potential toxicity of 2-Morpholinoisonicotinonitrile, based on its chemical structure.

Q1: What are the primary metabolic pathways likely to affect 2-Morpholinoisonicotinonitrile?

A1: The metabolism of 2-Morpholinoisonicotinonitrile is likely governed by two main enzymatic systems due to its heterocyclic nature: the Cytochrome P450 (CYP) family and Aldehyde Oxidase (AO).[1][2][3]

  • Cytochrome P450 (CYP) Enzymes: These are the primary drivers of Phase I oxidative metabolism for a vast number of xenobiotics.[3] For this molecule, CYPs (e.g., CYP1A1, 1B1) could potentially oxidize the pyridine ring or the morpholine ring.[4][5]

  • Aldehyde Oxidase (AO): AO is a cytosolic enzyme with broad substrate specificity, particularly for aza-heterocycles (like the pyridine ring in isonicotinonitrile).[2][6] Its role has become increasingly recognized in drug metabolism, especially for compounds designed to be stable against CYP-mediated metabolism.[1]

Q2: What are the potential toxic metabolites of concern?

A2: The primary concern stems from the metabolism of the nitrile group and the potential for bioactivation of the heterocyclic rings.

  • Cyanide Release: While the nitrile group is a common pharmacophore, its metabolism can sometimes lead to the release of cyanide, a potent mitochondrial toxin.[7] This typically occurs through oxidative metabolism at the carbon atom to which the nitrile is attached. However, positioning the nitrile on a fully substituted carbon can prevent this pathway.[7]

  • Reactive Intermediates: Oxidative metabolism of the pyridine or morpholine rings can lead to the formation of electrophilic intermediates.[8] These reactive species can form covalent adducts with cellular macromolecules like proteins and DNA, leading to idiosyncratic drug toxicity.

  • Hydroxylated Metabolites: CYP-mediated hydroxylation can produce metabolites with altered pharmacological activity or their own toxicity profiles.[3]

Q3: What specific toxicities should we be monitoring for in our in vivo studies?

A3: Based on the metabolism of related heterocyclic and nitrile-containing compounds, researchers should be vigilant for:

  • Hepatotoxicity: The liver is the primary site of metabolism for most xenobiotics and is rich in both CYP and AO enzymes, making it a frequent target for drug-induced injury.[2][9] Monitor liver enzymes (ALT, AST) and conduct histopathology.

  • Nephrotoxicity: The kidneys are crucial for filtering and excreting metabolites. Toxic or reactive intermediates can damage renal tubules. Monitor serum creatinine and BUN.

  • Cardiovascular Toxicity: Some heterocyclic drugs have been associated with cardiovascular side effects. Monitor cardiovascular parameters in telemetry-equipped animals where appropriate.

  • Neurotoxicity: While less predicted from the structure alone, any CNS-penetrant compound warrants observation for clinical signs of neurotoxicity (e.g., tremors, ataxia, seizures).

Part 2: Troubleshooting Guide - Addressing Observed Toxicity

This section is designed for researchers who are already encountering adverse events in their in vivo studies.

Q: We are observing acute, dose-limiting toxicity shortly after administration. What is the likely cause and what are our immediate troubleshooting steps?

A: Acute toxicity is often linked to high peak plasma concentrations (Cmax) that overwhelm the body's clearance and detoxification mechanisms.

Immediate Causality Check: The primary suspect is either direct off-target pharmacology of the parent compound at high concentrations or the rapid formation of a toxic metabolite.

Troubleshooting Workflow:

  • Characterize Pharmacokinetics (PK): Run a preliminary PK study at a well-tolerated dose and the lowest toxic dose. A high Cmax and rapid clearance would support a toxicity issue related to metabolic turnover.

  • Reduce Cmax via Formulation: The most direct strategy is to alter the formulation to slow down absorption.[10]

    • Switch from Solution to Suspension: If you are dosing with a solution, switching to a micronized suspension can slow dissolution and absorption, blunting the Cmax.[11]

    • Incorporate Viscosity Modifiers: Adding agents like methylcellulose to your vehicle can slow gastric emptying and absorption.[11]

  • Fractionate the Dose: Instead of a single large dose, administer the same total daily dose in two or three smaller portions throughout the day to keep plasma concentrations below the toxic threshold.

Q: Our long-term studies show evidence of organ damage (e.g., elevated liver enzymes), but the compound was well-tolerated in acute studies. How do we address this?

A: This pattern suggests toxicity from the accumulation of a stable toxic metabolite or chronic target organ stress.

Troubleshooting Workflow:

  • In Vitro Metabolite Identification: Use in vitro systems like human liver microsomes (for CYPs) and cytosol (for AO) to identify the major metabolites. This is a critical step to understand what your in vivo system is being exposed to long-term.

  • Metabolic Enzyme Phenotyping: Determine which specific CYP or other enzymes are responsible for the metabolism of 2-Morpholinoisonicotinonitrile. This allows for more targeted mitigation strategies.

  • Co-administration of a Cytoprotective Agent: If reactive metabolite formation is suspected, co-administration of an antioxidant or a nucleophilic scavenger can mitigate the damage. N-acetylcysteine (NAC) is a classic agent used to replenish glutathione stores and directly scavenge reactive electrophiles.

Part 3: Proactive Mitigation Strategies & Protocols

This section provides detailed experimental designs to proactively minimize toxicity before it becomes a project-limiting factor.

Strategy 1: Modulating Metabolism with Enzyme Inhibitors

Scientific Rationale: By partially inhibiting the primary metabolic pathway, you can reduce the rate of formation of a putative toxic metabolite, allowing detoxification pathways to keep pace. This is a powerful diagnostic tool to confirm if metabolism is the cause of toxicity.

Key Enzymes and Potential Inhibitors

Enzyme FamilyPotential Role in MetabolismExample Inhibitor (For in vitro / preclinical use)
Cytochrome P450 Oxidation of pyridine and/or morpholine rings.[3][5]1-Aminobenzotriazole (ABT) - Broad-spectrum CYP inhibitor
Aldehyde Oxidase Oxidation of the aza-heterocyclic (pyridine) ring.[2]Raloxifene, Hydralazine - Known AO inhibitors

Experimental Protocol: Testing the Role of Metabolism in Toxicity

  • Objective: To determine if the in vivo toxicity of 2-Morpholinoisonicotinonitrile is mediated by its metabolism.

  • Animal Model: Male Sprague-Dawley rats (n=5 per group).

  • Study Design:

    • Group 1 (Vehicle Control): Administer the formulation vehicle only.

    • Group 2 (Compound Control): Administer 2-Morpholinoisonicotinonitrile at a known toxic dose (e.g., the Lowest Observed Adverse Effect Level - LOAEL).

    • Group 3 (Inhibitor Control): Administer the metabolic inhibitor (e.g., ABT) alone.

    • Group 4 (Test Group): Pre-treat with the metabolic inhibitor (e.g., ABT, 1 hour prior), then administer 2-Morpholinoisonicotinonitrile at the toxic dose.

  • Endpoints:

    • Clinical Observations: Monitor for signs of toxicity at regular intervals.

    • Bioanalysis: Collect satellite blood samples to confirm that the inhibitor successfully increased the exposure (AUC) of the parent compound.

    • Clinical Pathology & Histopathology: At the end of the study, collect blood for clinical chemistry (especially liver and kidney markers) and tissues for histopathological examination.

  • Interpretation of Results:

    • Toxicity Ameliorated: If Group 4 shows significantly less toxicity than Group 2 (despite having higher exposure to the parent drug), this is strong evidence that a metabolite is responsible for the toxicity.

    • Toxicity Unchanged or Worsened: If toxicity in Group 4 is similar to or worse than Group 2, the toxicity is likely caused by the parent compound itself.

Strategy 2: Formulation-Based Mitigation

Scientific Rationale: Modifying the formulation can alter the pharmacokinetic profile of a drug to minimize toxicity.[10] Reducing the Cmax/AUC ratio is a common goal, as high Cmax values can saturate metabolic enzymes and lead to off-target effects.[10]

Formulation Approaches to Consider

Formulation TypePrinciple of ActionBest For...
Aqueous Suspension Slower dissolution rate compared to a solution, leading to a lower Cmax.[11]Poorly soluble compounds; initial switch from a solution formulation.
Lipid-Based Formulation Can alter absorption pathways (e.g., lymphatic uptake), potentially reducing first-pass metabolism.Lipophilic compounds (ClogP > 3).[12]
Controlled-Release Polymer-based matrices or coatings that release the drug over an extended period.More advanced development; provides the most significant reduction in Cmax.

Part 4: Visualizations and Workflows

Diagram 1: Predicted Metabolic Pathways of 2-Morpholinoisonicotinonitrile

Caption: Predicted metabolic pathways for 2-Morpholinoisonicotinonitrile.

Diagram 2: Experimental Workflow for Toxicity Mitigation

cluster_groups Dosing Groups (n=5/group) cluster_endpoints Endpoints Start Toxicity Observed (e.g., at LOAEL) G1 Group 1: Vehicle Control G2 Group 2: Compound @ LOAEL G3 Group 3: Inhibitor Control G4 Group 4: Inhibitor + Compound ClinObs Clinical Observations G1->ClinObs PK Pharmacokinetics (PK) G2->ClinObs G3->ClinObs G4->ClinObs Analysis Analyze & Compare Groups ClinObs->Analysis ClinPath Clinical Pathology PK->Analysis Histo Histopathology ClinPath->Analysis Histo->Analysis Outcome1 Toxicity Mitigated: Metabolite-Driven Analysis->Outcome1 Outcome2 Toxicity Unchanged: Parent-Driven Analysis->Outcome2

Caption: Workflow for testing if toxicity is metabolite-driven.

References

  • Ferguson, M., & Fikes, J. (2014). Lessons learned from vivo-morpholinos: How to avoid vivo-morpholino toxicity. BioTechniques, 56(5), 237-244. [Link]

  • Ferguson, M., & Fikes, J. (2014). Lessons learned from vivo-morpholinos: How to avoid vivo-morpholino toxicity. PubMed. [Link]

  • Zhang, Y., et al. (2009). Characterization of the magnitude and mechanism of aldehyde oxidase-mediated nitric oxide production from nitrite. PubMed. [Link]

  • Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Park, B. K., et al. (1995). Changes in metabolism during toxicity tests. PubMed. [Link]

  • Iimoto, D. Y., et al. (2016). Aryl Morpholino Triazenes Inhibit Cytochrome P450 1A1 and 1B1. PubMed. [Link]

  • Kato, Y., et al. (2004). Detoxification of carcinogenic aromatic and heterocyclic amines by enzymatic reduction of the N-hydroxy derivative. PubMed. [Link]

  • Sankhala, K., et al. (2009). The emerging safety profile of mTOR inhibitors, a novel class of anticancer agents. PubMed. [Link]

  • Shargel, L., & Yu, A. B. (2009). Formulation approaches in mitigating toxicity of orally administrated drugs. PubMed. [Link]

  • Sjerks, F., et al. (2023). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]

  • Billings, R. E., & Tephly, T. R. (1979). Studies on methanol toxicity and formate metabolism in isolated hepatocytes. The role of methionine in folate-dependent reactions. PubMed. [Link]

  • Various Authors. (2014). Formulation Strategies for High Dose Toxicology Studies: Case Studies. ResearchGate. [Link]

  • Various Authors. (n.d.). Enzymatic pathways for hydrolysis of nitriles. ResearchGate. [Link]

  • Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology. [Link]

  • Tani, T., et al. (2025). Pharmacokinetics, Tolerability, and Biomarker Profile of the Neurokinin 3 Receptor Antagonist Fezolinetant in Healthy Japanese Individuals. PubMed. [Link]

  • Terao, M., et al. (2015). The role of aldehyde oxidase in drug metabolism. ResearchGate. [Link]

  • Ferguson, M., & Fikes, J. (2014). Lessons Learned From Vivo-Morpholinos: How to Avoid Vivo-Morpholino Toxicity. ResearchGate. [Link]

  • Foti, R. S., & Dalvie, D. K. (2016). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Sanoh, S., et al. (2019). Aldehyde oxidase and its role as a drug metabolizing enzyme. PubMed. [Link]

  • Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research. [Link]

  • MacFaul, P., et al. (2009). A simple in vitro assay for assessing the reactivity of nitrile containing compounds. ResearchGate. [Link]

  • Maeda, K., et al. (2021). Safety Profile Based on Concordance of Nonclinical Toxicity and Clinical Adverse Drug Reactions for Blood Cancer Drugs Approved in Japan. Biological and Pharmaceutical Bulletin. [Link]

  • Mahmoud, A. R. (2025). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate. [Link]

  • Croom, E. L., et al. (2023). Evaluation of Metabolism of a Defined Pesticide Mixture through Multiple In Vitro Liver Models. MDPI. [Link]

  • Turski, M. P., et al. (2015). On the toxicity of kynurenic acid in vivo and in vitro. Pharmacological Reports. [Link]

  • Wikipedia contributors. (n.d.). Serotonin–norepinephrine reuptake inhibitor. Wikipedia. [Link]

  • Various Authors. (2025). Toxicological and Metabolic Consequences of Methanol Poisoning. ResearchGate. [Link]

  • Ogilvie, B., & Kazmi, F. (2013). XenoTech Webinar: Aldehyde Oxidase - Why In Vitro Absolute Activity Doesn't Matter. XenoTech. [Link]

  • Neumann, H. G. (n.d.). Major metabolic activation and detoxification pathways of aromatic amines. ResearchGate. [Link]

  • Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Various Authors. (2025). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. International Journal of Advances in Engineering and Management. [Link]

  • Hughes, J. D., et al. (2008). A simple model to solve a complex drug toxicity problem. Future Medicinal Chemistry. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. [Link]

  • El-Subbagh, H. I., & El-Emam, A. A. (1994). In vitro metabolism of aromatic nitriles. PubMed. [Link]

  • Various Authors. (2019). P450 Enzyme System (Inducers, Inhibitors, & Subtypes). YouTube. [Link]

  • Catalent Pharma Solutions. (2018). The Importance of Formulation Design in Oral GLP Toxicology Studies. Catalent. [Link]

  • Various Authors. (2019). Heterocycles in Medicinal Chemistry. Molecules. [Link]

  • Miller, R. R., et al. (1983). The role of metabolism in 2-methoxyethanol-induced testicular toxicity. PubMed. [Link]

  • Zhang, Y., et al. (2009). Characterization of the Magnitude and Mechanism of Aldehyde Oxidase-mediated Nitric Oxide Production from Nitrite. Journal of Biological Chemistry. [Link]

  • Wang, D., et al. (2019). Ni-catalyzed reductive decyanation of nitriles with ethanol as the reductant. RSC Publishing. [Link]

  • Dalle-Molle, R., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. [Link]

Sources

Optimization

Technical Support Center: Overcoming Resistance to Morpholino-Containing PI3K Inhibitors in Cancer Cell Lines

Welcome to the technical support center for researchers investigating morpholino-containing PI3K inhibitors, such as 2-Morpholinoisonicotinonitrile and related compounds. This guide is designed to provide in-depth troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers investigating morpholino-containing PI3K inhibitors, such as 2-Morpholinoisonicotinonitrile and related compounds. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) to address the experimental challenges associated with acquired resistance to this class of therapeutic agents in cancer cell lines. As many pan-Class I PI3K inhibitors share a common mechanism of action, this guide will draw upon established principles from well-characterized morpholino-containing compounds like NVP-BKM120 (Buparlisib) and related molecules like GDC-0941 (Pictilisib).

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent driver of oncogenesis.[1][2] Consequently, inhibitors targeting this pathway have become a focal point of cancer research. However, the development of drug resistance remains a significant clinical and preclinical challenge.[3][4] This guide will equip you with the knowledge to anticipate, identify, and investigate these resistance mechanisms in your own research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of morpholino-containing PI3K inhibitors and the emergence of resistance.

Q1: What is the primary mechanism of action for 2-Morpholinoisonicotinonitrile and related compounds?

A1: 2-Morpholinoisonicotinonitrile and similar molecules, like NVP-BKM120, are potent pan-Class I PI3K inhibitors.[5] This means they target all Class IA PI3K isoforms (p110α, β, and δ).[6] By inhibiting PI3K, these compounds block the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical secondary messenger. This, in turn, prevents the activation of downstream effectors such as Akt and mTOR, leading to decreased cell proliferation and increased apoptosis in cancer cells with a dependency on this pathway.[2][5]

Q2: My cancer cell line, which was initially sensitive to the inhibitor, is now showing reduced responsiveness. What are the likely causes?

A2: This is a classic case of acquired resistance. The underlying mechanisms are diverse and can involve genetic, epigenetic, and adaptive changes within the cancer cells.[7][8] Common mechanisms include:

  • Reactivation of the PI3K/Akt/mTOR pathway: This can occur through secondary mutations in PIK3CA or loss of function of the tumor suppressor PTEN.[9]

  • Activation of bypass signaling pathways: Cancer cells can compensate for PI3K inhibition by upregulating parallel signaling cascades, such as the MAPK/ERK pathway.[10][11]

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, like P-glycoprotein (P-gp), can actively pump the inhibitor out of the cell, reducing its intracellular concentration.[12]

  • Alterations in drug metabolism: Cancer cells can develop the ability to metabolize and inactivate the drug more efficiently.[8]

  • Influence of the tumor microenvironment: Factors secreted by stromal cells in the tumor microenvironment can promote resistance. For example, macrophages can confer resistance to GDC-0941 through NF-κB signaling.[3]

Q3: How can I confirm that my cell line has developed resistance?

A3: A multi-pronged approach is recommended to definitively establish and characterize resistance:

  • Dose-Response Curve Shift: Perform a cell viability assay (e.g., MTS, CellTiter-Glo®) comparing the parental (sensitive) and suspected resistant cell lines across a range of inhibitor concentrations. A rightward shift in the IC50 value for the resistant line is a primary indicator.

  • Western Blot Analysis: Assess the phosphorylation status of key downstream effectors of the PI3K pathway, such as Akt (at Ser473 and Thr308) and S6 ribosomal protein. In resistant cells, you may observe a restoration of phosphorylation at these sites in the presence of the inhibitor, indicating pathway reactivation.

  • Long-term Colony Formation Assay: This assay provides a measure of the cells' ability to proliferate and form colonies over an extended period in the presence of the drug. Resistant cells will form more and larger colonies compared to sensitive cells at the same inhibitor concentration.

Assay Purpose Expected Outcome in Resistant Cells
Dose-Response Assay Quantify changes in drug sensitivityIncreased IC50 value
Western Blot Assess pathway reactivationSustained or restored p-Akt/p-S6 levels
Colony Formation Assay Evaluate long-term proliferative capacityIncreased number and size of colonies

Q4: Are there known off-target effects of morpholino-containing PI3K inhibitors that could influence my results?

A4: While generally selective, some PI3K inhibitors can exhibit off-target activities, particularly at higher concentrations. For instance, NVP-BKM120 has been shown to act as a microtubule-destabilizing agent at concentrations above 2 µmol/L.[6] This is important to consider, as it could lead to mitotic arrest and cell death through a mechanism independent of PI3K inhibition.[13] It is crucial to work within a concentration range that is selective for PI3K inhibition to avoid misinterpretation of your results.

Part 2: Troubleshooting Guides

This section provides step-by-step guidance for addressing specific experimental challenges.

Guide 1: Investigating the Mechanism of Resistance in Your Cell Line

Problem: You have confirmed that your cell line is resistant to a morpholino-containing PI3K inhibitor, but the underlying mechanism is unknown.

Workflow:

Caption: Workflow for elucidating resistance mechanisms.

Step-by-Step Protocol:

  • Assess PI3K Pathway Status (Western Blot):

    • Lyse parental and resistant cells treated with and without the PI3K inhibitor.

    • Probe for total and phosphorylated levels of Akt (Ser473, Thr308), S6K, and S6.

    • Interpretation: If phosphorylation is restored in the resistant line, it suggests pathway reactivation.

  • Investigate Bypass Pathways (Western Blot):

    • If PI3K pathway remains inhibited, investigate parallel pathways.

    • Probe for total and phosphorylated levels of key nodes in other signaling pathways, such as ERK (MAPK pathway) and STAT3.

    • Interpretation: Increased phosphorylation of these proteins in the resistant cells suggests the activation of a bypass mechanism.[11]

  • Examine Upstream Receptor Tyrosine Kinases (RTKs) (Western Blot/qPCR):

    • Acquired resistance can be driven by the upregulation and activation of RTKs like EGFR, HER2, or MET.[10]

    • Probe for total and phosphorylated levels of these receptors.

    • Interpretation: Increased RTK phosphorylation can reactivate the PI3K pathway or activate bypass pathways.

  • Analyze Drug Efflux Pump Expression (qPCR/Flow Cytometry):

    • Measure the mRNA levels of genes encoding ABC transporters (e.g., ABCB1/MDR1).

    • Use a fluorescent substrate of these pumps (e.g., Rhodamine 123) in a flow cytometry-based efflux assay.

    • Interpretation: Increased expression and activity of efflux pumps indicate that reduced intracellular drug concentration is a likely resistance mechanism.

Guide 2: Designing Combination Therapy Experiments to Overcome Resistance

Problem: You have identified a potential resistance mechanism and want to test a combination therapy to re-sensitize your cells.

Workflow:

Caption: Workflow for designing combination therapy studies.

Step-by-Step Protocol:

  • Rational Selection of a Combination Agent:

    • Based on your findings from Guide 1, choose an inhibitor that targets the identified resistance mechanism. For example, if you observed MAPK pathway activation, a MEK inhibitor would be a logical choice.[10] If WNT signaling is activated, a WNT inhibitor may be effective.[14]

  • Determine the IC50 of the Single Agents:

    • Perform dose-response curves for both the PI3K inhibitor and the chosen combination agent individually in your resistant cell line to determine their respective IC50 values.

  • Design a Combination Matrix:

    • Create a matrix of concentrations for both drugs, typically spanning above and below their IC50 values.

  • Perform Cell Viability Assays:

    • Treat the resistant cells with the single agents and their combinations for a defined period (e.g., 72 hours).

    • Measure cell viability using an appropriate assay.

  • Calculate the Combination Index (CI):

    • Use software like CompuSyn to calculate the CI based on the Chou-Talalay method.

    • Interpretation:

      • CI < 1: Synergism

      • CI = 1: Additive effect

      • CI > 1: Antagonism

Part 3: Understanding the PI3K/Akt/mTOR Signaling Pathway and Resistance

The PI3K/Akt/mTOR pathway is a central node in cellular signaling, integrating inputs from various growth factors and nutrients to regulate key cellular processes.[15]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 2-Morpholinoisonicotinonitrile (PI3K Inhibitor) Inhibitor->PI3K

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Resistance to PI3K inhibitors often involves the cell finding alternative ways to activate downstream effectors or bypass the inhibited node. Understanding these escape routes is key to developing effective countermeasures.

References

  • The Different Mechanisms of Cancer Drug Resistance: A Brief Review. PMC - NIH. Available at: [Link]

  • Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity. PMC. Available at: [Link]

  • Macrophages confer resistance to PI3K inhibitor GDC-0941 in breast cancer through the activation of NF-κB signaling. PubMed. Available at: [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers. Available at: [Link]

  • Targeting mTOR and Metabolism in Cancer: Lessons and Innovations. PMC. Available at: [Link]

  • Characterization of the Mechanism of Action of the Pan Class I PI3K Inhibitor NVP-BKM120 across a Broad Range of Concentrations. AACR Journals. Available at: [Link]

  • PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. PubMed. Available at: [Link]

  • Abstract B37: Mechanisms of acquired resistance to the PI3K inhibitor GDC-0941 in breast cancer cell lines. AACR Journals. Available at: [Link]

  • Multifactorial mechanisms associated with broad cross-resistance of ovarian carcinoma cells selected by cyanomorpholino doxorubicin. PubMed. Available at: [Link]

  • Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer. MDPI. Available at: [Link]

  • Current development of the second generation of mTOR inhibitors as anticancer agents. Signal Transduction and Targeted Therapy. Available at: [Link]

  • How to use in vitro models to study and overcome drug resistance in oncology. Crown Bioscience. Available at: [Link]

  • Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors. AACR Journals. Available at: [Link]

  • Current Status of Methods to Assess Cancer Drug Resistance. PMC - NIH. Available at: [Link]

  • NVP-BKM120, a novel PI3K inhibitor, shows synergism with a STAT3 inhibitor in human gastric cancer cells harboring KRAS mutations. PMC - NIH. Available at: [Link]

  • Two Antagonistic Microtubule Targeting Drugs Act Synergistically to Kill Cancer Cells. MDPI. Available at: [Link]

  • (PDF) PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. ResearchGate. Available at: [Link]

  • Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches. Frontiers. Available at: [Link]

  • The pan-PI3K inhibitor GDC-0941 activates canonical WNT signaling to confer resistance in TNBC cells. Oncotarget. Available at: [Link]

  • A Tale of 2 Complexes: The mTOR Signaling Pathway in Cancer Development. OncLive. Available at: [Link]

  • PI3K/AKT/mTOR pathway. Wikipedia. Available at: [Link]

  • Identification and Characterization of NVP-BKM120, an Orally Available Pan-Class I PI3-Kinase Inhibitor. AACR Journals. Available at: [Link]

  • Hormone Resistance in Two MCF-7 Breast Cancer Cell Lines is Associated with Reduced mTOR Signaling, Decreased Glycolysis, and Increased Sensitivity to Cytotoxic Drugs. ResearchGate. Available at: [Link]

  • The present and future of PI3K inhibitors for cancer therapy. PMC - NIH. Available at: [Link]

  • Understanding Cancer Drug Resistance Mechanisms: The Challenge Driving Modern Research. Clinical Gate. Available at: [Link]

  • Discovery – Targeted Treatments and mTOR Inhibitors. National Cancer Institute. Available at: [Link]

  • Secondary PIK3CA Mutations, Drug Resistance, and Novel PI3K Alpha Inhibitors in Breast Cancer. The ASCO Post. Available at: [Link]

  • The Role of PI3K/Akt/mTOR Signaling in Gastric Carcinoma. MDPI. Available at: [Link]

  • Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity. MDPI. Available at: [Link]

  • GDC-0941 activates integrin linked kinase (ILK) expression to cause resistance to GDC-0941 in breast cancer by the tumor necrosis factor (TNF). PMC. Available at: [Link]

  • Pharmacodynamic effects of PI3K inhibitor NVP-BKM120 on breast... ResearchGate. Available at: [Link]

  • Reasons or Mechanisms for Drug Resistance In Cancer Treatment. YouTube. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Selectivity of 2-Morpholinoisonicotinonitrile

Welcome to the technical support center for 2-Morpholinoisonicotinonitrile, a novel kinase inhibitor candidate. This guide is designed for researchers, scientists, and drug development professionals to navigate the compl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Morpholinoisonicotinonitrile, a novel kinase inhibitor candidate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing its target selectivity. As you embark on your experimental journey, this resource will provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the challenges you may encounter in achieving a more precise and effective therapeutic agent.

Introduction: The Selectivity Challenge in Kinase Inhibition

The human kinome comprises over 500 kinases, many of which share a high degree of structural similarity within their ATP-binding sites. This conservation presents a significant hurdle in the development of selective kinase inhibitors, as promiscuous binding can lead to off-target effects and associated toxicities.[1] Enhancing the selectivity of a compound like 2-Morpholinoisonicotinonitrile is paramount to its success as a chemical probe or a therapeutic candidate. This guide will explore rational, structure-guided, and experimental approaches to systematically improve its selectivity profile.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions and concerns that arise when working to improve the selectivity of a novel kinase inhibitor.

Q1: My initial screen shows that 2-Morpholinoisonicotinonitrile inhibits multiple kinases with similar potency. Where do I start to improve its selectivity?

A1: This is a common starting point for many kinase inhibitor discovery programs. The first step is to gather comprehensive data on its activity across a broad panel of kinases (kinome scanning). This will establish a baseline selectivity profile. Next, obtaining a high-resolution co-crystal structure of 2-Morpholinoisonicotinonitrile with its primary target is crucial. This structural information will reveal key interactions and provide a roadmap for rational drug design.[2]

Q2: What are the key principles for rationally designing more selective analogues of 2-Morpholinoisonicotinonitrile?

A2: Rational drug design for improved selectivity hinges on exploiting the subtle differences between your primary target and off-target kinases. Key strategies include:

  • Shape Complementarity: Modify the scaffold of 2-Morpholinoisonicotinonitrile to better fit unique pockets or sub-pockets present in the primary target but absent in off-targets.[3]

  • Exploiting the Gatekeeper Residue: The "gatekeeper" residue, which controls access to a hydrophobic back pocket, varies in size across the kinome. If your target has a small gatekeeper (e.g., glycine, alanine, or threonine), you can design derivatives with bulky substituents that will sterically clash with kinases possessing larger gatekeeper residues.[1]

  • Targeting Non-Conserved Residues: Introduce functionalities to 2-Morpholinoisonicotinonitrile that can form specific hydrogen bonds or other interactions with unique amino acid residues in the active site of your target kinase.

  • Allosteric Targeting: Explore modifications that allow the inhibitor to interact with less conserved regions outside the immediate ATP-binding site, potentially inducing a conformational change that is unique to the target kinase.[3]

Q3: I don't have a co-crystal structure. What are my options?

A3: While a co-crystal structure is ideal, its absence does not halt progress. You can utilize computational approaches such as homology modeling to generate a model of your target kinase's active site.[4] This model, while not as precise as a crystal structure, can still guide initial hypotheses for structure-activity relationship (SAR) studies. Additionally, ligand-based design approaches can be employed, where you systematically modify the structure of 2-Morpholinoisonicotinonitrile and observe the effects on selectivity, building an empirical SAR.

Q4: How can I experimentally validate that a modification has improved selectivity?

A4: Any newly synthesized analogue of 2-Morpholinoisonicotinonitrile must be rigorously tested. This involves:

  • Biochemical Assays: Determine the IC50 or Ki values against the primary target and a panel of key off-target kinases.

  • Kinome-Wide Profiling: For promising candidates, a broad kinome scan (e.g., using services from companies like Eurofins DiscoverX or Promega) provides a comprehensive view of the selectivity profile.

  • Cell-Based Assays: Confirm that the improved biochemical selectivity translates to on-target activity in a cellular context. This can be achieved by monitoring the phosphorylation of a known substrate of the target kinase.[5]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem Potential Cause(s) Troubleshooting Steps
Loss of Potency with Improved Selectivity Modifications that enhance selectivity may disrupt key interactions with the primary target.- Systematically evaluate each modification to understand its impact on both potency and selectivity.- Utilize computational modeling to predict how modifications will affect binding to the primary target.- Consider multi-parameter optimization, balancing potency and selectivity rather than focusing solely on one.
A Derivative Shows High Selectivity in Biochemical Assays but is Inactive in Cells - Poor cell permeability.- High protein binding in cell culture media.- Efflux by cellular transporters.- Cellular metabolism of the compound.- Measure the physicochemical properties of the derivative (e.g., logP, solubility).- Perform cell permeability assays (e.g., PAMPA).- Assess compound stability in cell culture media and microsomes.- If permeability is low, consider prodrug strategies or structural modifications to improve cell entry.
Off-Target Effects Persist Despite Good Kinome Scan Results - The off-target is not a kinase.- The kinome scan panel did not include the relevant off-target kinase.- The compound has an active metabolite.- Use phenotypic screening or target-agnostic approaches to identify non-kinase off-targets.- If a specific off-target is suspected, perform a direct binding or enzymatic assay against that protein.- Investigate the metabolic profile of your compound.

Experimental Protocols

Protocol 1: Iterative Structure-Based Design and Selectivity Profiling

This workflow outlines a systematic approach to improving the selectivity of 2-Morpholinoisonicotinonitrile using structural information and iterative testing.

Caption: Iterative workflow for enhancing inhibitor selectivity.

Step-by-Step Methodology:

  • Crystallography: Obtain a high-resolution X-ray co-crystal structure of 2-Morpholinoisonicotinonitrile bound to its primary kinase target.

  • Structural Analysis:

    • Identify all protein-ligand interactions.

    • Compare the binding pocket of the primary target with those of key off-target kinases (using available structures or homology models). Note differences in size, shape, and amino acid composition.

    • Pay close attention to the gatekeeper residue and any nearby pockets that can be exploited.[1]

  • Analogue Design and Synthesis:

    • Based on the structural analysis, design a small, focused library of analogues. For example, if the target has a small gatekeeper and a key off-target has a large one, synthesize derivatives with bulky groups directed towards that residue.

    • Synthesize the designed compounds.

  • Initial Screening:

    • Perform in vitro kinase assays to determine the IC50 values of the new analogues against the primary target and a small panel of the most potent off-targets identified in the initial screen of the parent compound.

  • Structure-Activity Relationship (SAR) Analysis:

    • Correlate the structural changes with the observed changes in potency and selectivity. This will provide valuable insights for the next round of design.

  • Iterate: Repeat steps 3-5 to further refine the selectivity of your lead compounds.

  • Comprehensive Profiling: Once an analogue with a promising selectivity profile is identified, perform a kinome-wide scan to assess its selectivity against a large panel of kinases.

  • Cellular Validation:

    • Confirm that the compound inhibits the target kinase in a cellular context. This can be done using methods like Western blotting to detect changes in the phosphorylation of a known downstream substrate.

    • Assess the compound's effect on cell viability or other relevant cellular phenotypes.

Protocol 2: Assessing Target Engagement in Live Cells using the Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify that a compound binds to its intended target in a physiological setting.

G A Treat cells with 2-Morpholinoisonicotinonitrile or vehicle B Heat cells across a temperature gradient A->B C Lyse cells and separate soluble and precipitated protein fractions B->C D Quantify amount of soluble target protein (e.g., by Western Blot) C->D E Plot soluble protein vs. temperature D->E F Compare melting curves: a shift indicates target engagement E->F

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Step-by-Step Methodology:

  • Cell Treatment: Culture cells to an appropriate density. Treat one set of cells with 2-Morpholinoisonicotinonitrile at the desired concentration and a control set with the vehicle (e.g., DMSO). Incubate for a sufficient time to allow compound entry and binding.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes at different temperatures for a set time (e.g., 3 minutes) using a thermal cycler with a temperature gradient. A typical range would be 37°C to 67°C.

  • Lysis and Fractionation: After heating, lyse the cells (e.g., by freeze-thaw cycles or sonication). Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Protein Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Quantify the amount of the target protein in the soluble fraction using a method like Western blotting or mass spectrometry.

  • Data Analysis:

    • For each temperature point, determine the amount of soluble target protein relative to the unheated control.

    • Plot the percentage of soluble protein as a function of temperature for both the vehicle-treated and compound-treated samples.

    • Binding of 2-Morpholinoisonicotinonitrile to its target will stabilize the protein, resulting in a shift of the melting curve to higher temperatures. This thermal shift is direct evidence of target engagement in the cell.

Conclusion

Enhancing the selectivity of a kinase inhibitor like 2-Morpholinoisonicotinonitrile is a challenging but achievable goal that requires a multi-faceted approach. By integrating computational methods, structural biology, medicinal chemistry, and rigorous biochemical and cellular testing, researchers can systematically refine a promising lead compound into a highly selective tool for research or a viable therapeutic candidate. This guide provides a framework for troubleshooting common issues and implementing key experimental workflows to drive your project forward.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Gao, Y., Wang, Y., Zhang, T., & Zhu, F. (2017). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 33(10), 1549-1557. [Link]

  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational approaches to improving selectivity in drug design. Journal of medicinal chemistry, 55(4), 1424–1444. [Link]

  • Johnson, T. W., et al. (2019). Aurora A–Selective Inhibitor LY3295668 Leads to Dominant Mitotic Arrest, Apoptosis in Cancer Cells, and Shows Potent Preclinical Antitumor Efficacy. Molecular Cancer Therapeutics, 18(11), 2034-2045. [Link]

  • Patel, H., et al. (2020). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry, 12(1), 1-5. [Link]

  • Patsnap. (2023). How to improve drug selectivity? Patsnap Synapse. [Link]

  • Zhao, Z., & Bourne, P. E. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1325-1336. [Link]

Sources

Optimization

Technical Support Center: Method Refinement for Quantitative Analysis of 2-Morpholinoisonicotinonitrile

Welcome to the technical support center for the quantitative analysis of 2-Morpholinoisonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technica...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the quantitative analysis of 2-Morpholinoisonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during analytical method development and execution. As your Senior Application Scientist, I will guide you through the principles of robust analytical methodology, drawing from established practices for similar chemical entities to ensure the integrity and reliability of your results.

I. Foundational Principles of Analytical Method Development

The quantitative analysis of any active pharmaceutical ingredient (API) like 2-Morpholinoisonicotinonitrile hinges on the development of a specific, accurate, precise, and robust analytical method. The choice of technique is paramount and is typically dictated by the physicochemical properties of the analyte, the sample matrix, and the required sensitivity. For a molecule like 2-Morpholinoisonicotinonitrile, which possesses a morpholine ring and a nitrile group on a pyridine core, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are viable options.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reverse-phase mode (RP-HPLC), is a versatile and widely used technique for the analysis of pharmaceutical compounds.[1] The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. While direct analysis of 2-Morpholinoisonicotinonitrile by GC may be possible, its polarity might necessitate derivatization to improve volatility and chromatographic performance.[2]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

HPLC Method Challenges

Question 1: I am observing poor peak shape (tailing or fronting) for my 2-Morpholinoisonicotinonitrile peak in RP-HPLC. What could be the cause and how can I fix it?

Answer:

Poor peak shape is a common issue in HPLC and can stem from several factors. Here's a systematic approach to troubleshooting:

  • Causality:

    • Secondary Interactions: The basic nitrogen in the morpholine ring can interact with residual acidic silanols on the silica-based C18 column, leading to peak tailing.

    • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak fronting.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase affects the ionization state of the analyte. If the pH is close to the pKa of 2-Morpholinoisonicotinonitrile, you may see distorted peaks.

    • Column Degradation: Over time, the stationary phase can degrade, leading to poor peak shapes.

  • Troubleshooting Steps:

    • Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For a basic compound, a lower pH (e.g., 2.5-3.5) will ensure it is fully protonated and behaves consistently.[3]

    • Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds (often labeled "for bases" or with end-capping technology).

    • Add a Mobile Phase Modifier: Incorporate a competing base, like triethylamine (TEA), into the mobile phase at a low concentration (e.g., 0.1%) to block the active silanol sites.

    • Reduce Injection Volume/Concentration: Perform a series of injections with decreasing sample concentration to check for column overload.

    • Check Column Health: If the issue persists, the column may be at the end of its life. Try flushing it or replacing it with a new one.

Question 2: I am seeing extraneous peaks in my chromatogram. How do I determine if they are impurities, degradation products, or system-related?

Answer:

Identifying the source of unexpected peaks is crucial for accurate quantification.

  • Causality:

    • Synthesis Impurities: Residual starting materials, intermediates, or by-products from the synthesis of 2-Morpholinoisonicotinonitrile.[4]

    • Degradation Products: The molecule may degrade under certain conditions (e.g., exposure to light, heat, or incompatible excipients).[5]

    • System Contamination: Peaks can arise from the mobile phase, sample solvent, or carryover from previous injections.

  • Troubleshooting Steps:

    • Inject a Blank: Run a blank injection (sample solvent only) to identify peaks originating from the solvent or system. 2- Perform a Forced Degradation Study: Subject a sample of 2-Morpholinoisonicotinonitrile to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[6] This will help in identifying and tracking potential degradants in your samples.

    • Use a Diode Array Detector (DAD): A DAD can provide UV-Vis spectra for each peak. Comparing the spectra of the unknown peaks to that of the main analyte can help determine if they are related.

    • LC-MS Analysis: If available, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown peaks by providing mass-to-charge ratio information.[7]

GC Method Challenges

Question 3: My 2-Morpholinoisonicotinonitrile peak is broad and has a low response in GC-MS analysis. What can I do to improve this?

Answer:

This often points to issues with the analyte's volatility or its interaction with the GC system.

  • Causality:

    • Polarity: The morpholine and nitrile groups make the molecule relatively polar, which can lead to poor peak shape and adsorption in the GC system.[2]

    • Thermal Instability: The compound may be degrading at the high temperatures of the injector or column.

    • Inappropriate Column: The stationary phase of the GC column may not be suitable for this analyte.

  • Troubleshooting Steps:

    • Derivatization: Consider derivatizing the molecule to make it more volatile and less polar. For compounds with amine groups, silylation is a common approach.[2]

    • Optimize GC Parameters:

      • Injector Temperature: Lower the injector temperature to the minimum required for efficient volatilization to prevent thermal degradation.

      • Oven Temperature Program: Start with a lower initial oven temperature and use a slower ramp rate to improve peak shape.

    • Use a More Inert Column: Select a GC column with a more inert stationary phase (e.g., a "wax" or a highly deactivated phase) to minimize interactions with the analyte.

    • Check for System Activity: Inject a known active compound (e.g., a long-chain alcohol or amine) to assess the inertness of your GC system. If the peak shape is poor, the liner or column may need to be replaced.

III. Frequently Asked Questions (FAQs)

Q1: What are the key parameters to consider when validating an HPLC method for 2-Morpholinoisonicotinonitrile?

A1: According to the International Council for Harmonisation (ICH) guidelines, the following parameters should be validated for a quantitative impurity method:[8]

  • Specificity: The ability to assess the analyte in the presence of other components like impurities and degradants.[8]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient (R²) of >0.99 is generally expected.[9]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]

  • Accuracy: The closeness of the test results to the true value. This is often assessed by spike-recovery experiments.[10]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Q2: How should I prepare my samples of 2-Morpholinoisonicotinonitrile for analysis?

A2: Sample preparation is critical for obtaining accurate and reproducible results.

  • Solubility Testing: First, determine the solubility of 2-Morpholinoisonicotinonitrile in various solvents to select an appropriate diluent for your standards and samples. A mixture of an organic solvent (like acetonitrile or methanol) and water is often a good starting point for RP-HPLC.[3]

  • Extraction from a Matrix: If your sample is in a complex matrix (e.g., a pharmaceutical formulation), you may need an extraction step. This could involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte and remove interfering substances.

  • Filtration: Always filter your samples and standards through a 0.45 µm or 0.22 µm filter before injection to remove particulate matter that could clog the HPLC system.[2]

Q3: What are the best practices for storing 2-Morpholinoisonicotinonitrile to prevent degradation?

  • Protect from Light: Store in an amber vial or in the dark to prevent photodegradation.

  • Control Temperature: Store at a cool, controlled temperature, and consider refrigeration for long-term storage.

  • Inert Atmosphere: For highly sensitive compounds, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • Avoid Extreme pH: Exposure to strong acids or bases can catalyze degradation.[3]

IV. Experimental Protocols & Data Presentation

Illustrative RP-HPLC Method for 2-Morpholinoisonicotinonitrile

This is a starting point for method development and will likely require optimization.

Parameter Condition Rationale
Column C18, 150 x 4.6 mm, 5 µmA standard column for reverse-phase chromatography.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure the analyte is protonated and improves peak shape.[11]
Mobile Phase B AcetonitrileA common organic modifier in RP-HPLC.[12]
Gradient 5% B to 95% B over 15 minA gradient elution is often necessary to separate compounds with a range of polarities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at an appropriate wavelengthThe optimal wavelength should be determined by running a UV-Vis scan of the analyte.
Injection Vol. 10 µLA standard injection volume.
Method Validation Summary Table (Hypothetical Data)
Parameter Acceptance Criteria Hypothetical Result
Linearity (R²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD) ≤ 2.0%0.8%
LOD Report0.05 µg/mL
LOQ Report0.15 µg/mL

V. Visualizations

General Analytical Workflow

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Diluent Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection HPLC/GC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report Troubleshooting Peak Tailing Start Peak Tailing Observed CheckpH Is mobile phase pH appropriate? Start->CheckpH CheckColumn Is a base-deactivated column used? CheckpH->CheckColumn Yes AdjustpH Adjust pH (2 units from pKa) CheckpH->AdjustpH No CheckOverload Is the column overloaded? CheckColumn->CheckOverload Yes UseBDColumn Use a base-deactivated column CheckColumn->UseBDColumn No CheckColumnHealth Is the column old or degraded? CheckOverload->CheckColumnHealth No ReduceConc Reduce sample concentration CheckOverload->ReduceConc Yes ReplaceColumn Replace the column CheckColumnHealth->ReplaceColumn Yes Resolved Issue Resolved CheckColumnHealth->Resolved No AdjustpH->Resolved UseBDColumn->Resolved ReduceConc->Resolved ReplaceColumn->Resolved

Caption: A decision tree for troubleshooting peak tailing in HPLC analysis.

VI. References

  • Bhat, L. R., et al. (2020). Analytical method development and validation of anti-diabetic drugs. JETIR, 7(8). Retrieved from [Link]

  • Patel, D. P., et al. (2008). US20080206883A1 - Hplc method for separation and detection of hydromorphone and related opioid pharmacophores. Google Patents. Retrieved from

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Kerscher, M., & Wudy, S. A. (2014). Stabilization of the potent odorant 2-acetyl-1-pyrroline and structural analogues by complexation with zinc halides. Journal of Agricultural and Food Chemistry, 62(35), 8821-8827. Retrieved from [Link]

  • Al-Rimawi, F., & Kharoaf, M. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. Polymers, 15(16), 3418. Retrieved from [Link]

  • Nguyen, T. T. T., et al. (2021). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Vietnam Journal of Food Control, 4(4), 285-292. Retrieved from [Link]

  • Duckworth, O. W., et al. (2024). Stability of metal ion complexes with the synthetic phytosiderophore proline-2'-deoxymugineic acid. Biometals. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • British Columbia Centre on Substance Use. (n.d.). An Assessment of Two Point-of-Care Fentanyl Quantification Methods Using Fourier-transform Infrared Spectroscopy. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Chloronicotinic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Li, Y., et al. (2023). Development and Validation of a UHPLC–MS/MS Method for Quantitation of Almonertinib in Rat Plasma. Molecules, 28(23), 7808. Retrieved from [Link]

  • Chóez-Guaranda, I. U., et al. (2024). Changes in GC-MS metabolite profile, antioxidant capacity and anthocyanins content during fermentation of fine-flavor cacao beans from Ecuador. PLoS One, 19(3), e0298909. Retrieved from [Link]

  • Collaborative International Pesticides Analytical Council. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]

  • Stoyanova, M., & Valcheva, V. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 437-442. Retrieved from [Link]

  • Reddy, G. S., et al. (2023). Analytical Method Validation on Estimation of Rotigotine in Pharmaceutical Formulations. ResearchGate. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). Resource Library. Retrieved from [Link]

  • Kumar, D., et al. (2018). A Review on Step-by-Step Analytical Method Validation. IOSR Journal of Pharmacy and Biological Sciences, 13(5), 58-65. Retrieved from [Link]

  • Buescher, J. M., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 179. Retrieved from [Link]

  • Jadhav, S. A., et al. (2020). Simple RP-HPLC method for Aceclofenac quantitative analysis in pharmaceutical tablets. Pharmacia, 67(2), 79-85. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to PI3K/mTOR Dual Inhibitors: A Comparative Analysis Featuring Morpholine-Containing Scaffolds

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals navigating the complex landscape of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals navigating the complex landscape of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors. This document provides an in-depth comparison of dual-acting inhibitors, with a special focus on the role of the morpholine moiety, a prevalent scaffold in many potent molecules. We will delve into the mechanistic rationale for dual inhibition, compare key compounds with supporting experimental data, and provide actionable protocols for their evaluation in your own research.

The Rationale for Dual PI3K/mTOR Inhibition

The PI3K/Akt/mTOR signaling pathway is a central regulator of cellular growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in human cancers has made it one of the most pursued targets in oncology drug discovery.[3][4]

Initially, therapeutic strategies focused on inhibiting single nodes within the pathway, such as mTORC1 with rapamycin and its analogs (rapalogs). However, this approach is often compromised by a critical negative feedback loop. Inhibition of mTORC1/S6K can lead to the compensatory activation of PI3K signaling through the insulin receptor substrate 1 (IRS1), thereby reactivating Akt and blunting the inhibitor's overall efficacy.[3]

Dual PI3K/mTOR inhibitors were developed to overcome this limitation. By simultaneously targeting the ATP-binding sites of both PI3K and mTOR, these agents provide a more comprehensive and durable blockade of the pathway.[3][5] This vertical inhibition strategy prevents the feedback activation of Akt, suggesting a broader and more potent anti-tumor effect across a range of genetic contexts.[3][6]

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PI3K->PIP3 PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates (Thr308) TSC TSC1/2 Akt->TSC Inhibits Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates mTORC1->PI3K Negative Feedback S6K p70S6K mTORC1->S6K Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Proliferation Cell Growth, Proliferation, Survival S6K->Proliferation _4EBP1->Proliferation Inhibits Inhibitor Dual PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2 WB_Workflow cluster_prep Sample Preparation cluster_blot Western Blotting cluster_analysis Data Analysis c0 1. Seed Cells & Culture c1 2. Treat with Inhibitor (Dose-Response/Time-Course) c0->c1 c2 3. Cell Lysis (RIPA Buffer + Inhibitors) c1->c2 c3 4. Quantify Protein (BCA Assay) c2->c3 c4 5. Prepare Lysates (Laemmli Buffer + Heat) c3->c4 b0 6. SDS-PAGE (Separate Proteins) c4->b0 b1 7. Transfer to PVDF Membrane b0->b1 b2 8. Blocking (5% BSA in TBST) b1->b2 b3 9. Primary Antibody Incubation (e.g., p-Akt, p-S6K, Total Akt, Actin) b2->b3 b4 10. Secondary Antibody Incubation (HRP-conjugated) b3->b4 b5 11. Detection (ECL Substrate + Imaging) b4->b5 a0 12. Densitometry Analysis b5->a0 a1 13. Normalize to Loading Control a0->a1 a2 14. Plot Results & Determine IC₅₀ a1->a2

Caption: Standard experimental workflow for inhibitor validation by Western blot.

Procedure:

  • Cell Culture and Treatment: Plate cancer cells (e.g., MCF7, PC3) and allow them to adhere overnight. Treat cells with a serial dilution of the inhibitor for a predetermined time (e.g., 2 hours). Include a vehicle-only control.

  • Lysis: Aspirate media and wash cells with ice-cold PBS. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate. [7]3. Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. [7]4. Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay. [7]5. Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes. [7]6. SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on a polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). [8]8. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Key antibodies include:

    • Phospho-Akt (Ser473) - Marker for PI3K/mTORC2 activity [8] * Phospho-p70S6K (Thr389) - Marker for mTORC1 activity [7] * Total Akt and Total p70S6K - To confirm changes are in phosphorylation, not total protein levels

    • β-Actin or GAPDH - Loading control

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [7]10. Detection: Wash the membrane again three times with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.

  • Analysis: Quantify band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal and/or the loading control.

Conclusion and Future Directions

The development of dual PI3K/mTOR inhibitors represents a significant advancement in targeting this critical oncogenic pathway. While the specific molecule 2-Morpholinoisonicotinonitrile is not a widely-cited agent, the morpholine scaffold it contains is a key feature of highly potent inhibitors like Gedatolisib. Comparative analysis based on robust, reproducible experimental data is crucial for selecting the right tool compound for research or advancing a lead candidate in drug development.

The protocols provided herein offer a validated framework for such comparisons. As research progresses, new strategies such as developing isoform-specific PI3K inhibitors or next-generation degraders (e.g., PROTACs) will continue to refine our ability to therapeutically modulate this pathway. [9]It is imperative that researchers ground their work in the rigorous, quantitative, and mechanistic approaches outlined in this guide.

References

  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics. [Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling. [Link]

  • PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models. MDPI. [Link]

  • DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. National Institutes of Health. [Link]

  • Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Pharmacology. [Link]

  • Definition of PI3K/mTOR inhibitor LY3023414. NCI Drug Dictionary. [Link]

  • Macrolide antibiotics as immunomodulatory medications: proposed mechanisms of action. National Institutes of Health. [Link]

  • Discovery of the First Potent PI3K/mTOR Dual-Targeting PROTAC Degrader for Efficient Modulation of the PI3K/AKT/mTOR Pathway. Journal of Medicinal Chemistry. [Link]

  • First-in-Human Study of PF-05212384 (PKI-587), a Small-Molecule, Intravenous, Dual Inhibitor of PI3K and mTOR in Patients with Advanced Cancer. Clinical Cancer Research. [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances. [Link]

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. MDPI. [Link]

  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. ResearchGate. [Link]

  • PI3K/AKT/mTOR Signaling Pathway Illustration Agent. SciSpace. [Link]

  • Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives. ResearchGate. [Link]

  • PI3K/mTOR/AKT Signaling Pathway. Moodle@Units. [Link]

  • A Phase Ib Open-Label Three-Arm Multicenter Study To Assess The Safety And Tolerability Of Pf-05212384 (Pi3k/Mtor Inhibitor) In Combination With Other Anti-Tumor Agents. Dana-Farber Cancer Institute. [Link]

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. National Institutes of Health. [Link]

  • Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway. ResearchGate. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Phase I study of the PI3K/mTOR inhibitor gedatolisib (PF-05212384) in combination with docetaxel, cisplatin, and dacomitinib. ASCO Publications. [Link]

Sources

Comparative

Comparative Analysis: 2-Morpholinoisonicotinonitrile as a Putative Kinase Inhibitor in the PI3K/mTOR Signaling Axis

A Technical Guide for Researchers in Drug Discovery Introduction: The Quest for Specificity in Kinase Inhibition Protein kinases are fundamental regulators of a vast array of cellular processes, and their dysregulation i...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases are fundamental regulators of a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has revolutionized therapeutic strategies, yet the quest for novel scaffolds with improved selectivity and potency remains a critical endeavor in medicinal chemistry. This guide introduces 2-Morpholinoisonicotinonitrile, a heterocyclic compound with structural motifs reminiscent of known kinase inhibitors, as a putative modulator of the Phosphoinositide 3-kinase (PI3K)/mechanistic Target of Rapamycin (mTOR) signaling pathway.

While direct experimental evidence for the kinase inhibitory activity of 2-Morpholinoisonicotinonitrile is not yet extensively documented in publicly available literature, its core structure, featuring a morpholine ring, is present in several potent and selective inhibitors of the PI3K/mTOR pathway.[2][3] This structural similarity provides a strong rationale for its investigation as a novel kinase inhibitor. This guide will provide a comparative framework for evaluating 2-Morpholinoisonicotinonitrile against well-established inhibitors of the PI3K, mTOR, and related DNA damage response (DDR) kinases such as ATM and ATR. The methodologies and experimental designs detailed herein are intended to serve as a comprehensive roadmap for researchers seeking to characterize this and other novel chemical entities.

The PI3K/mTOR Pathway: A Central Hub for Cell Growth and Survival

The PI3K/Akt/mTOR signaling network is a critical intracellular pathway that orchestrates cellular growth, proliferation, metabolism, and survival. Its aberrant activation is a frequent event in human cancers, making it a prime target for therapeutic intervention.

  • PI3K (Phosphoinositide 3-kinase): A family of lipid kinases that phosphorylate the 3'-hydroxyl group of phosphoinositides. Class I PI3Ks are the most implicated in cancer and are further divided into isoforms (α, β, γ, δ).[4]

  • mTOR (mechanistic Target of Rapamycin): A serine/threonine kinase that functions as the catalytic subunit of two distinct protein complexes, mTORC1 and mTORC2.[3][5] mTORC1 regulates protein synthesis and cell growth, while mTORC2 is involved in cell survival and cytoskeletal organization.

Due to the central role of this pathway, numerous inhibitors have been developed, ranging from isoform-specific PI3K inhibitors to dual PI3K/mTOR inhibitors.[4][6]

Comparative Kinase Inhibitors: A Snapshot of the Landscape

To effectively evaluate the potential of 2-Morpholinoisonicotinonitrile, a direct comparison with established inhibitors targeting the PI3K/mTOR pathway is essential. The following table summarizes key characteristics of selected inhibitors that represent different classes and specificities.

InhibitorTarget(s)IC50/Ki (nM)Key Features
Idelalisib (CAL-101) PI3KδIC50: 2.5Highly selective for the δ isoform of PI3K, approved for certain B-cell malignancies.[6][7]
Alpelisib (BYL719) PI3KαIC50: 5Potent and selective inhibitor of the p110α isoform, particularly effective in tumors with PIK3CA mutations.[7]
Copanlisib Pan-Class I PI3K-Pan-inhibitor of Class I PI3K isoforms, approved for follicular lymphoma.[4][6]
Everolimus (RAD001) mTORC1IC50: 1.6-2.4An allosteric inhibitor of mTORC1, a derivative of rapamycin.[5][8]
Dactolisib (BEZ235) Dual PI3K/mTORPI3Kα (IC50: 4), mTOR (IC50: 21)A dual inhibitor that targets the ATP-binding site of both PI3K and mTOR.
KU-55933 ATMIC50: 12.9, Ki: 2.2A potent and selective inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase.[9]
Berzosertib (VE-822) ATRKi: <0.2A potent inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase.[9]

Experimental Workflow for Characterizing 2-Morpholinoisonicotinonitrile

A rigorous and systematic experimental approach is necessary to determine the kinase inhibitory profile of 2-Morpholinoisonicotinonitrile. The following workflow outlines the key stages, from initial biochemical validation to cellular activity assessment.

experimental_workflow cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Mechanism of Action biochem_assay In Vitro Kinase Assay ic50 IC50 Determination biochem_assay->ic50 Potency selectivity Kinase Selectivity Profiling ic50->selectivity Specificity cell_phos Cellular Phosphorylation Assay selectivity->cell_phos Identified Targets cell_prolif Cell Proliferation Assay cell_phos->cell_prolif Mechanism binding_assay Target Engagement Assay cell_prolif->binding_assay Confirm Target docking Computational Docking binding_assay->docking Validation

Caption: A logical workflow for the comprehensive evaluation of a novel kinase inhibitor.

Detailed Experimental Protocols

In Vitro Kinase Assay: Measuring Direct Enzyme Inhibition

Rationale: The initial step is to determine if 2-Morpholinoisonicotinonitrile directly inhibits the enzymatic activity of target kinases in a cell-free system. This provides a clean measure of potency without the complexities of cellular uptake and metabolism. A variety of assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[1][10] The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[11]

Protocol: ADP-Glo™ Kinase Assay

  • Reaction Setup: In a 384-well plate, combine the kinase of interest (e.g., PI3Kα, mTOR, ATM, ATR), its specific substrate, and ATP at a concentration near the Km for each respective kinase.

  • Compound Addition: Add serial dilutions of 2-Morpholinoisonicotinonitrile or a known inhibitor (positive control) to the reaction wells. Include a vehicle control (e.g., DMSO).

  • Kinase Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that generates a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Kinase Selectivity Profiling: Defining the Specificity

Rationale: A critical attribute of a high-quality kinase inhibitor is its selectivity.[12] Broad-spectrum inhibition can lead to off-target effects and toxicity. Kinase selectivity profiling involves screening the compound against a large panel of kinases to identify its target profile.[13][14] This is crucial for understanding its potential therapeutic window and for guiding further optimization.

Protocol: Kinase Selectivity Panel

  • Panel Selection: Utilize a commercially available kinase profiling service that offers a broad panel of human kinases (e.g., >300 kinases).

  • Compound Concentration: Submit 2-Morpholinoisonicotinonitrile at a fixed concentration (e.g., 1 µM) for initial screening.

  • Assay Performance: The service provider will perform in vitro kinase assays for each kinase in the panel in the presence of the compound.

  • Data Analysis: The results are typically presented as percent inhibition at the tested concentration. A "selectivity score" can be calculated to quantify the degree of specificity. For promising hits, follow-up with IC50 determination against the identified off-targets is recommended.

Cellular Phosphorylation Assay: Confirming Target Engagement in a Biological Context

Rationale: After demonstrating direct biochemical inhibition, it is essential to confirm that the compound can engage its target and inhibit its activity within a cellular environment.[15] This can be achieved by measuring the phosphorylation of downstream substrates of the target kinase. For the PI3K/mTOR pathway, key downstream readouts include the phosphorylation of Akt, S6 ribosomal protein, and 4E-BP1.

Protocol: Western Blot Analysis of Pathway Phosphorylation

  • Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., one with a known PIK3CA mutation for PI3Kα) and allow cells to adhere. Treat the cells with increasing concentrations of 2-Morpholinoisonicotinonitrile or a known inhibitor for a specified duration (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of target proteins (e.g., p-Akt, p-S6) and total protein levels as a loading control (e.g., total Akt, total S6, β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities to determine the effect of the compound on substrate phosphorylation.

signaling_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates (T308) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (S473) S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibits (when unphosphorylated) Inhibitor 2-Morpholinoisonicotinonitrile (Putative Inhibitor) Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Sources

Validation

Comparing the efficacy of 2-Morpholinoisonicotinonitrile with first-generation inhibitors

An In-Depth Efficacy Analysis: 2-Morpholinoisonicotinonitrile-Based Inhibitors Versus First-Generation PI3K Inhibitors The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a central regulator of critical cellula...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Efficacy Analysis: 2-Morpholinoisonicotinonitrile-Based Inhibitors Versus First-Generation PI3K Inhibitors

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a central regulator of critical cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its activation initiates a cascade, with major effectors being the kinases AKT and mTORC1.[2] In healthy cells, this pathway is tightly controlled by tumor suppressors like PTEN, which is the primary negative regulator of PI3K.[2] However, in a wide range of human cancers, this pathway is frequently deregulated through various mechanisms such as mutations or amplification of the PIK3CA gene (encoding the p110α catalytic subunit) or loss of PTEN function.[2] This aberrant activation makes the PI3K pathway one of the most compelling targets for cancer therapy, driving the development of specific inhibitors to curtail oncogenic signaling.

This guide provides a comparative analysis of the foundational, first-generation PI3K inhibitors against a next-generation inhibitor, Pictilisib (GDC-0941), which is built upon the 2-morpholinoisonicotinonitrile scaffold. We will examine their respective efficacies, specificities, and pharmacological properties, supported by experimental data, to provide a clear rationale for the evolution of PI3K inhibitor design.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Processes Cell Growth, Proliferation, Survival mTORC1->Cell_Processes Promotes PTEN PTEN PTEN->PIP3 Inhibits (Dephosphorylates) Wortmannin Wortmannin LY294002 Wortmannin->PI3K Pictilisib Pictilisib (2-Morpholinoisonicotinonitrile Scaffold) Pictilisib->PI3K Assay_Workflow cluster_prep Step 1: Reaction Setup cluster_reaction Step 2: Kinase Reaction cluster_detection Step 3: Signal Detection A Prepare Reagents: - PI3K Enzyme - Lipid Substrate (PIP2) - ATP Solution - Inhibitor Dilutions B Dispense Inhibitor or Vehicle (DMSO) into 384-well plate C Add Enzyme/Substrate Mix B->C D Initiate reaction by adding ATP C->D E Incubate at Room Temp (e.g., 60 minutes) D->E F Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) E->F G Add Kinase Detection Reagent (Converts ADP to ATP, fuels Luciferase) F->G H Incubate to stabilize signal G->H I Read Luminescence H->I

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-Morpholinoisonicotinonitrile Analogs as PI3K Inhibitors

For researchers and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the 2-morpholinoisonicotinonitrile scaffold has emerged as a promising starting point for the development...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the 2-morpholinoisonicotinonitrile scaffold has emerged as a promising starting point for the development of potent and selective inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway. Dysregulation of the PI3K/Akt/mTOR signaling cascade is a frequent driver in a multitude of human cancers, making it a prime target for therapeutic intervention.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on this core, offering a comparative look at how structural modifications influence inhibitory activity. While direct and extensive SAR data for the 2-morpholinoisonicotinonitrile series is not widely published, we can draw significant insights from closely related morpholino-pyrimidine and -triazine analogs, which share the critical morpholino pharmacophore.[1][2]

The Central Role of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling network that governs essential cellular processes including cell growth, proliferation, survival, and metabolism.[1] Its activation is initiated by various upstream signals, leading to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) by PI3K. This cascade ultimately activates Akt and mTOR, promoting cell survival and proliferation. In many cancers, this pathway is constitutively active due to mutations in key components, driving tumor progression.[1] Therefore, inhibitors targeting nodes within this pathway, such as PI3K and mTOR, are of significant therapeutic interest.[2][3]

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 AKT Akt PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth & Survival mTORC1->Proliferation

Caption: Simplified PI3K/Akt/mTOR Signaling Pathway.

Core Scaffold and Key Principles of the Structure-Activity Relationship

The foundational element of the inhibitors discussed is the morpholine group, which has been identified as a critical pharmacophore for PI3K inhibitory activity.[2] SAR studies on related heterocyclic scaffolds, such as the 2,4-dimorpholinopyrimidine-5-carbonitriles, have demonstrated that the morpholine moiety is essential for forming a key hydrogen bond within the ATP-binding pocket of the PI3K enzyme.[2]

SAR_Scaffold Scaffold 2-Morpholinoisonicotinonitrile Core R1 R2 Morpholino Key Morpholino Pharmacophore (Essential for Activity) Scaffold:core->Morpholino Forms H-bond in ATP-binding pocket Substitutions Modulation of: - Potency - Selectivity - Pharmacokinetics Scaffold:r1->Substitutions Scaffold:r2->Substitutions

Caption: Key SAR elements of the 2-Morpholinoisonicotinonitrile scaffold.

While specific SAR data on the isonicotinonitrile core is limited in publicly available literature, we can extrapolate from the extensive research on analogous pyrimidine-based PI3K inhibitors. For instance, in the 2,4-dimorpholinopyrimidine-5-carbonitrile series, modifications at other positions of the pyrimidine ring significantly impact potency and selectivity.[2]

Comparative Analysis of Analog Performance

To illustrate the impact of structural modifications, the following table summarizes the in vitro inhibitory activity (IC50) of a series of 2,4-dimorpholinopyrimidine-5-carbonitrile analogs against PI3Kα, the most frequently mutated PI3K isoform in cancer. This data is presented as a valuable surrogate for understanding the potential SAR of 2-morpholinoisonicotinonitrile analogs.

Compound IDR3 SubstitutionPI3Kα IC50 (nM)[2]PI3Kδ IC50 (nM)[2]
BKM-120 (Reference) -44.6 ± 3.6-
12f Triazine371.3 ± 45.4-
17p Substituted Pyrimidine31.8 ± 4.115.4 ± 1.9

Key Observations from Comparative Data:

  • Importance of the Core: The triazine-substituted compound (12f) shows significantly lower potency compared to the pyrimidine-based analogs, highlighting the importance of the core heterocyclic system.[2]

  • Impact of Substituents: The optimized substituted pyrimidine in compound 17p demonstrates comparable, if not slightly improved, potency against PI3Kα relative to the clinical candidate BKM-120.[2] Furthermore, it exhibits significant activity against the PI3Kδ isoform.[2]

These findings underscore the critical interplay between the core scaffold and its substituents in determining the inhibitory profile of these compounds.

Experimental Protocols for Evaluation

To ensure the scientific rigor of SAR studies, standardized and validated experimental protocols are paramount. Below are detailed methodologies for key assays used to characterize PI3K inhibitors.

In Vitro PI3K Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific PI3K isoform.

Workflow:

Kinase_Assay_Workflow Start Start Step1 Pre-incubate PI3K enzyme with inhibitor compound Start->Step1 Step2 Add PIP2 substrate and ATP to initiate reaction Step1->Step2 Step3 Incubate at room temperature Step2->Step3 Step4 Stop reaction and detect PIP3 product (e.g., ADP-Glo, AlphaScreen) Step3->Step4 End Calculate IC50 Step4->End

Caption: Workflow for an in vitro PI3K enzyme inhibition assay.

Detailed Protocol:

  • Reagents and Materials:

    • Recombinant human PI3Kα (or other isoforms)

    • PI3K lipid substrate (e.g., PIP2)

    • ATP

    • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5; 50 mM NaCl; 3 mM MgCl2; 0.025 mg/ml BSA)

    • Test compounds (2-morpholinoisonicotinonitrile analogs) dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • 96- or 384-well assay plates

  • Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In the assay plate, add the diluted compounds and the PI3K enzyme. c. Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.[4] d. To initiate the kinase reaction, add a mixture of the PIP2 substrate and ATP.[4] e. Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature. f. Stop the reaction and measure the amount of ADP produced (correlating with PIP3 formation) using a suitable detection method like the ADP-Glo™ assay, following the manufacturer's instructions. g. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based PI3K Pathway Inhibition Assay (Western Blot)

This assay assesses the ability of a compound to inhibit the PI3K pathway within a cellular context by measuring the phosphorylation status of downstream targets like Akt.

Workflow:

Western_Blot_Workflow Start Start Step1 Seed cancer cells and allow to adhere Start->Step1 Step2 Treat cells with varying concentrations of inhibitor Step1->Step2 Step3 Lyse cells and quantify protein concentration Step2->Step3 Step4 Separate proteins by SDS-PAGE and transfer to membrane Step3->Step4 Step5 Probe with primary antibodies (p-Akt, total Akt, loading control) Step4->Step5 Step6 Incubate with secondary antibody and detect signal Step5->Step6 End Analyze band intensities Step6->End

Sources

Validation

Genetic Validation of 2-Morpholinoisonicotinonitrile's Therapeutic Target: A Comparative Guide

In the landscape of modern drug discovery, the identification of a promising small molecule inhibitor such as 2-Morpholinoisonicotinonitrile is a critical first step. However, the therapeutic potential of such a compound...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the identification of a promising small molecule inhibitor such as 2-Morpholinoisonicotinonitrile is a critical first step. However, the therapeutic potential of such a compound is intrinsically linked to the function of its molecular target. Rigorous validation of this target is paramount to de-risk the subsequent stages of drug development and increase the probability of clinical success. This guide provides an in-depth comparison of genetic strategies to definitively validate the therapeutic target of 2-Morpholinoisonicotinonitrile, offering researchers, scientists, and drug development professionals a comprehensive framework for experimental design and data interpretation.

For the context of this guide, we will postulate that preliminary biochemical and cellular assays suggest that 2-Morpholinoisonicotinonitrile exerts its therapeutic effect by inhibiting the kinase activity of "Kinase X," a novel protein implicated in a pro-inflammatory signaling pathway. The central hypothesis to be tested is: Does the inhibition of Kinase X by 2-Morpholinoisonicotinonitrile directly lead to the observed therapeutic phenotype?

The Imperative of Genetic Target Validation

Before committing to extensive medicinal chemistry efforts and costly clinical trials, it is essential to establish a causal link between the putative target and the disease pathophysiology.[1][2] Genetic validation methods manipulate the expression of the target gene to mimic the effect of a pharmacological agent, thereby providing strong evidence for its role in the disease process.[2] A well-validated target significantly enhances the confidence in a drug development program.[1]

This guide will compare three cornerstone genetic validation techniques: CRISPR-Cas9-mediated gene knockout, RNA interference (RNAi)-mediated gene knockdown, and target overexpression. Each method offers distinct advantages and limitations, and the choice of approach will depend on the specific biological question and experimental system.

Comparative Analysis of Genetic Validation Strategies

Method Principle Advantages Limitations Best Suited For
CRISPR-Cas9 Knockout Permanent disruption of the target gene, leading to a complete loss of protein function.[3][4]- Complete and permanent target ablation provides a clear phenotype.[5] - High specificity with well-designed guide RNAs. - Versatile for creating knockout cell lines and animal models.[3]- Potential for off-target effects. - Irreversible, which may not be ideal for studying targets with essential developmental roles. - Can be more time-consuming to generate stable knockout lines.- Definitive validation of non-essential genes. - Creating isogenic cell lines for compound testing. - Generating knockout animal models to study in vivo target function.
RNA Interference (RNAi) Transient degradation of the target mRNA, leading to a temporary reduction in protein expression.[6][7][8]- Reversible and tunable level of knockdown. - Rapid and high-throughput screening applications.[9] - Useful for studying essential genes where a complete knockout would be lethal.- Incomplete knockdown can lead to ambiguous results.[5] - Potential for off-target effects and immune stimulation. - Transient effect may not be suitable for long-term studies.- High-throughput screening to identify potential drug targets. - Validating targets that are essential for cell viability. - Studying the dose-dependent effects of target reduction.
Target Overexpression Introduction of additional copies of the target gene to increase protein levels.[10][11]- Can be used to study gain-of-function effects. - May confer resistance to a targeted inhibitor, thus validating the target.[10] - Relatively straightforward to implement.- Overexpression may not be physiologically relevant and can lead to artifacts. - Can saturate cellular machinery and induce stress responses. - The relationship between overexpression and drug resistance is not always straightforward.[10]- Confirming target engagement by observing increased resistance to the compound. - Studying the functional consequences of increased target activity. - Validating the specificity of an inhibitor.

Experimental Protocols for the Genetic Validation of Kinase X

The following are detailed, step-by-step methodologies for validating Kinase X as the therapeutic target of 2-Morpholinoisonicotinonitrile.

Protocol 1: CRISPR-Cas9 Mediated Knockout of Kinase X

This protocol outlines the generation of a stable Kinase X knockout cell line to assess the phenotypic consequences and the response to 2-Morpholinoisonicotinonitrile.

Workflow for CRISPR-Cas9 Knockout Validation

cluster_0 Design & Synthesis cluster_1 Transfection & Selection cluster_2 Validation & Analysis A Design sgRNAs targeting Kinase X B Synthesize and clone sgRNAs into Cas9 expression vector A->B C Transfect target cells with Cas9-sgRNA plasmid B->C D Select for transfected cells (e.g., antibiotic resistance) C->D E Isolate single-cell clones D->E F Validate Kinase X knockout by sequencing and Western blot E->F G Phenotypic analysis of knockout cells F->G H Treat knockout and wild-type cells with 2-Morpholinoisonicotinonitrile F->H I Measure downstream signaling and cellular response G->I H->I

Caption: Workflow for CRISPR-Cas9 mediated target validation.

Step-by-Step Methodology:

  • sgRNA Design and Cloning:

    • Design at least two independent single guide RNAs (sgRNAs) targeting early exons of the Kinase X gene to maximize the likelihood of generating a frameshift mutation. Use a validated online design tool to minimize off-target effects.

    • Synthesize the sgRNA oligonucleotides and clone them into a suitable expression vector co-expressing Cas9 nuclease and a selection marker (e.g., puromycin resistance).

  • Cell Transfection and Selection:

    • Transfect the target cell line (e.g., a relevant cancer cell line or primary cells) with the Cas9-sgRNA expression plasmid using a high-efficiency transfection reagent.

    • Two days post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transfected cells.

  • Single-Cell Cloning and Knockout Validation:

    • After selection, seed the cells at a very low density to allow for the growth of single-cell derived colonies.

    • Isolate individual clones and expand them.

    • Validate the knockout of Kinase X in each clone by:

      • Genomic DNA sequencing: To confirm the presence of insertions or deletions (indels) at the target site.

      • Western blotting: To confirm the absence of Kinase X protein expression.

  • Phenotypic and Pharmacological Analysis:

    • Compare the phenotype of the validated Kinase X knockout clones to the wild-type parental cells. Assess relevant cellular processes such as proliferation, migration, and apoptosis.

    • Treat both wild-type and Kinase X knockout cells with a dose-range of 2-Morpholinoisonicotinonitrile.

    • The expected outcome is that the Kinase X knockout cells will be resistant to the effects of 2-Morpholinoisonicotinonitrile, as the drug's target is absent.

Protocol 2: RNAi-Mediated Knockdown of Kinase X

This protocol describes the use of small interfering RNAs (siRNAs) to transiently reduce the expression of Kinase X.

Workflow for RNAi Knockdown Validation

cluster_0 Design & Synthesis cluster_1 Transfection & Analysis cluster_2 Pharmacological Testing A Design siRNAs targeting Kinase X mRNA B Synthesize siRNAs and non-targeting control A->B C Transfect target cells with siRNAs B->C D Incubate for 48-72 hours C->D E Validate Kinase X knockdown by qPCR and Western blot D->E F Treat knockdown and control cells with 2-Morpholinoisonicotinonitrile E->F G Measure downstream signaling and cellular response F->G

Caption: Workflow for RNAi mediated target validation.

Step-by-Step Methodology:

  • siRNA Design and Synthesis:

    • Design and synthesize at least two independent siRNAs targeting the Kinase X mRNA. Include a non-targeting siRNA as a negative control.

  • Cell Transfection:

    • Transfect the target cells with the Kinase X siRNAs and the non-targeting control siRNA using a suitable lipid-based transfection reagent.

  • Knockdown Validation:

    • Harvest cells 48-72 hours post-transfection to assess the efficiency of Kinase X knockdown.

    • Quantitative PCR (qPCR): To measure the reduction in Kinase X mRNA levels.

    • Western blotting: To confirm the reduction in Kinase X protein levels.

  • Pharmacological Testing:

    • Following confirmation of efficient knockdown, treat the cells with 2-Morpholinoisonicotinonitrile.

    • The expected outcome is that the reduction in Kinase X levels will phenocopy the effects of 2-Morpholinoisonicotinonitrile treatment in control cells. Furthermore, the effect of the compound should be blunted in the Kinase X knockdown cells.

Protocol 3: Overexpression of Kinase X

This protocol details the overexpression of Kinase X to assess its impact on the sensitivity to 2-Morpholinoisonicotinonitrile.

Workflow for Overexpression Validation

cluster_0 Vector Construction cluster_1 Transfection & Validation cluster_2 Drug Sensitivity Assay A Clone Kinase X cDNA into an expression vector B Include a control vector (e.g., empty vector) A->B C Transfect target cells with expression or control vector B->C D Validate Kinase X overexpression by Western blot C->D E Treat overexpressing and control cells with 2-Morpholinoisonicotinonitrile D->E F Measure cell viability or a relevant phenotypic endpoint E->F

Caption: Hypothetical signaling pathway of Kinase X.

In this model, a pro-inflammatory stimulus activates a cell surface receptor, leading to the activation of Kinase X. Activated Kinase X then phosphorylates a downstream substrate, which in turn activates a transcription factor responsible for the expression of pro-inflammatory genes. 2-Morpholinoisonicotinonitrile is hypothesized to inhibit the kinase activity of Kinase X, thereby blocking this signaling cascade. The genetic validation experiments described above would serve to confirm the central role of Kinase X in this pathway and as the target of 2-Morpholinoisonicotinonitrile.

Conclusion

The genetic validation of a therapeutic target is a cornerstone of modern drug discovery. By employing rigorous and orthogonal methods such as CRISPR-Cas9 knockout, RNAi knockdown, and target overexpression, researchers can build a compelling case for the role of a specific target in disease and its modulation by a novel compound like 2-Morpholinoisonicotinonitrile. This guide provides a framework for designing and executing these critical experiments, ultimately enabling more informed decisions in the progression of new therapeutic candidates.

References

  • Genetic-Driven Druggable Target Identification and Validation - PMC - NIH.
  • Target identification and validation in research - WJBPHS.
  • Opposing effects of target overexpression reveal drug mechanisms - PMC - NIH.
  • Macrolide antibiotics as immunomodulatory medications: proposed mechanisms of action - PubMed.
  • Targeting mTOR: prospects for mTOR complex 2 inhibitors in cancer therapy - PMC - NIH.
  • The impact of CRISPR-Cas9 on target identification and validation - PubMed.
  • RNA interference: from target validation to therapeutics.
  • Target Validation with CRISPR | Biocompare.com.
  • Drug Target Gene Expression | NMI.
  • Protein signaling and drug target activation signatures to guide therapy prioritization: Therapeutic resistance and sensitivity in the I-SPY 2 Trial - PubMed.
  • Mechanisms of action of two new immunomodulators - PubMed - NIH.
  • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation.
  • Open Targets Platform.
  • RNA Interference–Based Therapy and Its Delivery Systems - PMC - NIH.
  • (PDF) RNA interference: from target validation to therapeutics - ResearchGate.
  • Human Genetics and Genomics for Drug Target Identification and Prioritization: Open Targets' Perspective | Annual Reviews.
  • Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy - MDPI.
  • CRISPR/Cas9 in Cancer: Pioneering Gene Editing for Enhanced Drug Discovery - Frontiers.
  • Importance of Target Identification & Validation in Drug Development | Danaher Life Sciences.
  • CRISPR Cas9 Gene Editing - Charles River Laboratories.
  • How RNAi Works | Alnylam® Pharmaceuticals.
  • RNAi in drug development: Practical considerations (Chapter 27) - RNA Interference Technology - Cambridge University Press & Assessment.

Sources

Comparative

Assessing the Therapeutic Window of 2-Morpholinoisonicotinonitrile (Mubritinib): A Comparative Guide for Drug Development Professionals

Introduction: Beyond HER2 Inhibition - A New Paradigm for a Familiar Scaffold For researchers in oncology drug discovery, the quest for novel therapeutics with a wide therapeutic window is paramount. 2-Morpholinoisonicot...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond HER2 Inhibition - A New Paradigm for a Familiar Scaffold

For researchers in oncology drug discovery, the quest for novel therapeutics with a wide therapeutic window is paramount. 2-Morpholinoisonicotinonitrile, also known as Mubritinib (formerly TAK-165), initially emerged as a promising HER2/ErbB2 inhibitor.[1] However, recent investigations have unveiled a more complex and intriguing mechanism of action, suggesting that its primary anti-cancer effects may stem from the inhibition of mitochondrial respiratory complex I.[2] This paradigm shift necessitates a re-evaluation of its therapeutic potential and a carefully designed assessment of its therapeutic window, not just against established HER2 inhibitors, but also considering its unique mitochondrial target.

This guide provides a comprehensive framework for researchers and drug development professionals to assess the therapeutic window of Mubritinib. We will delve into its dual-reported mechanisms of action, compare its in vitro efficacy with established HER2-targeted therapies, and outline the experimental workflows required to robustly define its safety and efficacy profile.

The Evolving Understanding of Mubritinib's Mechanism of Action

Initially, Mubritinib was characterized as a potent and selective inhibitor of the HER2 tyrosine kinase.[1] The Human Epidermal Growth Factor Receptor 2 (HER2) is a well-validated oncogene, and its over-expression drives the growth of several cancers, most notably a subset of breast cancers. The established HER2 signaling pathway, leading to cell proliferation and survival, is a critical target for cancer therapy.

HER2_Signaling_Pathway Figure 1: Simplified HER2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 Receptor PI3K PI3K HER2->PI3K Dimerization & Phosphorylation RAS RAS HER2->RAS HER3 HER3 Receptor HER3->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Mubritinib_Inhibition Mubritinib (Initial Hypothesis) Mubritinib_Inhibition->HER2

Caption: Simplified HER2 signaling cascade.

However, a pivotal 2020 study demonstrated that Mubritinib's anti-cancer activity, particularly its cardiac toxicity, is directly linked to the inhibition of mitochondrial respiratory complex I.[2] This complex is the first and largest enzyme in the electron transport chain, crucial for cellular energy production (ATP) through oxidative phosphorylation (OXPHOS).

Mitochondrial_Complex_I_Inhibition Figure 2: Mubritinib's Action on Mitochondrial Complex I cluster_mitochondrion Mitochondrial Inner Membrane cluster_matrix Mitochondrial Matrix cluster_intermembrane Intermembrane Space Complex_I Complex I (NADH Dehydrogenase) H_plus_inter H+ Complex_I->H_plus_inter Proton Pumping Complex_II Complex II Complex_III Complex III Complex_IV Complex IV ATP_Synthase ATP Synthase H_plus_matrix H+ ATP_Synthase->H_plus_matrix ATP Production NADH NADH NADH->Complex_I H_plus_inter->ATP_Synthase Mubritinib Mubritinib Mubritinib->Complex_I Inhibition

Caption: Inhibition of Complex I by Mubritinib.

This discovery has profound implications. While targeting mitochondrial metabolism is a valid anti-cancer strategy, it also raises concerns about on-target toxicity in highly metabolic tissues like the heart. This underscores the critical need for a thorough assessment of Mubritinib's therapeutic window.

Comparative In Vitro Efficacy: A Look at the Numbers

CompoundTarget(s)Cell LineGI50/IC50 (nM)Reference
Mubritinib Mitochondrial Complex I (primary), HER2 (disputed)BC-3 (KSHV+ PEL)13.45[3]
BCBL-1 (KSHV+ PEL)17.1[3]
BC-1 (KSHV+ PEL)7.5[3]
BJAB (KSHV-)1600[3]
Ramos (KSHV-)400[3]
Afatinib EGFR, HER2, ErbB4 (irreversible)BxPC-3 (Pancreatic)11[4]
FA6 (Pancreatic)1370[4]
NCI-H1975 (NSCLC, L858R+T790M)~50[5]
Trastuzumab HER2SK-BR-3 (Breast)~10 µg/mL (~68 nM)[6]
BT-474 (Breast)Not readily available in nM

Analysis of In Vitro Data:

The available data indicates that Mubritinib is highly potent against Kaposi's sarcoma-associated herpesvirus (KSHV)-positive primary effusion lymphoma (PEL) cell lines, with GI50 values in the low nanomolar range.[3] Notably, its potency is significantly lower in KSHV-negative cell lines, suggesting a potential selective vulnerability in certain cancer types.

Afatinib, an irreversible inhibitor of the ErbB family, also demonstrates potent low nanomolar IC50 values against sensitive cell lines.[4][5] Trastuzumab, being a monoclonal antibody, has a different pharmacological profile, and its IC50 is typically reported in µg/mL, which can be converted to a molar concentration for a rough comparison.

Experimental Workflow for Determining the Therapeutic Window

A comprehensive assessment of the therapeutic window requires a multi-faceted approach, encompassing both in vitro and in vivo studies. The following experimental workflow provides a robust framework for this evaluation.

Therapeutic_Window_Workflow Figure 3: Experimental Workflow for Therapeutic Window Assessment cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Integration & Analysis Potency Potency Determination (IC50/GI50) Selectivity Selectivity Profiling (Cancer vs. Normal Cells) Potency->Selectivity Mechanism Mechanism of Action Confirmation Selectivity->Mechanism Mtd Maximum Tolerated Dose (MTD) Studies Mechanism->Mtd Efficacy Xenograft/PDX Efficacy Studies Mtd->Efficacy PkPd Pharmacokinetics & Pharmacodynamics (PK/PD) Efficacy->PkPd Therapeutic_Index Therapeutic Index (TI) Calculation (LD50/ED50) Efficacy->Therapeutic_Index Tox Toxicology Studies (LD50, Organ-specific) PkPd->Tox Tox->Therapeutic_Index

Caption: Workflow for Therapeutic Window Assessment.

Part 1: In Vitro Characterization
  • Comprehensive Potency and Selectivity Profiling:

    • Protocol: Utilize a broad panel of cancer cell lines representing different tumor types and genetic backgrounds (e.g., HER2-positive, KSHV-positive, and various solid tumors).

    • Methodology: Employ standardized cell viability assays such as MTT or CellTiter-Glo® to determine IC50/GI50 values after a defined exposure time (e.g., 72 hours).

    • Causality: The choice of a diverse cell line panel is crucial to identify sensitive and resistant cancer types, providing initial clues about the compound's spectrum of activity.

    • Parallel Testing: Concurrently, assess the cytotoxicity of Mubritinib against a panel of normal, non-transformed cell lines (e.g., primary fibroblasts, endothelial cells, cardiomyocytes) to determine its in vitro selectivity. A favorable therapeutic candidate should exhibit significantly higher potency against cancer cells.

  • Mechanism of Action Confirmation:

    • Protocol: To validate the primary target, perform cellular thermal shift assays (CETSA) or biochemical assays with purified mitochondrial complex I and HER2 protein.

    • Methodology: For mitochondrial function, measure oxygen consumption rates (OCR) using a Seahorse XF Analyzer in the presence of Mubritinib. For HER2 signaling, perform Western blotting to assess the phosphorylation status of HER2 and its downstream effectors (e.g., Akt, ERK) in HER2-overexpressing cells.

    • Trustworthiness: These orthogonal assays provide a self-validating system. If Mubritinib primarily targets complex I, a significant decrease in OCR should be observed, with minimal impact on HER2 phosphorylation at concentrations that inhibit cell growth.

Part 2: In Vivo Evaluation
  • Maximum Tolerated Dose (MTD) and Acute Toxicity (LD50) Studies:

    • Protocol: Conduct dose-range-finding studies in at least two rodent species (e.g., mice and rats).

    • Methodology: Administer single escalating doses of Mubritinib via the intended clinical route (e.g., oral gavage). Observe animals for a defined period (e.g., 14 days) for clinical signs of toxicity and mortality. The LD50 is the statistically estimated dose that is lethal to 50% of the animals. The MTD is the highest dose that does not cause unacceptable toxicity.

    • Expertise: The "up-and-down" procedure is a refined method for LD50 determination that minimizes animal usage while providing a statistically robust estimate.

  • Xenograft and Patient-Derived Xenograft (PDX) Efficacy Studies:

    • Protocol: Implant human cancer cell lines (identified as sensitive in vitro) or patient tumor fragments into immunocompromised mice.

    • Methodology: Once tumors are established, treat animals with a range of Mubritinib doses below the MTD. Monitor tumor growth over time and compare with a vehicle-treated control group. The effective dose 50 (ED50) is the dose that produces 50% of the maximal anti-tumor response.

    • Causality: Using both cell line-derived xenografts and PDX models provides a more comprehensive picture of efficacy, as PDX models better recapitulate the heterogeneity and microenvironment of human tumors.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis:

    • Protocol: Administer Mubritinib to animals at efficacious doses and collect plasma and tumor tissue at various time points.

    • Methodology: Analyze drug concentrations using LC-MS/MS to determine key PK parameters (e.g., Cmax, Tmax, AUC, half-life). In parallel, assess target engagement in tumor tissue by measuring the inhibition of mitochondrial respiration or relevant biomarkers.

    • Trustworthiness: Correlating drug exposure (PK) with target modulation and anti-tumor effect (PD) is essential for establishing a clear dose-response relationship and for guiding dose selection in subsequent clinical trials.

Synthesizing the Data: The Therapeutic Index

The culmination of these studies is the calculation of the Therapeutic Index (TI), a quantitative measure of a drug's safety margin.

Therapeutic Index (TI) = LD50 / ED50

A higher TI indicates a wider separation between the doses required for efficacy and those that cause toxicity, which is a desirable characteristic for any therapeutic agent.

Conclusion and Future Directions

The re-characterization of 2-Morpholinoisonicotinonitrile (Mubritinib) as a mitochondrial complex I inhibitor presents both an opportunity and a challenge. Its potent in vitro activity against specific cancer cell lines is promising. However, the potential for on-target toxicity necessitates a rigorous and comprehensive assessment of its therapeutic window.

By following the structured experimental workflow outlined in this guide, researchers can systematically evaluate the efficacy and safety of Mubritinib. This will not only provide a robust preclinical data package but also enable informed decision-making for its potential clinical development. A direct comparison with established therapies like Afatinib and Trastuzumab, while mechanistically different in light of recent findings, remains valuable for benchmarking its potency and potential clinical positioning. The future development of Mubritinib will depend on demonstrating a favorable therapeutic index, potentially in specific, well-defined patient populations who are most likely to benefit from its unique mechanism of action.

References

  • Identification of Mubritinib (TAK 165) as an inhibitor of KSHV driven primary effusion lymphoma via disruption of mitochondrial OXPHOS metabolism. PLoS Pathogens. [Link]

  • Mubritinib Targets the Electron Transport Chain Complex I and Reveals the Landscape of OXPHOS Dependency in Acute Myeloid Leukemia. Cancer Cell. [Link]

  • Mubritinib. PubChem. [Link]

  • Generation, characterization, and maintenance of trastuzumab-resistant HER2+ breast cancer cell lines. Breast Cancer: Targets and Therapy. [Link]

  • Identification of Mubritinib (TAK 165) as an inhibitor of KSHV driven primary effusion lymphoma via disruption of mitochondrial OXPHOS metabolism. PLoS Pathogens. [Link]

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal. [Link]

  • A Comprehensive Review of HER2 in Cancer Biology and Therapeutics. Cancers. [Link]

  • Mitochondrial Respiratory Complex I: Structure, Function and Implication in Human Diseases. International Journal of Molecular Sciences. [Link]

  • IC 50 values for erlotinib, afatinib and gemcitabine in pancreatic... ResearchGate. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences. [Link]

  • What are the various assays which can be used to calculate IC50 of a drug? ResearchGate. [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Afatinib. Clinical Pharmacokinetics. [Link]

  • Mitochondrial Complex I, a Possible Sensible Site of cAMP Pathway in Aging. International Journal of Molecular Sciences. [Link]

  • HER2. Wikipedia. [Link]

  • Evaluation of the influence of trastuzumab therapy on serum levels of HER-2 protein and breast cancer cell lines. Contemporary Oncology. [Link]

  • Respiratory complex I. Wikipedia. [Link]

  • Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance. Journal of Acute Disease. [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • A Review of the LD 50 and Its Current Role in Hazard Communication. ACS Chemical Health & Safety. [Link]

  • Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells. Oncotarget. [Link]

  • The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis. Cellular and Molecular Life Sciences. [Link]

  • Mitochondrial complex I ROS production and redox signaling in hypoxia. Redox Biology. [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Bio-protocol. [Link]

  • The chronic lymphocytic leukemia antigen (cCLLa) as immunotherapy target: assessment of LD50 and MTD of four ricin-based anti-cCLLa immunotoxins (ITs) in Balb/c mice. Journal of Immunotoxicology. [Link]

  • Identification of a novel toxicophore in anti-cancer chemotherapeutics that targets mitochondrial respiratory complex I. eLife. [Link]

Sources

Validation

A Researcher's Guide to the Head-to-Head Evaluation of Novel mTOR Inhibitors Against Rapamycin Analogs

For researchers in oncology, immunology, and rare diseases, the mechanistic target of rapamycin (mTOR) pathway is a critical signaling node that governs cell growth, proliferation, and metabolism. The development of nove...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in oncology, immunology, and rare diseases, the mechanistic target of rapamycin (mTOR) pathway is a critical signaling node that governs cell growth, proliferation, and metabolism. The development of novel mTOR inhibitors is a continuous pursuit, aiming for improved efficacy, selectivity, and reduced off-target effects compared to established therapeutics. This guide provides a comprehensive framework for the head-to-head comparison of a novel investigational compound, exemplified here as 2-Morpholinoisonicotinonitrile, against the well-characterized class of rapamycin analogs (rapalogs).

This document is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and self-validating comparison. We will delve into the mechanism of action of rapalogs, outline a multi-tiered experimental approach for characterization of a new chemical entity, and provide detailed methodologies for key assays.

The mTOR Signaling Network: A Primer

The mTOR kinase exists in two distinct multiprotein complexes, mTORC1 and mTORC2, each with unique downstream effectors.[1][2] mTORC1, which is sensitive to acute rapamycin treatment, controls protein synthesis and cell growth by phosphorylating substrates such as S6 kinase (S6K) and eIF4E-binding protein 1 (4E-BP1).[1][3] mTORC2, which is generally considered rapamycin-insensitive, regulates cell survival and cytoskeletal organization through the phosphorylation of Akt at Ser473.[3]

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream_mTORC1 mTORC1 Downstream cluster_downstream_mTORC2 mTORC2 Downstream Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Activates Akt Akt PI3K->Akt mTORC2 mTORC2 PI3K->mTORC2 Activates Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates Akt_pS473 Akt (pS473) mTORC2->Akt_pS473 Phosphorylates Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Inhibits when active Cell Growth Cell Growth Protein Synthesis->Cell Growth Cell Survival Cell Survival Akt_pS473->Cell Survival

Caption: The mTOR signaling pathway, highlighting mTORC1 and mTORC2 complexes and their key downstream effectors.

The Standard Bearers: Rapamycin and its Analogs

Rapamycin and its analogs, including everolimus and temsirolimus, are allosteric inhibitors of mTORC1.[4] They function by forming a complex with the intracellular protein FKBP12, which then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of mTORC1 signaling.[5] While highly specific for mTORC1, rapalogs only partially inhibit the phosphorylation of 4E-BP1 and can lead to a feedback activation of Akt signaling through the disruption of a negative feedback loop.[6][7]

FeatureRapamycin (Sirolimus)EverolimusTemsirolimus
Mechanism of Action Allosteric mTORC1 inhibitorAllosteric mTORC1 inhibitorAllosteric mTORC1 inhibitor
Primary Cellular Effects Inhibition of S6K1 and partial inhibition of 4E-BP1 phosphorylationSimilar to Rapamycin, with some reports of greater mTORC1 selectivitySimilar to Rapamycin
Key Characteristics Natural product, parent compound of the classDerivative of rapamycin with improved pharmacokinetic propertiesDerivative of rapamycin with improved solubility and stability
Known Limitations Incomplete mTORC1 inhibition, potential for Akt feedback activationIncomplete mTORC1 inhibition, potential for Akt feedback activationIncomplete mTORC1 inhibition, potential for Akt feedback activation

A Framework for Comparative Evaluation

A robust head-to-head comparison should follow a logical progression from in vitro biochemical assays to cell-based functional assays. This tiered approach allows for a comprehensive understanding of the novel compound's mechanism of action, potency, and cellular efficacy relative to the established rapalogs.

Experimental_Workflow Start Start In_Vitro_Kinase_Assay In Vitro mTOR Kinase Assay (mTORC1 & mTORC2) Start->In_Vitro_Kinase_Assay Cellular_Signaling_Assay Cell-Based Signaling Assay (Western Blot) In_Vitro_Kinase_Assay->Cellular_Signaling_Assay Functional_Cellular_Assay Functional Cellular Assays (Proliferation, Apoptosis) Cellular_Signaling_Assay->Functional_Cellular_Assay Off_Target_Profiling Off-Target Profiling (Kinome Scan) Functional_Cellular_Assay->Off_Target_Profiling Data_Analysis Comparative Data Analysis Off_Target_Profiling->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Proposed experimental workflow for the comparative evaluation of a novel mTOR inhibitor.

Experimental Protocols

In Vitro mTOR Kinase Assay

Objective: To determine the direct inhibitory effect of 2-Morpholinoisonicotinonitrile and rapamycin analogs on the kinase activity of mTORC1 and mTORC2.

Methodology:

  • Immunoprecipitation of mTOR Complexes:

    • Culture a suitable cell line (e.g., HEK293T) and lyse the cells in a CHAPS-based buffer.

    • Immunoprecipitate mTORC1 and mTORC2 using antibodies against Raptor and Rictor, respectively, coupled to protein A/G beads.

    • Wash the immunoprecipitates extensively to remove contaminants.

  • Kinase Reaction:

    • Resuspend the immunoprecipitated mTORC1 and mTORC2 beads in a kinase assay buffer.

    • Add a recombinant substrate: GST-S6K1 for mTORC1 and GST-Akt1 for mTORC2.

    • Add ATP and the test compounds (2-Morpholinoisonicotinonitrile and rapamycin analogs) at a range of concentrations.

    • Incubate the reaction at 30°C for 30 minutes.

  • Detection:

    • Terminate the reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with phospho-specific antibodies against p-S6K1 (Thr389) and p-Akt (Ser473).

    • Quantify the band intensities to determine the IC50 for each compound against each mTOR complex.

Cell-Based mTOR Signaling Assay (Western Blot)

Objective: To assess the in-cell activity of the compounds on the mTOR signaling pathway.

Methodology:

  • Cell Treatment:

    • Plate a cancer cell line known to have an active mTOR pathway (e.g., U87MG, MCF7) and allow cells to adhere overnight.

    • Treat the cells with a dose-response of 2-Morpholinoisonicotinonitrile and rapamycin analogs for a specified time (e.g., 2 hours).

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against:

      • p-S6K (Thr389)

      • Total S6K

      • p-4E-BP1 (Thr37/46)[8]

      • Total 4E-BP1[9]

      • p-Akt (Ser473)

      • Total Akt

      • A loading control (e.g., β-actin or GAPDH)

    • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using a chemiluminescence substrate.

    • Quantify the band intensities to determine the effect of the compounds on the phosphorylation of mTOR substrates.

Cell Proliferation Assay

Objective: To evaluate the functional consequence of mTOR inhibition on cell growth.

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a low density.

    • After 24 hours, treat the cells with a range of concentrations of 2-Morpholinoisonicotinonitrile and rapamycin analogs.

  • Proliferation Measurement:

    • At various time points (e.g., 24, 48, and 72 hours), measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

  • Data Analysis:

    • Plot the cell viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition) for each compound.

Data Presentation and Interpretation

A clear and concise presentation of the data is crucial for a meaningful comparison. The following table provides a template for summarizing the key findings:

Parameter2-MorpholinoisonicotinonitrileRapamycinEverolimusTemsirolimus
mTORC1 IC50 (in vitro) Experimental ValueExperimental ValueExperimental ValueExperimental Value
mTORC2 IC50 (in vitro) Experimental ValueExperimental ValueExperimental ValueExperimental Value
p-S6K Inhibition (Cellular EC50) Experimental ValueExperimental ValueExperimental ValueExperimental Value
p-4E-BP1 Inhibition (Cellular EC50) Experimental ValueExperimental ValueExperimental ValueExperimental Value
p-Akt (Ser473) Inhibition (Cellular EC50) Experimental ValueExperimental ValueExperimental ValueExperimental Value
Cell Proliferation GI50 Experimental ValueExperimental ValueExperimental ValueExperimental Value
Observed Off-Target Effects Qualitative/Quantitative DataKnown to be highly specific at therapeutic dosesKnown to be highly specific at therapeutic dosesKnown to be highly specific at therapeutic doses

Conclusion

This guide provides a systematic and scientifically rigorous framework for the head-to-head comparison of a novel mTOR inhibitor, such as 2-Morpholinoisonicotinonitrile, with the established rapamycin analogs. By following this multi-tiered approach, researchers can generate a comprehensive data package that elucidates the compound's mechanism of action, potency, cellular efficacy, and potential for off-target effects. This information is invaluable for making informed decisions in the drug discovery and development process.

References

  • mTOR inhibitors - Wikipedia. (URL: [Link])

  • Makawana, J. A., Patel, M. P., & Patel, R. G. (2011). Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives. Chemical Papers, 65(5), 700-706. (URL: [Link])

  • mTOR Signaling Pathway - Bio-Rad Antibodies. (URL: [Link])

  • Krueger, D. (2022, June 30). mTOR Inhibitors: Past, Present & Future [Video]. YouTube. (URL: [Link])

  • In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. (URL: [Link])

  • Kim, J. E., & Guan, K. L. (2015). Experimental Approaches in Delineating mTOR Signaling. Methods in molecular biology (Clifton, N.J.), 1255, 1–12. (URL: [Link])

  • Gentsch, M., & Taylor, V. (2018). Innate Immune Response and Off-Target Mis-splicing Are Common Morpholino-Induced Side Effects in Xenopus. Genesis (New York, N.Y. : 2000), 56(4), e23098. (URL: [Link])

  • Cervesi, J., & Torrealba, J. (2009). Macrolide antibiotics as immunomodulatory medications: proposed mechanisms of action. The Annals of pharmacotherapy, 43(1), 80–92. (URL: [Link])

  • Nguyen, T. L., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC advances, 14(5), 3169–3177. (URL: [Link])

  • Current development of the second generation of mTOR inhibitors as anticancer agents. (URL: [Link])

  • Can anyone suggest me protocol for western blot of phospho mTOR? - ResearchGate. (URL: [Link])

  • Li, J., Kim, S. G., & Blenis, J. (2014). Rapamycin: one drug, many effects. Cell metabolism, 19(3), 373–379. (URL: [Link])

  • Sancak, Y., et al. (2010). A comprehensive map of the mTOR signaling network. Molecular systems biology, 6, 453. (URL: [Link])

  • Zuccaro, E., et al. (2018). Molecular mechanism of off-target effects in CRISPR-Cas9. bioRxiv. (URL: [Link])

  • Dual Targeting of the mTOR Pathway May Enhance Antitumor Activity in Solid Malignancies. (2024, July 11). OncLive. (URL: [Link])

  • Mechanisms of action of two new immunomodulators - PubMed. (URL: [Link])

  • Sancak, Y., et al. (2007). Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein. The Journal of biological chemistry, 282(37), 26995–27003. (URL: [Link])

  • Populo, H., Lopes, J. M., & Soares, P. (2012). The mTOR signalling pathway in human cancer. International journal of molecular sciences, 13(2), 1886–1918. (URL: [Link])

  • Laplante, M., & Sabatini, D. M. (2012). mTOR signaling in growth control and disease. Cell, 149(2), 274–293. (URL: [Link])

  • Lamming, D. W. (2016). Rapalogs and mTOR inhibitors as anti-aging therapeutics. The Journal of clinical investigation, 126(3), 825–833. (URL: [Link])

  • Benjamin, D., Colombi, M., Moroni, C., & Hall, M. N. (2011). Rapamycin passes the torch: a new generation of mTOR inhibitors. Nature reviews. Drug discovery, 10(11), 868–880. (URL: [Link])

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 2-Morpholinoisonicotinonitrile

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 2-Morpholinoisonicotinonitrile. As a compound utilized in complex research and development environments, understanding its...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 2-Morpholinoisonicotinonitrile. As a compound utilized in complex research and development environments, understanding its chemical nature is paramount to ensuring the safety of laboratory personnel and maintaining environmental integrity. This document moves beyond a simple checklist, offering a deep dive into the causality behind these essential protocols, grounded in established chemical safety principles.

Hazard Profile: Understanding the "Why" Behind Cautious Disposal

  • The Morpholine Moiety: Morpholine itself is a flammable liquid and vapor that can cause severe skin burns and eye damage.[1][2][3] It is also classified as harmful if swallowed or inhaled and toxic in contact with skin.[2][4] Therefore, 2-Morpholinoisonicotinonitrile must be handled with appropriate personal protective equipment (PPE) to prevent corrosive injury and systemic toxicity.

  • The Isonicotinonitrile Moiety: The nitrile group (-C≡N) is a significant toxicological concern. Organic nitriles can be metabolized to release cyanide in the body, leading to symptoms like headache, dizziness, confusion, and in severe cases, convulsions and respiratory distress.[5] Furthermore, combustion of nitrile-containing compounds can produce highly toxic gases, including nitrogen oxides and hydrogen cyanide.[6]

Based on this structural analysis, 2-Morpholinoisonicotinonitrile should be managed as a hazardous waste, exhibiting characteristics of toxicity, corrosivity, and reactivity.

Hazard CharacteristicBasis of Assessment & Potential RisksRecommended Precautions
Toxicity (Acute) The isonicotinonitrile group presents a risk of toxicity if inhaled, ingested, or absorbed through the skin, potentially through the release of cyanide.[5][6]Always handle in a certified chemical fume hood. Use appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[7]
Corrosivity The morpholine component is known to cause severe skin burns and eye damage.[2][4]Avoid all direct contact. Wear protective gloves, clothing, and eye/face protection.[2][4]
Reactivity Nitriles are incompatible with strong acids and strong oxidizing agents.[7][8] Such contact can lead to vigorous reactions and the release of toxic fumes.Segregate from incompatible materials during storage and in waste streams.[9]
Environmental Hazard Improper disposal can lead to environmental contamination. Nitrile compounds should not be released into the environment.[6]Never dispose of this chemical down the drain or in regular trash.[9]

The Core Directive: Compliant Hazardous Waste Disposal

The overarching principle for disposing of 2-Morpholinoisonicotinonitrile is that it must be managed through a regulated hazardous waste stream.[10][11] This ensures the chemical is handled by trained professionals and disposed of using methods, such as high-temperature incineration, that can safely and completely destroy the hazardous compound.[12] Evaporation in a fume hood or dilution and sewer disposal are strictly prohibited practices.[9][13]

The following workflow provides a logical path for the entire disposal process, from generation to final pickup.

G cluster_0 A Waste Generation (Pure compound, contaminated labware, or solutions) B Don Appropriate PPE (Nitrile Gloves, Goggles, Lab Coat) A->B C Select Compatible Waste Container (HDPE, Glass) with Screw Cap B->C D Affix 'Hazardous Waste' Label & List Chemical Constituents C->D E Collect Waste in Container (Keep closed when not in use) D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Request Waste Pickup from Institutional EHS/Safety Office F->G H EHS Collects for Final Disposal (Typically Incineration) G->H

Caption: Disposal workflow for 2-Morpholinoisonicotinonitrile.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe handling and disposal of waste containing 2-Morpholinoisonicotinonitrile.

Step 1: Assess and Prepare
  • Identify All Waste Streams: Determine all materials that have come into contact with 2-Morpholinoisonicotinonitrile. This includes:

    • Unused or expired pure compound.

    • Solutions containing the compound.

    • Contaminated labware (e.g., pipette tips, vials, gloves, bench paper).[14]

    • The first rinse of any emptied container must be collected as hazardous waste.[9]

  • Don Personal Protective Equipment (PPE): Before handling the chemical or its waste, always wear:

    • Eye Protection: Chemical safety goggles.

    • Hand Protection: Chemical-resistant gloves (Nitrile gloves are common for incidental contact, but should be changed immediately upon contamination).[14]

    • Body Protection: A flame-resistant lab coat and closed-toe shoes.

Step 2: Containment
  • Select a Compatible Container: Choose a waste container made of a material that will not react with or degrade from contact with the chemical.[15]

    • Recommended: High-Density Polyethylene (HDPE) or Borosilicate Glass containers with a secure, screw-top lid.

    • Avoid: Using food-grade containers or containers that cannot be securely sealed.[15]

  • Keep the Container Closed: The hazardous waste container must remain closed at all times, except when you are actively adding waste. This prevents the release of vapors and protects against spills.[9][10]

Step 3: Labeling
  • Label Immediately: As soon as the first drop of waste is added, the container must be labeled.[15]

  • Required Information: The label must clearly state:

    • The words "Hazardous Waste".

    • The full chemical name: "2-Morpholinoisonicotinonitrile" and any other chemical constituents in the waste stream.

    • The approximate percentages of each constituent.

    • The primary hazards (e.g., "Toxic," "Corrosive").

    • The date the waste was first added.

    • Your name, lab number, and contact information.

Step 4: Segregation and Storage
  • Store in a Satellite Accumulation Area (SAA): The sealed and labeled waste container should be stored in a designated SAA within your laboratory.[10]

  • Use Secondary Containment: Liquid waste containers must be placed in a secondary container (such as a chemical-resistant tray or bin) to contain any potential leaks.[9]

  • Segregate Incompatibles: Ensure the waste container is stored away from incompatible materials, particularly strong acids and oxidizers.[9]

Step 5: Final Disposal
  • Contact Environmental Health & Safety (EHS): When the container is full or you are finished with the process, contact your institution's EHS or Safety Office to schedule a waste pickup.[10]

  • Do Not Accumulate: Schedule regular waste pick-ups to minimize the amount of hazardous waste stored in your lab.[9]

By adhering to this detailed protocol, researchers can ensure that the disposal of 2-Morpholinoisonicotinonitrile is conducted with the highest standards of safety, responsibility, and regulatory compliance.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, Environmental Health & Radiation Safety. [Link]

  • Safety Data Sheet: Morpholine. Carl ROTH. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Safety Data Sheet: 2-(N-Morpholino)-ethane sulphonic acid. Carl ROTH. [Link]

  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. University of Pennsylvania, Environmental Health & Radiation Safety. [Link]

  • Safety Data Sheet: Morpholine. PENTA s.r.o. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Safety Data Sheet: Morpholine. Carl ROTH. [Link]

  • Chemical Compatibility Chart. U.S. National Park Service. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • NIOSH Pocket Guide to Chemical Hazards: Succinonitrile. Centers for Disease Control and Prevention. [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 2-Morpholinoisonicotinonitrile

This guide provides essential safety and handling protocols for 2-Morpholinoisonicotinonitrile, a heterocyclic compound frequently utilized in medicinal chemistry and drug development. While this molecule offers signific...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for 2-Morpholinoisonicotinonitrile, a heterocyclic compound frequently utilized in medicinal chemistry and drug development. While this molecule offers significant potential in scaffold-based drug discovery, its handling requires a comprehensive understanding of its potential hazards, rooted in the reactivity of its isonicotinonitrile core and the toxicological profile of its morpholine moiety. This document is designed to provide you, the researcher, with the necessary information to establish a self-validating system of safety for every experiment.

Our approach transcends a simple checklist. We will explore the causality behind each recommendation, ensuring that you are not just following steps, but are actively engaging in a culture of laboratory safety. Every procedural recommendation is grounded in authoritative safety data for closely related compounds and parent structures.

Hazard Assessment: A Tale of Two Moieties

A safety data sheet for the closely related compound 2-Thiomorpholinoisonicotinonitrile provides direct guidance, indicating that the substance requires careful handling to avoid contact with skin, eyes, and clothing, as well as inhalation.[3] The precautionary statements for this analog recommend thorough washing after handling, use in a well-ventilated area, and the use of comprehensive protective equipment.[3]

Based on this analysis, researchers must assume the following potential hazards for 2-Morpholinoisonicotinonitrile:

Hazard ClassPotential EffectRationale
Acute Toxicity (Dermal) Toxic or harmful in contact with skin.Morpholine is classified as toxic in contact with skin.[1][2][4]
Skin Corrosion/Irritation May cause severe skin burns and irritation.Morpholine is a corrosive substance.[1][2][4] The SDS for the thiomorpholino analog also advises washing skin thoroughly after contact.[3]
Serious Eye Damage May cause serious and potentially permanent eye damage.Morpholine is known to cause severe eye damage.[1][2][4]
Acute Toxicity (Oral/Inhalation) Harmful if swallowed or inhaled.Both morpholine and the thiomorpholino analog carry warnings against ingestion and inhalation.[1][2][3]

Core Directive: Personal Protective Equipment (PPE)

Your primary defense against the hazards outlined above is the consistent and correct use of PPE. The following table summarizes the minimum required PPE for handling 2-Morpholinoisonicotinonitrile.

Protection TypeSpecificationRationale and Best Practices
Hand Protection Nitrile or Butyl Rubber GlovesStandard laboratory latex gloves are insufficient. Nitrile gloves offer superior chemical resistance. Always inspect gloves for pinholes or tears before use. Use the proper removal technique to avoid skin contact with the glove's outer surface. Dispose of contaminated gloves immediately in the designated chemical waste stream.
Eye & Face Protection Tightly-fitting Safety Goggles & Full-Face ShieldDue to the severe eye damage risk associated with the morpholine moiety[1][2][4], safety glasses are inadequate. Goggles must be worn to protect against splashes. When handling larger quantities (>5g) or when there is a significant risk of splashing, a full-face shield must be used in conjunction with goggles.
Body Protection Flame-Retardant Laboratory Coat & Chemical ApronA standard lab coat protects against incidental contact. For procedures involving larger volumes or a higher risk of spills, a chemical-resistant apron worn over the lab coat is required. Ensure the lab coat is fully buttoned.
Respiratory Protection Not typically required for small-scale use in a certified chemical fume hood.All handling of 2-Morpholinoisonicotinonitrile powder or solutions must be performed within a properly functioning chemical fume hood to prevent inhalation of dusts or vapors.[3] If a fume hood is not available or if risk assessment indicates potential for airborne concentrations to exceed exposure limits, a NIOSH-approved respirator with appropriate cartridges must be used.

Operational and Disposal Protocols

A self-validating safety system extends from preparation to disposal. The following workflows are designed to minimize exposure and ensure containment at every stage.

Standard Handling Workflow

This protocol outlines the essential steps for weighing and preparing a solution of 2-Morpholinoisonicotinonitrile.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 Verify fume hood is operational (Check certification date and airflow) prep2 Don all required PPE (Goggles, face shield, lab coat, gloves) prep1->prep2 prep3 Gather all necessary equipment (Spatula, weigh paper, beaker, solvent) prep2->prep3 handle1 Carefully weigh the required amount of 2-Morpholinoisonicotinonitrile. prep3->handle1 handle2 Slowly add the solid to the solvent in the beaker to minimize dust. handle1->handle2 handle3 Rinse spatula and weigh paper with a small amount of solvent, adding the rinse to the beaker. handle2->handle3 clean1 Securely cap the solution. handle3->clean1 clean2 Wipe down the work surface with an appropriate solvent. clean1->clean2 clean3 Dispose of all contaminated consumables (gloves, weigh paper, wipes) in the designated solid chemical waste container. clean2->clean3 clean4 Doff PPE in the correct order and wash hands thoroughly. clean3->clean4

Caption: Standard workflow for handling 2-Morpholinoisonicotinonitrile.

Emergency Spill Response

In the event of a spill, a swift and correct response is critical to prevent exposure and contamination.

spill Spill Occurs! alert Alert personnel in the immediate area. Evacuate if necessary. spill->alert ppe Ensure appropriate PPE is worn. If not, do not approach the spill. alert->ppe contain If safe, contain the spill with absorbent pads or sand. cleanup Collect absorbed material using spark-proof tools and place in a sealed container for disposal. contain->cleanup ppe->contain decon Decontaminate the spill area with an appropriate solvent. cleanup->decon dispose Label the waste container and dispose of it according to institutional guidelines. decon->dispose report Report the incident to the Laboratory Supervisor and EHS. dispose->report

Caption: Emergency response plan for a chemical spill.

Disposal Plan

Chemical waste management is a critical component of laboratory safety and environmental responsibility.

  • Contaminated Solid Waste: All disposable items that have come into contact with 2-Morpholinoisonicotinonitrile, such as gloves, weigh paper, pipette tips, and absorbent pads, must be collected in a clearly labeled, sealed container designated for solid chemical waste.

  • Liquid Waste: Unused solutions or reaction mixtures containing 2-Morpholinoisonicotinonitrile should be collected in a dedicated, sealed, and properly labeled liquid waste container. Due to the compound's structure, it should not be mixed with incompatible waste streams, such as strong oxidizing agents, acids, or bases.[3]

  • Container Disposal: Empty containers that once held the compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[5] Only after proper decontamination should the container be discarded.

By adhering to these protocols, you build a framework of safety that protects you, your colleagues, and your research. This guide serves as a foundation; always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the most current safety data sheets before beginning any new procedure.

References

  • Safety Data Sheet: 2-(N-Morpholino)-ethane sulphonic acid. Carl ROTH. [Link]

  • Morpholine - SAFETY DATA SHEET. Ing. Petr Švec - PENTA s.r.o. [Link]

  • Safety Data Sheet: Morpholine. Carl ROTH. [Link]

  • Morpholine Safety Data Sheet. North Metal and Chemical Company. [Link]

  • 2-Morpholinoisonicotinonitrile PubChem Entry. National Institutes of Health. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.